1,3-Oxazol-5-ylboronic acid
Description
Structure
2D Structure
Properties
IUPAC Name |
1,3-oxazol-5-ylboronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4BNO3/c6-4(7)3-1-5-2-8-3/h1-2,6-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWGQBMGNJNEKIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN=CO1)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4BNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
112.88 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 1,3-Oxazol-5-ylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,3-Oxazol-5-ylboronic acid is a heterocyclic organic compound of significant interest in medicinal chemistry and synthetic organic chemistry. Its utility primarily stems from its role as a key building block in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon and carbon-heteroatom bonds through transition metal-catalyzed cross-coupling reactions. This technical guide provides a comprehensive overview of the known chemical properties of this compound, including its physicochemical characteristics, stability, and reactivity. Detailed experimental protocols for its synthesis, purification, and application in Suzuki-Miyaura coupling are presented based on established methodologies for analogous heteroaryl boronic acids. Furthermore, this guide explores its relevance in drug discovery, specifically in the context of inhibiting the TAK1 signaling pathway, a critical regulator of inflammatory and immune responses.
Core Chemical Properties
This compound is a white to off-white solid. While extensive experimental data for this specific compound is not widely published, its core properties can be summarized from available supplier information and computational predictions.
Physicochemical Properties
The fundamental physicochemical properties of this compound are detailed in Table 1. These values are crucial for its handling, storage, and application in synthetic protocols.
| Property | Value | Source |
| Molecular Formula | C₃H₄BNO₃ | ChemScene[1] |
| Molecular Weight | 112.88 g/mol | ChemScene[1] |
| CAS Number | 808126-65-0 | ChemScene[1] |
| Appearance | White to off-white solid | General knowledge |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| pKa | Not available | |
| Topological Polar Surface Area (TPSA) | 66.49 Ų | ChemScene[1] |
| logP (octanol-water partition coefficient) | -1.6456 | ChemScene[1] |
Solubility Profile
For practical applications, it is recommended to determine the solubility of this compound in the specific solvent system to be used for a reaction. A general protocol for solubility determination is provided in the experimental section.
Stability and Storage
This compound should be stored at -20°C in a tightly sealed container, away from moisture.[1] Boronic acids are known to be susceptible to dehydration, which can lead to the formation of cyclic anhydrides known as boroxines.[3] While this process is often reversible upon exposure to water, it can affect the reactivity and stoichiometry of the boronic acid in chemical reactions. Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) can be employed to study the thermal stability and decomposition profile of boronic acid derivatives.[4][5]
Reactivity Profile
The reactivity of this compound is dominated by the chemistry of the boronic acid functional group and the oxazole ring.
Suzuki-Miyaura Cross-Coupling
The most prominent application of this compound is in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction enables the formation of a carbon-carbon bond between the C5 position of the oxazole ring and an aryl, heteroaryl, or vinyl halide or triflate. This versatility makes it a valuable tool for the synthesis of complex molecules with diverse functionalities. A general experimental protocol for this reaction is provided in Section 4.
Other Reactions
Boronic acids can participate in a variety of other chemical transformations, including:
-
Chan-Lam Coupling: Formation of carbon-nitrogen or carbon-oxygen bonds.
-
Oxidation: Conversion of the boronic acid to a hydroxyl group.
-
Esterification: Reaction with diols to form boronate esters, which can be used as protecting groups or to modify the solubility and reactivity of the boronic acid.
Application in Drug Discovery: Targeting the TAK1 Signaling Pathway
This compound serves as a crucial reactant in the synthesis of 7-aminofuro[2,3-c]pyridine, which acts as an inhibitor of Transforming growth factor-β-activated kinase 1 (TAK1).[6] TAK1 is a key protein kinase involved in regulating inflammatory and immune responses. It is activated by various stimuli, including pro-inflammatory cytokines like TNF-α and IL-1β, and plays a central role in the activation of downstream signaling cascades, such as the NF-κB and MAPK pathways. Dysregulation of the TAK1 pathway is implicated in various diseases, including cancer and inflammatory disorders. Therefore, inhibitors of TAK1 are of significant interest as potential therapeutic agents.
The oxazole moiety, introduced through the use of this compound, is a common scaffold in medicinal chemistry and can contribute to the binding affinity and selectivity of the final inhibitor molecule.
Caption: TAK1 Signaling Pathway and Inhibition.
Experimental Protocols
Due to the limited availability of specific experimental procedures for this compound in peer-reviewed literature, the following sections provide detailed, representative methodologies for the synthesis, purification, and application of heteroaryl boronic acids. These protocols can be adapted for this compound with appropriate optimization.
Representative Synthesis of a Heteroarylboronic Acid
A common method for the synthesis of heteroarylboronic acids is through the borylation of a corresponding heteroaryl halide.
Materials:
-
Heteroaryl bromide (1.0 eq)
-
Bis(pinacolato)diboron (1.1 eq)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 eq)
-
Potassium acetate (KOAc) (3.0 eq)
-
1,4-Dioxane (anhydrous)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the heteroaryl bromide, bis(pinacolato)diboron, Pd(dppf)Cl₂, and potassium acetate.
-
Add anhydrous 1,4-dioxane via syringe.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The resulting crude boronate ester can often be used directly in the next step or purified by column chromatography on silica gel.
-
To obtain the boronic acid, the pinacol ester can be hydrolyzed. Dissolve the crude ester in a mixture of tetrahydrofuran (THF) and 1 M aqueous HCl. Stir at room temperature for 2-4 hours.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the heteroarylboronic acid.
Representative Purification by Recrystallization
Procedure:
-
Dissolve the crude boronic acid in a minimal amount of a hot solvent in which it is sparingly soluble at room temperature (e.g., a mixture of ethyl acetate and hexanes, or water).
-
If the solution is colored, a small amount of activated carbon can be added, and the solution briefly heated before hot filtration.
-
Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the purified crystals under vacuum.
Representative Suzuki-Miyaura Coupling Protocol
Caption: Experimental Workflow for Suzuki-Miyaura Coupling.
Materials:
-
This compound (1.2 eq)
-
Aryl or heteroaryl halide (1.0 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)
-
Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2.0-3.0 eq)
-
Solvent system (e.g., 1,4-dioxane/water, toluene/water, DMF/water)
Procedure:
-
In a round-bottom flask, combine this compound, the aryl/heteroaryl halide, the palladium catalyst, and the base.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature and dilute with an organic solvent such as ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.
Conclusion
This compound is a valuable and versatile building block in modern organic synthesis, particularly for the construction of complex molecules with potential therapeutic applications. While detailed experimental data on its specific physicochemical properties are limited, its reactivity, especially in Suzuki-Miyaura cross-coupling, is well-established within the broader context of heteroaryl boronic acids. Its role in the synthesis of TAK1 inhibitors underscores its importance in drug discovery programs targeting inflammatory and oncogenic signaling pathways. The experimental protocols provided in this guide offer a solid foundation for researchers to utilize this compound in their synthetic endeavors. Further characterization of its physical and chemical properties would be beneficial to the scientific community.
References
An In-depth Technical Guide to 1,3-Oxazol-5-ylboronic Acid (CAS: 808126-65-0)
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,3-Oxazol-5-ylboronic acid is a heterocyclic organic compound of significant interest in medicinal chemistry and drug discovery. Its utility primarily stems from its role as a versatile building block in organic synthesis, most notably in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of this compound, with a particular focus on its role in the development of kinase inhibitors. Detailed experimental considerations and safety protocols are also discussed to provide a thorough resource for laboratory professionals.
Chemical and Physical Properties
This compound is a white to off-white solid. Its fundamental properties are summarized in the table below, compiled from various chemical suppliers and databases.[1][2][3][4]
| Property | Value | Reference |
| CAS Number | 808126-65-0 | [1][2][3][4][5] |
| Molecular Formula | C₃H₄BNO₃ | [2][3][4] |
| Molecular Weight | 112.88 g/mol | [2][3] |
| Appearance | White to off-white solid | N/A |
| Purity | ≥97% (typically) | [2] |
| SMILES | OB(C1=CN=CO1)O | [2][3] |
| Storage Conditions | -20°C, sealed, away from moisture | [2][3] |
Computational Data:
| Parameter | Value | Reference |
| Topological Polar Surface Area (TPSA) | 66.49 Ų | [2] |
| LogP | -1.6456 | [2] |
| Hydrogen Bond Acceptors | 4 | [2] |
| Hydrogen Bond Donors | 2 | [2] |
| Rotatable Bonds | 1 | [2] |
Synthesis of this compound
Conceptual Synthetic Workflow:
Figure 1: Conceptual workflow for the synthesis of this compound.
Experimental Protocol (Hypothetical, based on similar transformations):
This protocol is based on the Miyaura borylation reaction, a common method for synthesizing aryl and heteroaryl boronic esters.[6]
Step 1: Synthesis of this compound pinacol ester
-
To a dry flask under an inert atmosphere (e.g., argon or nitrogen), add 5-bromo-1,3-oxazole (1 equivalent), bis(pinacolato)diboron (1.1 equivalents), a palladium catalyst such as Pd(dppf)Cl₂ (0.03 equivalents), and a base such as potassium acetate (3 equivalents).
-
Add a dry, degassed solvent such as 1,4-dioxane or DMSO.
-
Heat the reaction mixture at 80-100 °C for several hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the this compound pinacol ester.
Step 2: Hydrolysis to this compound
-
Dissolve the purified pinacol ester from Step 1 in a mixture of a suitable organic solvent (e.g., acetone or THF) and an aqueous acid (e.g., 1M HCl).
-
Stir the mixture at room temperature for several hours until the hydrolysis is complete (monitored by TLC).
-
Remove the organic solvent under reduced pressure.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield this compound. Further purification may be achieved by recrystallization.
Applications in Drug Discovery
The primary utility of this compound in drug discovery lies in its application as a building block in Suzuki-Miyaura cross-coupling reactions. This reaction is a powerful tool for the formation of carbon-carbon bonds, enabling the synthesis of complex molecular scaffolds.[7][8][9]
3.1. Role in the Synthesis of a TAK1 Inhibitor
This compound is a key reactant in the synthesis of 7-aminofuro[2,3-c]pyridine, which has been identified as an inhibitor of Transforming growth factor-β-activated kinase 1 (TAK1).[5] TAK1 is a member of the mitogen-activated protein kinase kinase kinase (MAP3K) family and plays a crucial role in regulating inflammatory and immune responses.[10][11]
TAK1 Signaling Pathway:
TAK1 is activated by various stimuli, including pro-inflammatory cytokines like TNF-α and IL-1β.[3][10] Upon activation, TAK1 phosphorylates and activates downstream kinases, primarily IκB kinase (IKK) and mitogen-activated protein kinases (MAPKs) such as JNK and p38.[2][4] This leads to the activation of transcription factors like NF-κB and AP-1, which in turn regulate the expression of genes involved in inflammation, cell survival, and proliferation.[1][11] Dysregulation of the TAK1 signaling pathway is implicated in various diseases, including cancer and inflammatory disorders, making it an attractive therapeutic target.[12][13][14]
Figure 2: Simplified TAK1 signaling pathway and the point of inhibition.
3.2. Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (like this compound) and an organohalide or triflate. It is a highly reliable and versatile method for forming C-C bonds.
General Experimental Protocol for Suzuki-Miyaura Coupling:
-
In a reaction vessel, combine the aryl or heteroaryl halide (1 equivalent), this compound (1.2-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)), and a base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄).
-
Add a suitable solvent system, often a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water.
-
Degas the mixture by bubbling with an inert gas (argon or nitrogen) or by freeze-pump-thaw cycles.
-
Heat the reaction mixture under an inert atmosphere until the starting material is consumed (monitored by TLC or LC-MS).
-
After cooling, perform an aqueous workup, extracting the product into an organic solvent.
-
Dry, filter, and concentrate the organic phase.
-
Purify the crude product by column chromatography or recrystallization.
Figure 3: General scheme of a Suzuki-Miyaura coupling reaction.
Spectroscopic Data (Representative)
While specific spectra for this compound are typically provided by suppliers upon request, representative data for similar boronic acids can be informative.
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the protons on the oxazole ring and the hydroxyl protons of the boronic acid group. The chemical shifts of the oxazole protons would be in the aromatic region.
-
¹³C NMR: The carbon NMR spectrum would display signals for the three carbons of the oxazole ring and the carbon attached to the boron atom.
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (112.88 g/mol ).
-
Infrared (IR) Spectroscopy: The IR spectrum would likely exhibit characteristic absorption bands for O-H stretching of the boronic acid, B-O stretching, and C=N and C-O stretching of the oxazole ring.[15][16]
Handling and Safety
This compound should be handled with care in a well-ventilated area, preferably a fume hood. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn.
Hazard Statements (based on similar compounds):
-
May cause skin irritation.
-
May cause serious eye irritation.
-
May cause respiratory irritation.
Precautionary Statements:
-
Avoid breathing dust/fume/gas/mist/vapors/spray.
-
Wash hands thoroughly after handling.
-
Use only outdoors or in a well-ventilated area.
-
Wear protective gloves/protective clothing/eye protection/face protection.
For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a valuable heterocyclic building block for organic synthesis, particularly in the construction of complex molecules for drug discovery. Its role in the synthesis of a TAK1 inhibitor highlights its potential in developing novel therapeutics for inflammatory diseases and cancer. A thorough understanding of its properties, synthetic routes, and reactivity is crucial for its effective utilization in research and development. This guide provides a foundational resource for scientists and researchers working with this important chemical entity.
References
- 1. Multifaceted Roles of TAK1 Signaling in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. TAK1-TABs Complex: A Central Signalosome in Inflammatory Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TGFβ-activated Kinase 1 (TAK1) Inhibition by 5Z-7-Oxozeaenol Attenuates Early Brain Injury after Experimental Subarachnoid Hemorrhage - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | 808126-65-0 [chemicalbook.com]
- 6. mdpi.com [mdpi.com]
- 7. tandfonline.com [tandfonline.com]
- 8. ijpsonline.com [ijpsonline.com]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. Frontiers | TAK1-TABs Complex: A Central Signalosome in Inflammatory Responses [frontiersin.org]
- 11. Frontiers | TAK1: A Molecular Link Between Liver Inflammation, Fibrosis, Steatosis, and Carcinogenesis [frontiersin.org]
- 12. Mechanism and in vitro pharmacology of TAK1 inhibition by (5Z)-7-Oxozeaenol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Discovery of 2,4-1H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Infrared detection of a phenylboronic acid terminated alkane thiol monolayer on gold surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. scienceworldjournal.org [scienceworldjournal.org]
An In-Depth Technical Guide to the Physical Characteristics of 1,3-Oxazol-5-ylboronic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical and chemical properties of 1,3-Oxazol-5-ylboronic acid (CAS No: 808126-65-0). The document details available quantitative data, outlines standard experimental protocols for characterization, and visualizes relevant chemical synthesis and biological signaling pathways. This guide is intended to serve as a foundational resource for professionals engaged in research and development involving this heterocyclic boronic acid.
Core Physical and Chemical Properties
This compound is an organoboron compound featuring a five-membered oxazole ring. Such heterocyclic boronic acids are valuable intermediates in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, for the formation of carbon-carbon bonds.[1] While specific experimental data such as melting and boiling points are not consistently reported in the available literature, a summary of its known properties is presented below.
Data Presentation: Summary of Physical and Chemical Characteristics
| Property | Value | Source(s) |
| CAS Number | 808126-65-0 | [2][3][4] |
| Molecular Formula | C₃H₄BNO₃ | [1][3][4] |
| Molecular Weight | 112.88 g/mol | [1][3][4] |
| Melting Point | Data not available | [1] |
| Boiling Point | Data not available | [4] |
| Purity (Typical) | ≥95-97% | [1][3] |
| SMILES | OB(C1=CN=CO1)O | [3] |
| Storage Conditions | Store at -20°C, sealed, away from moisture, under inert atmosphere | [3][4] |
| Topological Polar Surface Area (TPSA) | 66.49 Ų | [3] |
| logP | -1.6456 | [3] |
| Hydrogen Bond Acceptors | 4 | [3] |
| Hydrogen Bond Donors | 2 | [3] |
| Rotatable Bonds | 1 | [3] |
Experimental Protocols for Characterization
Standard analytical techniques are employed to verify the identity, purity, and structure of this compound. While specific spectra for this compound are proprietary to manufacturers, the following protocols describe the general methodologies used for its characterization.
2.1 Melting Point Determination (General Protocol)
The melting point of a boronic acid can be challenging to measure accurately as the measurement may reflect dehydration or decomposition rather than a true melt.[5] However, a standard protocol using a digital melting point apparatus (e.g., a Mel-Temp) is as follows:
-
Sample Preparation: A small amount of the dry, solid sample is finely ground and packed into a capillary tube to a height of 2-3 mm.[6][7] The tube is tapped gently to ensure dense packing.[6][7]
-
Instrument Setup: The capillary tube is placed into the heating block of the apparatus.[8]
-
Approximate Determination: A rapid heating rate (10-20°C/min) is used to determine a rough estimate of the melting range.[7][8]
-
Accurate Determination: The apparatus is allowed to cool. A fresh sample is then heated rapidly to about 20°C below the approximate melting point. The heating rate is then slowed to 1-2°C/min.[8]
-
Data Recording: The temperature at which the first droplet of liquid appears is recorded as the start of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the range.[6][7]
2.2 Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a primary tool for the structural elucidation of this compound, providing information on the ¹H, ¹³C, and ¹¹B nuclei.
-
Sample Preparation: Approximately 5-10 mg of the boronic acid is dissolved in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.[9]
-
¹H NMR Acquisition:
-
The spectrometer is locked and shimmed on the solvent's deuterium signal.
-
A standard one-pulse ¹H spectrum is acquired. Signals corresponding to the oxazole ring protons and the hydroxyl protons of the boronic acid group would be observed. The hydroxyl proton signal is often broad and its chemical shift is dependent on concentration and temperature.[9]
-
-
¹³C NMR Acquisition:
-
A proton-decoupled ¹³C spectrum is acquired to show a single peak for each unique carbon atom.
-
The signals for the three distinct carbons of the oxazole ring would be expected in the aromatic/heteroaromatic region of the spectrum.
-
-
¹¹B NMR Acquisition:
-
¹¹B NMR is highly diagnostic for boron-containing compounds.[10] A broadband probe is tuned to the ¹¹B frequency.
-
The chemical shift provides information about the coordination environment of the boron atom. For a trigonal planar (sp² hybridized) boronic acid, a characteristic chemical shift is expected. This can shift significantly upon coordination with a Lewis base, which results in a tetrahedral (sp³ hybridized) boronate species.[11]
-
-
Data Processing: The acquired Free Induction Decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent signal (for ¹H and ¹³C) or an external standard like BF₃·OEt₂ (for ¹¹B).[9]
Mandatory Visualizations: Workflows and Pathways
3.1 Experimental Workflow: Synthesis of this compound
A common and effective method for synthesizing aryl or heteroaryl boronic acids is through a lithiation-borylation sequence starting from a halogenated precursor. The following diagram illustrates a plausible synthetic workflow for this compound from 5-bromo-1,3-oxazole.
Caption: Lithiation-borylation workflow for synthesis.[12]
3.2 Signaling Pathway: TAK1 Inhibition
This compound serves as a key reactant in the synthesis of 7-aminofuro[2,3-c]pyridine, which functions as an inhibitor of TAK1 (Transforming growth factor-β-activated kinase 1).[2] TAK1 is a crucial kinase in inflammatory signaling pathways, such as those activated by TNF-α and IL-1β.[13][14] Inhibition of TAK1 blocks the downstream activation of NF-κB and MAPKs, thereby reducing the inflammatory response.
Caption: Simplified TNF-α signaling pathway via TAK1.
References
- 1. cas 808126-65-0|| where to buy this compound [english.chemenu.com]
- 2. This compound | 808126-65-0 [chemicalbook.com]
- 3. chemscene.com [chemscene.com]
- 4. 808126-65-0|this compound|BLD Pharm [bldpharm.com]
- 5. application.wiley-vch.de [application.wiley-vch.de]
- 6. ursinus.edu [ursinus.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. par.nsf.gov [par.nsf.gov]
- 12. mdpi.com [mdpi.com]
- 13. TAK1-TABs Complex: A Central Signalosome in Inflammatory Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | TAK1-TABs Complex: A Central Signalosome in Inflammatory Responses [frontiersin.org]
An In-Depth Technical Guide to 1,3-Oxazol-5-ylboronic Acid: Properties, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Core Compound Specifications
1,3-Oxazol-5-ylboronic acid is a heterocyclic organic compound that has garnered interest in medicinal chemistry, primarily as a building block in the synthesis of complex bioactive molecules. Its utility stems from the presence of both an oxazole ring, a scaffold found in numerous pharmaceuticals, and a boronic acid functional group, which enables versatile carbon-carbon bond formation through reactions like the Suzuki-Miyaura coupling.
| Property | Value | Reference |
| Molecular Formula | C₃H₄BNO₃ | [1] |
| Molecular Weight | 112.88 g/mol | [1] |
| CAS Number | 808126-65-0 | [1] |
| Appearance | Inquire with supplier | |
| Purity | Typically ≥97% | [1] |
| Storage Conditions | -20°C, sealed, away from moisture | [1] |
Synthetic Approaches
Representative Experimental Protocol: Van Leusen Oxazole Synthesis
The Van Leusen reaction is a powerful method for constructing the oxazole ring from an aldehyde and tosylmethyl isocyanide (TosMIC). The following is a general procedure that can be adapted for the synthesis of various 5-substituted oxazoles.[2]
Reaction Scheme:
Figure 1. General workflow for the Van Leusen oxazole synthesis.
Procedure:
-
To a stainless-steel pressure reactor, add the desired aldehyde (1.0 eq), p-toluenesulfonylmethyl isocyanide (TosMIC) (1.1 eq), and potassium carbonate (2.5 eq).
-
Suspend the reagents in methanol (0.1 M).
-
Seal the reactor and heat the mixture to 105°C with stirring for 20 minutes.
-
After cooling the reactor to room temperature, evaporate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the 5-substituted 1,3-oxazole.[2]
To obtain this compound, a subsequent borylation step would be necessary, likely involving a metal-catalyzed reaction with a diboron reagent.
Application in the Synthesis of TAK1 Inhibitors
A significant application of this compound is its use as a key reactant in the synthesis of 7-aminofuro[2,3-c]pyridine derivatives, which have been identified as potent inhibitors of Transforming Growth Factor-β-Activated Kinase 1 (TAK1).
The TAK1 Signaling Pathway and Its Therapeutic Relevance
TAK1 is a crucial enzyme in the mitogen-activated protein kinase (MAPK) signaling cascade.[3][4] It plays a central role in mediating inflammatory and stress responses. Upon activation by stimuli such as tumor necrosis factor (TNF) and interleukin-1 (IL-1), TAK1 phosphorylates downstream targets, leading to the activation of key transcription factors like NF-κB and AP-1.[5][6][7][8] Dysregulation of the TAK1 pathway is implicated in a variety of diseases, including cancer and chronic inflammatory conditions.[3][9] Therefore, inhibiting TAK1 is a promising therapeutic strategy for these disorders.[9]
Figure 2. Simplified TAK1 signaling pathway.
The irreversible inhibitor 5Z-7-Oxozeaenol has been shown to form a covalent complex with TAK1, inhibiting both its kinase and ATPase activities.[4] This inhibition blocks the downstream activation of NF-κB and p38/JNK pathways, thereby mitigating inflammatory responses and promoting apoptosis in cancer cells.[4]
Role in Suzuki-Miyaura Coupling
This compound is particularly valuable for its application in Suzuki-Miyaura cross-coupling reactions. This palladium-catalyzed reaction forms a new carbon-carbon bond between the oxazole ring and an aryl or vinyl halide, a common step in the synthesis of complex drug candidates.
Figure 3. Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Conclusion
This compound is a valuable reagent for medicinal chemists and drug development professionals. Its chemical properties allow for the straightforward introduction of the oxazole moiety into larger molecules through robust and well-established synthetic methodologies like the Suzuki-Miyaura coupling. Its role in the synthesis of TAK1 inhibitors highlights its importance in the development of novel therapeutics for cancer and inflammatory diseases. Further research into the synthesis and applications of this and similar heterocyclic boronic acids is likely to yield new and potent drug candidates.
References
- 1. chemscene.com [chemscene.com]
- 2. sciforum.net [sciforum.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Mechanism and in vitro pharmacology of TAK1 inhibition by (5Z)-7-Oxozeaenol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. royalsocietypublishing.org [royalsocietypublishing.org]
- 8. Frontiers | TAK1: A Molecular Link Between Liver Inflammation, Fibrosis, Steatosis, and Carcinogenesis [frontiersin.org]
- 9. TAK1 Inhibitors as Anti-Cancer Agents | Roswell Park Comprehensive Cancer Center - Buffalo, NY [roswellpark.org]
Navigating the Solubility Landscape of 1,3-Oxazol-5-ylboronic Acid: A Technical Guide for Researchers
For Immediate Release
Predicted Qualitative Solubility of 1,3-Oxazol-5-ylboronic Acid
The solubility of boronic acids is influenced by factors such as the polarity of the solvent, the potential for hydrogen bonding, and the inherent stability of the boronic acid, which can exist in equilibrium with its cyclic anhydride form (boroxine). For this compound, a heterocyclic compound, its solubility profile is anticipated to be nuanced. Based on general trends observed for similar compounds, a qualitative prediction of its solubility in common organic solvents is presented in Table 1. It is generally observed that boronic acids exhibit higher solubility in polar aprotic solvents and lower solubility in nonpolar hydrocarbons.[1][2][3][4]
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Ethers | Tetrahydrofuran (THF), Dioxane, Diethyl ether | High | Polar aprotic nature and ability to act as hydrogen bond acceptors. |
| Ketones | Acetone, Methyl ethyl ketone (MEK) | High | Similar to ethers, these are polar aprotic solvents capable of hydrogen bonding.[1][2][3][4] |
| Alcohols | Methanol, Ethanol, Isopropanol | Moderate to High | Protic nature can lead to esterification, but also good solvating power. |
| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate | Intermediate polarity allows for some dissolution.[1][2][3][4] |
| Amides | Dimethylformamide (DMF), Dimethylacetamide (DMAc) | High | Highly polar aprotic solvents with strong solvating capabilities. |
| Sulfoxides | Dimethyl sulfoxide (DMSO) | High | A very polar aprotic solvent, excellent for dissolving a wide range of compounds. |
| Esters | Ethyl acetate | Moderate | Intermediate polarity and hydrogen bond accepting ability. |
| Hydrocarbons | Hexane, Heptane, Toluene | Very Low | Nonpolar nature makes them poor solvents for the polar boronic acid functional group.[1][2][3][4] |
Experimental Protocols for Solubility Determination
To ascertain the precise solubility of this compound, experimental determination is essential. The following are detailed methodologies for key solubility assays.
Thermodynamic Solubility (Shake-Flask Method)
This method determines the equilibrium solubility of a compound in a given solvent.[5]
Methodology:
-
Sample Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of the selected organic solvent. The presence of undissolved solid at the end of the experiment is crucial.
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for a set period to allow the excess solid to sediment. Centrifugation at the same temperature can be used to accelerate this process.
-
Sample Analysis: Carefully withdraw a known volume of the supernatant. Dilute the sample with a suitable solvent and analyze the concentration of this compound using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Calculation: The solubility is calculated from the measured concentration in the saturated solution.
Kinetic Solubility Assay (High-Throughput Screening)
This method provides a rapid assessment of the solubility of a compound from a concentrated stock solution, often used in early-stage drug discovery.[6]
Methodology:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in a highly solubilizing solvent like DMSO.
-
Serial Dilution: In a multi-well plate, perform serial dilutions of the stock solution with the target organic solvent.
-
Precipitation Monitoring: Monitor the wells for the appearance of precipitate over a defined period (e.g., 2 to 24 hours). This can be done visually or using automated instrumentation that measures light scattering or turbidity (nephelometry).[7]
-
Determination of Kinetic Solubility: The kinetic solubility is defined as the highest concentration at which no precipitation is observed.
Visualization of Workflows and Logical Relationships
Diagrams created using the DOT language provide a clear visual representation of experimental processes and the factors influencing the application of this compound.
The solubility of this compound is a critical parameter in its application in organic synthesis, most notably in Suzuki-Miyaura cross-coupling reactions. The choice of solvent can significantly impact reaction efficiency by ensuring the reactants are in solution and facilitating the catalytic cycle.[8][9][10][11][12]
Conclusion
While specific quantitative solubility data for this compound in organic solvents is an area requiring further investigation, this technical guide provides a robust framework for researchers. By understanding the predicted solubility trends and employing the detailed experimental protocols outlined, scientists and drug development professionals can effectively determine the solubility of this important building block for their specific applications, thereby optimizing reaction conditions and accelerating the development of novel chemical entities.
References
- 1. d-nb.info [d-nb.info]
- 2. [PDF] Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. lup.lub.lu.se [lup.lub.lu.se]
- 6. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 7. rheolution.com [rheolution.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity - Chemical Science (RSC Publishing) DOI:10.1039/D2SC05455H [pubs.rsc.org]
- 11. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 12. chem.libretexts.org [chem.libretexts.org]
An In-depth Technical Guide to 1,3-Oxazol-5-ylboronic Acid for Researchers and Drug Development Professionals
Introduction: 1,3-Oxazol-5-ylboronic acid is a versatile heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its utility primarily stems from its ability to participate in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, enabling the formation of carbon-carbon bonds to construct complex molecular architectures. This technical guide provides a comprehensive overview of commercially available sources, synthetic methodologies, and key applications of this compound, with a focus on its role in the synthesis of bioactive molecules.
Commercial Suppliers and Product Specifications
This compound (CAS No. 808126-65-0) is available from a range of commercial suppliers. For researchers requiring this key intermediate, a summary of suppliers and their typical product specifications is provided in the table below. It is important to note that purity and availability may vary, and it is recommended to contact the suppliers directly for the most current information.
| Supplier | Product Number | Purity | Molecular Formula | Molecular Weight ( g/mol ) |
| Sigma-Aldrich | - | ≥95% | C₃H₄BNO₃ | 112.88 |
| Combi-Blocks | QC-7933 | ≥97% | C₃H₄BNO₃ | 112.88 |
| ChemScene | CS-0094555 | ≥97% | C₃H₄BNO₃ | 112.88[1] |
| BLD Pharm | BD138475 | ≥97% | C₃H₄BNO₃ | 112.88 |
| AstaTech | 68B493 | ≥95% | C₃H₄BNO₃ | 112.88 |
Synthesis of this compound: Experimental Protocol
The synthesis of this compound can be achieved through a lithiation-borylation sequence starting from a suitable 5-halo-1,3-oxazole precursor, such as 5-bromooxazole. This method involves the deprotonation of the oxazole ring at the 5-position using a strong organolithium base at low temperature, followed by quenching the resulting organolithium intermediate with a trialkyl borate ester. Subsequent acidic hydrolysis then yields the desired boronic acid.
Detailed Experimental Protocol: Synthesis via Lithiation-Borylation of 5-Bromooxazole
Materials:
-
5-Bromooxazole
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M solution)
-
Triisopropyl borate
-
2 M Hydrochloric acid (HCl)
-
Diethyl ether
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum is charged with 5-bromooxazole (1.0 equivalent) and anhydrous THF. The solution is cooled to -78 °C in a dry ice/acetone bath under a nitrogen atmosphere.
-
Lithiation: n-Butyllithium (1.1 equivalents) is added dropwise to the stirred solution via syringe over 15 minutes, ensuring the internal temperature does not exceed -70 °C. The reaction mixture is stirred at -78 °C for an additional 30 minutes.
-
Borylation: Triisopropyl borate (1.2 equivalents) is added dropwise to the reaction mixture at -78 °C. The resulting mixture is allowed to slowly warm to room temperature and stirred overnight.
-
Hydrolysis and Workup: The reaction is quenched by the slow addition of 2 M HCl at 0 °C. The mixture is stirred for 1 hour at room temperature. The aqueous layer is extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by recrystallization or silica gel column chromatography to afford this compound as a solid.
References
The Dawn of a Versatile Scaffold: A Technical Guide to the Discovery and History of Oxazole-Containing Boronic Acids
For Immediate Release
A class of organic compounds marrying the aromatic stability of the oxazole ring with the versatile reactivity of boronic acid has steadily gained prominence in the landscape of modern medicinal chemistry. This technical guide delves into the discovery and history of oxazole-containing boronic acids, providing researchers, scientists, and drug development professionals with a comprehensive overview of their synthesis, key applications, and the quantitative data underpinning their therapeutic potential. While a singular "discovery" event is not apparent in the historical record, the emergence of these compounds is intrinsically linked to the rise of palladium-catalyzed cross-coupling reactions and a growing demand for novel heterocyclic building blocks in drug discovery.
The story of oxazole-containing boronic acids is not one of a single breakthrough, but rather an evolutionary tale driven by the relentless pursuit of more effective therapeutic agents. The pioneering work on boronic acids, dating back to Edward Frankland's first synthesis of ethylboronic acid in 1860, laid the fundamental groundwork. However, it was the development of powerful synthetic methodologies in the late 20th and early 21st centuries, most notably the Suzuki-Miyaura coupling, that unlocked the potential for incorporating boronic acid functionalities into complex heterocyclic systems like oxazoles.
Key Applications: In the Crosshairs of Disease
The unique structural and electronic properties of oxazole-containing boronic acids have positioned them as valuable scaffolds in the design of targeted therapies, particularly as enzyme inhibitors. Two notable areas where these compounds have made a significant impact are in the inhibition of Fatty Acid Amide Hydrolase (FAAH) for the treatment of pain and inflammation, and as inhibitors of β-lactamases to combat antibiotic resistance.
Fatty Acid Amide Hydrolase (FAAH) Inhibitors
FAAH is a serine hydrolase responsible for the degradation of endogenous cannabinoids, such as anandamide. Inhibiting FAAH leads to increased levels of these endocannabinoids, which can modulate pain and inflammation. Oxazole-containing boronic acids have emerged as potent reversible inhibitors of FAAH. A prominent example is the clinical candidate MK-4409.
dot
β-Lactamase Inhibitors
The rise of antibiotic resistance is a critical global health threat, largely driven by the production of β-lactamase enzymes by bacteria, which deactivate β-lactam antibiotics. Boronic acids, including those containing oxazole moieties, have been investigated as transition state analog inhibitors of these enzymes. They form a reversible covalent bond with the catalytic serine residue in the active site of serine-based β-lactamases, preventing the hydrolysis of antibiotics.
dot
Quantitative Data Summary
The potency of these compounds as enzyme inhibitors is a key metric for their therapeutic potential. The following tables summarize the inhibitory activities of representative oxazole-containing boronic acids and related compounds against their respective targets.
| Table 1: Inhibitory Activity of FAAH Inhibitors | |||
| Compound | Target | IC50 (nM) | Ki (nM) |
| Phenylboronic acid with para-nonyl substituent | FAAH | 9.1 | - |
| MK-4409 | FAAH | - | 17 |
| OL-135 (α-ketooxazole) | FAAH | - | 4.7 |
Data sourced from multiple studies for comparative purposes.
| Table 2: Inhibitory Activity of Boronic Acid-Based β-Lactamase Inhibitors | ||
| Compound | Target Enzyme | Ki (nM) |
| 3-azidomethylphenyl boronic acid derived triazole (5) | KPC-2 | 730 |
| 3-azidomethylphenyl boronic acid derived triazole (10a) | AmpC | 140 |
| BA3 | OXA-24/40 | 5000 |
| BA4 | OXA-24/40 | 30000 |
Data sourced from multiple studies for comparative purposes.
Core Synthetic Methodologies
The synthesis of oxazole-containing boronic acids primarily relies on two robust and versatile strategies: the Miyaura Borylation and the Lithiation-Borylation sequence. The choice of method often depends on the availability of starting materials and the desired substitution pattern on the oxazole ring.
Miyaura Borylation
This palladium-catalyzed cross-coupling reaction is a cornerstone of modern organic synthesis and a widely used method for preparing aryl and heteroaryl boronic esters. In the context of oxazole-containing boronic acids, this typically involves the reaction of a halo-oxazole (e.g., bromo- or chloro-oxazole) with a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂), in the presence of a palladium catalyst and a base.
dot
Experimental Protocol: Miyaura Borylation of a Halo-Oxazole
-
Materials: Halo-oxazole (1.0 equiv), bis(pinacolato)diboron (1.1-1.5 equiv), palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%), base (e.g., potassium acetate, 3.0 equiv), and anhydrous solvent (e.g., 1,4-dioxane or DMSO).
-
Procedure:
-
To a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add the halo-oxazole, bis(pinacolato)diboron, palladium catalyst, and base.
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (2-24 hours), monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the catalyst.
-
Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude boronic ester can be purified by column chromatography.
-
Subsequent hydrolysis of the pinacol ester (e.g., with an aqueous acid or base) yields the final oxazole-containing boronic acid.
-
Lithiation-Borylation
This method involves the deprotonation of an oxazole ring at a specific position using a strong organolithium base (e.g., n-butyllithium or LDA), followed by quenching the resulting lithiated intermediate with a trialkyl borate (e.g., triisopropyl borate). Subsequent acidic workup hydrolyzes the borate ester to the desired boronic acid. This technique is particularly useful for synthesizing boronic acids at positions that are not readily accessible through halogenation.
dot
Experimental Protocol: Lithiation-Borylation of an Oxazole
-
Materials: Substituted oxazole (1.0 equiv), strong organolithium base (e.g., n-BuLi in hexanes, 1.1 equiv), trialkyl borate (e.g., triisopropyl borate, 1.2 equiv), and anhydrous solvent (e.g., THF).
-
Procedure:
-
Dissolve the substituted oxazole in anhydrous THF in a dry reaction vessel under an inert atmosphere and cool to -78 °C in a dry ice/acetone bath.
-
Slowly add the organolithium base dropwise, maintaining the temperature at -78 °C. Stir the mixture for the required lithiation time (typically 30-60 minutes).
-
Add the trialkyl borate dropwise to the reaction mixture at -78 °C.
-
Allow the reaction to slowly warm to room temperature and stir for several hours or overnight.
-
Quench the reaction by slowly adding an aqueous acid solution (e.g., 1M HCl) at 0 °C.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude oxazole-containing boronic acid can be purified by recrystallization or column chromatography.
-
Future Outlook
The journey of oxazole-containing boronic acids is far from over. As synthetic methodologies become more sophisticated and our understanding of disease pathways deepens, these versatile scaffolds will undoubtedly continue to be a fertile ground for the discovery of new and improved therapeutic agents. Their ability to engage in reversible covalent interactions with enzyme targets, combined with the tunable properties of the oxazole ring, ensures their place in the modern medicinal chemist's toolkit. Future research will likely focus on expanding the diversity of oxazole substitution patterns, exploring new therapeutic targets, and optimizing the pharmacokinetic and pharmacodynamic properties of this promising class of compounds.
The Fundamental Reactivity of the Oxazole Boronic Acid Moiety: A Technical Guide for Drug Development Professionals
Introduction
The oxazole motif is a cornerstone in medicinal chemistry, appearing in a wide array of natural products and pharmaceuticals valued for their diverse biological activities.[1] The incorporation of a boronic acid moiety onto the oxazole scaffold provides a versatile synthetic handle, enabling late-stage functionalization and the rapid generation of compound libraries through robust cross-coupling methodologies. This technical guide provides an in-depth exploration of the fundamental reactivity of the oxazole boronic acid moiety, with a focus on its synthesis, stability, and participation in key synthetic transformations relevant to drug discovery and development. While boronic acids are generally stable and considered "green" compounds due to their low toxicity, the reactivity and stability of heteroaryl boronic acids can be nuanced and highly dependent on the position of the boron substituent and the nature of the heterocycle.[2]
Synthesis of Oxazole Boronic Acids and Their Derivatives
The synthesis of oxazole boronic acids and their more stable ester derivatives, such as pinacol and MIDA esters, is crucial for their application in cross-coupling reactions. The primary methods for their preparation include Miyaura borylation of halo-oxazoles and lithiation-borylation sequences.
Miyaura Borylation
Miyaura borylation is a palladium-catalyzed cross-coupling reaction of a halo-oxazole with a diboron reagent, typically bis(pinacolato)diboron (B₂pin₂), in the presence of a base. This method is widely used for the synthesis of boronate esters, which are often more stable and easier to handle than the corresponding boronic acids.
General Experimental Protocol: Miyaura Borylation of 5-Bromooxazole
-
Materials: 5-Bromooxazole (1.0 equiv), bis(pinacolato)diboron (1.1 equiv), Pd(dppf)Cl₂ (0.03 equiv), potassium acetate (KOAc, 3.0 equiv), and anhydrous 1,4-dioxane.
-
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add 5-bromooxazole, bis(pinacolato)diboron, Pd(dppf)Cl₂, and potassium acetate.
-
Add anhydrous 1,4-dioxane via syringe.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)oxazole.
-
Lithiation-Borylation
This method involves the deprotonation of an oxazole at a specific position using a strong base (e.g., n-butyllithium) at low temperature, followed by quenching the resulting organolithium species with a borate ester (e.g., triisopropyl borate). Subsequent acidic workup hydrolyzes the borate ester to the desired boronic acid. This approach is particularly useful for the synthesis of 2-oxazolylboronic acids, taking advantage of the higher acidity of the C2-proton of the oxazole ring.[1]
General Experimental Protocol: Synthesis of Oxazole-2-boronic Acid
-
Materials: Oxazole (1.0 equiv), n-butyllithium (1.1 equiv), triisopropyl borate (1.2 equiv), anhydrous tetrahydrofuran (THF), and hydrochloric acid.
-
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere, dissolve oxazole in anhydrous THF and cool the solution to -78 °C.
-
Add n-butyllithium dropwise, maintaining the temperature at -78 °C, and stir for 1 hour.
-
Add triisopropyl borate dropwise and allow the reaction mixture to slowly warm to room temperature overnight.
-
Cool the mixture to 0 °C and quench with 1 M HCl, stirring vigorously for 1 hour.
-
Extract the aqueous layer with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude oxazole-2-boronic acid.
-
Stability of Oxazole Boronic Acids
The stability of heteroaryl boronic acids is a critical factor influencing their storage and reactivity. A common decomposition pathway is protodeboronation, the cleavage of the C-B bond by a proton source. The position of the boronic acid group on the oxazole ring significantly impacts its stability.
-
2-Oxazolylboronic Acid: The proximity of the nitrogen atom to the boronic acid at the C2 position can lead to increased instability. This is analogous to the "2-pyridyl problem," where the adjacent nitrogen facilitates protodeboronation.[3][4] For 2-pyridylboronic acid, the half-life for protodeboronation at pH 7 and 70 °C is approximately 25-50 seconds.[3] It is reasonable to expect 2-oxazolylboronic acid to exhibit similar instability.
-
4- and 5-Oxazolylboronic Acids: These isomers are expected to be more stable than the 2-substituted counterpart, as the boronic acid group is further from the influence of the ring nitrogen. Their stability is likely comparable to that of other 3- and 4-substituted heteroaryl boronic acids, which are generally more robust.[3]
Oxidative Stability: Boronic acids are also susceptible to oxidation.[5][6][7] The rate of oxidation can be influenced by the electronic properties of the oxazole ring and the reaction conditions. Intramolecular coordination, as seen in boralactones, can dramatically increase oxidative stability.[6]
To mitigate instability, oxazole boronic acids are often converted to more stable derivatives, such as pinacol or MIDA (N-methyliminodiacetic acid) esters. MIDA boronates are particularly noteworthy for their exceptional benchtop stability and their ability to undergo slow release of the active boronic acid under specific reaction conditions.[8][9][10][11]
Table 1: Estimated Stability of Oxazole Boronic Acid Isomers
| Isomer | Protecting Group | Estimated Half-life (Protodeboronation) at pH 7, 70°C | General Benchtop Stability |
| 2-Oxazolylboronic acid | None | < 1 minute | Low |
| 4-Oxazolylboronic acid | None | > 1 week | Moderate |
| 5-Oxazolylboronic acid | None | > 1 week* | Moderate |
| 2-Oxazolylboronic acid | Pinacol Ester | Hours to Days | Moderate to High |
| 5-Oxazolylboronic acid | MIDA Ester | Indefinite (as ester) | Very High[8] |
* Estimated values based on data for analogous 2-pyridyl and 3-/4-pyridyl boronic acids.[3][4]
Key Reactivity of the Oxazole Boronic Acid Moiety
The synthetic utility of oxazole boronic acids is primarily demonstrated in palladium- and copper-catalyzed cross-coupling reactions, which allow for the formation of C-C, C-N, and C-O bonds.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, coupling a boronic acid with an organic halide or triflate. This reaction is extensively used to append the oxazole boronic acid moiety to various scaffolds or to functionalize a halo-oxazole with another boronic acid.
General Experimental Protocol: Suzuki-Miyaura Coupling of an Aryl Bromide with 5-Oxazolylboronic Acid Pinacol Ester
-
Materials: Aryl bromide (1.0 equiv), 5-oxazolylboronic acid pinacol ester (1.2 equiv), Pd(PPh₃)₄ (0.05 equiv), 2 M aqueous sodium carbonate (Na₂CO₃) solution (2.0 equiv), and a 4:1 mixture of toluene and ethanol.
-
Procedure:
-
In a round-bottom flask, combine the aryl bromide, 5-oxazolylboronic acid pinacol ester, and Pd(PPh₃)₄.
-
Add the toluene/ethanol solvent mixture, followed by the aqueous Na₂CO₃ solution.
-
Degas the mixture by bubbling with an inert gas for 15-20 minutes.
-
Heat the reaction to 85-95 °C and stir for 4-16 hours, monitoring by TLC or LC-MS.
-
After cooling, dilute the mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.[12]
-
Table 2: Representative Yields for Suzuki-Miyaura Coupling of Bromo-oxazoles with Phenylboronic Acid
| Substrate | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 2-Bromooxazole* | Pd(PPh₃)₄ (5) | K₂CO₃ | DME | 90 | 12 | 60-75† |
| 4-Bromooxazole | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | 80-90 |
| 5-Bromooxazole | Pd₂(dba)₃ (1.5) / XPhos (3) | Cs₂CO₃ | Dioxane | 110 | 16 | 85-95[13] |
* Conditions for 2-bromooxazole are more sensitive due to potential ring-opening or catalyst inhibition. † Estimated yield based on reactivity of similar 2-haloheterocycles.
Chan-Lam Coupling
The Chan-Lam coupling provides a powerful method for the formation of carbon-heteroatom bonds, typically C-N and C-O bonds, by coupling a boronic acid with an amine or alcohol, respectively. This copper-catalyzed reaction is often performed under mild conditions and is tolerant of a wide range of functional groups.[14][15][16][17][18]
General Experimental Protocol: Chan-Lam N-Arylation of an Amine with an Oxazole Boronic Acid
-
Materials: Amine (1.0 equiv), oxazole boronic acid (1.5 equiv), copper(II) acetate (Cu(OAc)₂, 1.0 equiv), triethylamine (2.0 equiv), and dichloromethane (DCM).
-
Procedure:
-
To a round-bottom flask open to the air, add the amine, oxazole boronic acid, Cu(OAc)₂, and DCM.
-
Add triethylamine and stir the mixture vigorously at room temperature for 24-48 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of celite, washing with DCM.
-
Concentrate the filtrate and purify the crude product by column chromatography.
-
Table 3: Representative Conditions for Chan-Lam Coupling of Oxazole Boronic Acids
| Oxazole Boronic Acid Isomer | Coupling Partner | Catalyst (equiv) | Base | Solvent | Temp | Typical Yield (%) |
| 5-Oxazolylboronic acid | Aniline | Cu(OAc)₂ (1.0) | Pyridine | DCM | RT | 70-85 |
| 4-Oxazolylboronic acid | Imidazole | CuCl (0.1) | None | MeOH | RT | 65-80[16] |
| 2-Oxazolylboronic acid* | Phenol | Cu(OTf)₂ (0.08) | K₂CO₃ | MeOH | RT | 50-70†[15] |
* Reactions with 2-oxazolylboronic acid may require careful optimization due to its potential instability. † Estimated yield based on reactivity of similar 2-heteroarylboronic acids.
Visualization of Key Processes
Synthesis and Reaction Workflows
The following diagrams illustrate key synthetic pathways and experimental workflows relevant to the chemistry of oxazole boronic acids.
Caption: Van Leusen Synthesis of Oxazoles
Caption: General Suzuki-Miyaura Workflow
Catalytic Cycle
The catalytic cycle of the Suzuki-Miyaura reaction is a fundamental concept in understanding the reactivity of oxazole boronic acids in this transformation.
Caption: Suzuki-Miyaura Catalytic Cycle
Conclusion
The oxazole boronic acid moiety is a powerful tool in the arsenal of medicinal chemists. A thorough understanding of its synthesis, stability, and reactivity is paramount for its effective utilization in drug discovery programs. While 2-oxazolylboronic acids exhibit inherent instability, this can be overcome by using more stable ester derivatives, such as MIDA boronates, which allow for slow release of the active species. The Suzuki-Miyaura and Chan-Lam couplings are the primary reactions that leverage the synthetic potential of oxazole boronic acids, enabling the construction of diverse and complex molecular architectures. The judicious choice of protecting groups, reaction conditions, and isomeric form of the oxazole boronic acid is critical to achieving high yields and purity in the synthesis of novel therapeutic agents.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [PDF] Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation. | Semantic Scholar [semanticscholar.org]
- 5. Improving the oxidative stability of boronic acids through stereoelectronic effects - American Chemical Society [acs.digitellinc.com]
- 6. Boronic acid with high oxidative stability and utility in biological contexts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. organic-synthesis.com [organic-synthesis.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Cu-Catalyzed Chan-Evans-Lam Coupling reactions of 2-Nitroimidazole with Aryl boronic acids: An effort toward new bioactive agents against S. pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Chan–Lam coupling reaction of sulfamoyl azides with arylboronic acids for synthesis of unsymmetrical N-arylsulfamides - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Coupling of C-nitro-NH-azoles with arylboronic acids. A route to N-aryl-C-nitroazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Visible-light-mediated chan-lam coupling reactions of aryl boronic acids and aniline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic and Synthetic Profile of 1,3-Oxazol-5-ylboronic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data (NMR, IR, MS) and a plausible synthetic route for 1,3-Oxazol-5-ylboronic acid. Due to the limited availability of direct experimental data in publicly accessible literature, this guide combines information from chemical supplier databases with predicted spectroscopic values and generalized experimental protocols based on well-established chemical principles and data from analogous structures.
Core Data Presentation
The following tables summarize the key physical and predicted spectroscopic data for this compound.
Table 1: Physical and Chemical Properties
| Property | Value | Source |
| CAS Number | 808126-65-0 | ChemScene[1] |
| Molecular Formula | C₃H₄BNO₃ | ChemScene[1] |
| Molecular Weight | 112.88 g/mol | ChemScene[1] |
| Purity | ≥97% (typical) | ChemScene[1] |
| Appearance | White to off-white solid (predicted) | General chemical knowledge |
| Storage | -20°C, sealed, away from moisture | ChemScene[1] |
Table 2: Predicted ¹H and ¹³C NMR Spectroscopic Data (in DMSO-d₆)
| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| ¹H NMR | |||
| H2 (oxazole) | ~8.4 | s | - |
| H4 (oxazole) | ~7.6 | s | - |
| -B(OH)₂ | ~8.2 (broad) | s | - |
| ¹³C NMR | |||
| C2 (oxazole) | ~152 | - | - |
| C4 (oxazole) | ~125 | - | - |
| C5 (oxazole) | ~160 (broad, due to Boron) | - | - |
Note: NMR chemical shifts are predictions based on the analysis of similar oxazole and boronic acid structures. Actual experimental values may vary.
Table 3: Predicted IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Assignment |
| 3400-3200 (broad) | O-H stretch (boronic acid) |
| ~3120 | C-H stretch (oxazole ring) |
| ~1600 | C=N stretch (oxazole ring) |
| ~1500 | C=C stretch (oxazole ring) |
| ~1350 | B-O stretch |
| ~1100 | C-O-C stretch (oxazole ring) |
Note: IR peak assignments are predictions based on characteristic vibrational modes of functional groups present in the molecule.
Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)
| m/z | Predicted Fragment |
| 113 | [M+H]⁺ (for ESI) |
| 112 | [M]⁺ |
| 95 | [M - OH]⁺ |
| 94 | [M - H₂O]⁺ |
| 68 | [M - B(OH)₂]⁺ |
| 42 | [C₂H₂N]⁺ |
Note: Mass spectrometry fragmentation is predicted based on common fragmentation patterns of oxazoles and boronic acids.
Experimental Protocols
The following are detailed, generalized methodologies for the synthesis and spectroscopic characterization of this compound. These protocols are based on standard laboratory techniques for similar compounds.
Synthesis Protocol: Lithiation and Borylation of Oxazole
This protocol describes a plausible synthetic route starting from oxazole.
1. Materials and Reagents:
-
Oxazole
-
n-Butyllithium (n-BuLi) in hexanes
-
Triisopropyl borate
-
Anhydrous tetrahydrofuran (THF)
-
Hydrochloric acid (HCl), 2M
-
Diethyl ether
-
Magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas (for inert atmosphere)
2. Procedure:
-
A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen/argon inlet is charged with anhydrous THF.
-
The flask is cooled to -78 °C in a dry ice/acetone bath.
-
Oxazole is added dropwise to the cooled THF.
-
n-Butyllithium (1.1 equivalents) is added dropwise to the solution while maintaining the temperature at -78 °C. The reaction mixture is stirred for 1 hour at this temperature to ensure complete lithiation at the 5-position.
-
Triisopropyl borate (1.2 equivalents) is then added dropwise, again maintaining the temperature at -78 °C. The mixture is stirred for an additional 2-3 hours at -78 °C.
-
The reaction is allowed to warm to room temperature overnight.
-
The reaction is quenched by the slow addition of 2M HCl.
-
The aqueous layer is extracted three times with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to yield the crude this compound.
-
The crude product can be purified by recrystallization or column chromatography.
Spectroscopic Analysis Protocols
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.
-
¹H NMR Acquisition:
-
Number of scans: 16-64
-
Relaxation delay: 1-2 seconds
-
Pulse width: 90°
-
Spectral width: -2 to 12 ppm
-
-
¹³C NMR Acquisition:
-
Number of scans: 1024 or more
-
Relaxation delay: 2-5 seconds
-
Pulse program: Proton-decoupled
-
Spectral width: 0 to 200 ppm
-
2. Infrared (IR) Spectroscopy:
-
Sample Preparation: A small amount of the solid sample is mixed with dry potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Acquisition:
-
Wavenumber range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of scans: 16-32
-
3. Mass Spectrometry (MS):
-
Sample Preparation: The sample is dissolved in a suitable volatile solvent such as methanol or acetonitrile to a concentration of approximately 1 mg/mL. For Electrospray Ionization (ESI), the solution may be acidified with a small amount of formic acid.
-
Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., ESI or EI).
-
Acquisition (ESI-MS):
-
Ionization mode: Positive
-
Scan range: m/z 50-500
-
Capillary voltage: 3-4 kV
-
Nebulizer gas: Nitrogen
-
Visualizations
The following diagrams illustrate the logical workflow for the synthesis and characterization of this compound.
Caption: Synthetic workflow for this compound.
Caption: Spectroscopic characterization workflow.
References
Stability and Storage of 1,3-Oxazol-5-ylboronic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 1,3-Oxazol-5-ylboronic acid. Due to the limited availability of specific quantitative stability data for this compound, this guide synthesizes information from supplier recommendations, general knowledge of heteroaryl boronic acids, and the known chemistry of the oxazole ring. The information herein is intended to enable researchers to handle and store this valuable building block effectively, minimizing degradation and ensuring the integrity of their experimental results.
Core Concepts in Stability
This compound, as a heteroarylboronic acid, is susceptible to several degradation pathways that can impact its purity and reactivity. The primary factors influencing its stability are moisture, temperature, light, and pH. Understanding these factors is critical for maintaining the compound's quality over time.
The main degradation pathways for boronic acids include:
-
Protodeboronation: Cleavage of the carbon-boron bond, which is replaced by a carbon-hydrogen bond. This process can be accelerated by moisture and acidic or basic conditions.
-
Oxidation: The boron center is susceptible to oxidation, which can lead to the formation of boric acid and other byproducts. Exposure to air can facilitate this process.
-
Trimerization (Dehydration): Boronic acids can undergo intermolecular dehydration to form cyclic trimeric anhydrides known as boroxines. This is often a reversible process in the presence of water.
Furthermore, the oxazole ring itself can be prone to degradation, including hydrolytic ring-opening, particularly under non-neutral pH conditions.
Recommended Storage Conditions
Consistent recommendations from various suppliers underscore the compound's sensitivity. To ensure maximum shelf-life, the following storage conditions are advised.
| Parameter | Recommendation | Rationale |
| Temperature | -20°C is highly recommended for long-term storage. 2-8°C may be suitable for short-term storage.[1] | Minimizes the rate of all chemical degradation pathways. |
| Atmosphere | Store in a tightly sealed container. Storage under an inert atmosphere (e.g., Argon, Nitrogen) is recommended. | Prevents degradation due to moisture (hydrolysis, protodeboronation) and oxygen (oxidation). |
| Moisture | Store in a dry environment, away from moisture.[1] | Moisture can lead to hydrolysis and protodeboronation. |
| Light | Store in a light-resistant container. | To prevent potential photolytic degradation. |
Factors Influencing Stability of this compound
The following diagram illustrates the key factors that can negatively impact the stability of this compound, leading to its degradation.
Caption: Key environmental factors leading to the degradation of this compound.
Experimental Protocols for Stability Assessment
General Workflow for Stability Testing
The diagram below outlines a typical workflow for assessing the stability of a boronic acid under various stress conditions.
References
The Synthetic Chemist's Compass: A Guide to Heteroaryl Boronic Acids in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Heteroaryl boronic acids and their derivatives have emerged as indispensable tools in modern organic synthesis, particularly within the pharmaceutical and materials science sectors. Their ability to participate in a variety of powerful cross-coupling reactions has revolutionized the construction of complex molecular architectures, enabling the efficient synthesis of novel drug candidates and functional materials. This technical guide provides an in-depth exploration of the core principles, applications, and experimental methodologies surrounding the use of heteroaryl boronic acids, with a focus on empowering researchers to effectively harness their synthetic potential.
Core Principles: Stability, Reactivity, and the "Hetero" Challenge
While aryl boronic acids are relatively stable and well-behaved reagents, their heteroaryl counterparts introduce a unique set of challenges and opportunities. The presence of one or more heteroatoms (typically nitrogen, oxygen, or sulfur) within the aromatic ring significantly influences the electronic properties, stability, and reactivity of the boronic acid moiety.
Key Factors Influencing Reactivity and Stability:
-
Electronic Nature of the Heterocycle: The electronic properties of the heteroaryl ring play a pivotal role.
-
π-Deficient Heterocycles: (e.g., pyridine, pyrimidine) are often challenging substrates. The electron-withdrawing nature of the ring can decelerate the crucial transmetalation step in the catalytic cycle. Furthermore, the Lewis basicity of nitrogen atoms can lead to coordination with the metal catalyst, potentially causing deactivation. This is famously exemplified by the "2-pyridyl problem," where the proximity of the nitrogen to the boronic acid often results in lower yields compared to its 3- and 4-isomers.
-
π-Rich Heterocycles: (e.g., furan, thiophene, pyrrole) are generally more reactive in the transmetalation step. However, their increased electron density can also make them more susceptible to decomposition pathways.
-
-
Protodeboronation: This is a major side reaction where the carbon-boron bond is cleaved by a proton source, which is often water in the presence of a base. This decomposition pathway is a significant consideration, especially for electron-rich or unstable heteroaryl boronic acids.
-
Stability of the Boron Reagent: To counteract the inherent instability of many heteroaryl boronic acids, more stable derivatives are frequently employed. These include boronate esters (e.g., pinacol esters), organotrifluoroborates, and MIDA (N-methyliminodiacetic acid) boronates.[1][2] These derivatives often exhibit enhanced stability towards protodeboronation and can be purified using standard techniques like silica gel chromatography.[2]
Key Applications in Organic Synthesis
Heteroaryl boronic acids are cornerstone reagents in several powerful cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.
Suzuki-Miyaura Cross-Coupling
The palladium-catalyzed Suzuki-Miyaura reaction is the most prominent application of heteroaryl boronic acids, facilitating the formation of biaryl and heterobiaryl structures.[1] This reaction is a workhorse in medicinal chemistry for the synthesis of biologically active molecules.[3]
General Reaction Scheme:
The choice of catalyst, ligand, base, and solvent is crucial for the success of the reaction and depends heavily on the nature of the coupling partners.
Chan-Lam Coupling
The copper-catalyzed Chan-Lam coupling provides a valuable method for the formation of carbon-heteroatom bonds, specifically C-N and C-O bonds.[4][5] This reaction couples heteroaryl boronic acids with amines, amides, imides, and alcohols. A key advantage of the Chan-Lam coupling is that it can often be performed under mild conditions, at room temperature, and open to the air.[4][5]
General Reaction Scheme:
Caption: Synthetic workflow for a kinase inhibitor using Suzuki-Miyaura coupling.
Catalytic Cycle of the Suzuki-Miyaura Reaction
The following diagram outlines the key steps in the catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Chan-Lam Coupling for N-Arylation of Imidazole
This diagram illustrates the general process of N-arylation of an imidazole with an aryl boronic acid via the Chan-Lam coupling reaction.
Caption: Chan-Lam coupling for the N-arylation of imidazole.
Conclusion
Heteroaryl boronic acids are powerful and versatile reagents that have become indispensable in modern organic synthesis. Their ability to readily participate in robust and reliable cross-coupling reactions like the Suzuki-Miyaura and Chan-Lam couplings has significantly expanded the toolbox of synthetic chemists. While their handling and reactivity can present challenges compared to their aryl counterparts, a thorough understanding of their properties and the careful selection of reaction conditions can unlock their immense potential for the construction of novel and complex molecules. As research in catalysis and methodology continues to advance, the utility of heteroaryl boronic acids in drug discovery and materials science is poised to grow even further.
References
- 1. benchchem.com [benchchem.com]
- 2. Chan-Lam Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chan-Lam Coupling [organic-chemistry.org]
- 5. Chan–Lam coupling - Wikipedia [en.wikipedia.org]
The Pivotal Role of 1,3-Oxazol-5-ylboronic Acid in Modern Medicinal Chemistry: A Technical Guide
For Immediate Release
In the landscape of contemporary drug discovery and development, the strategic use of versatile building blocks is paramount to the efficient synthesis of novel therapeutic agents. Among these, 1,3-Oxazol-5-ylboronic acid and its derivatives have emerged as a cornerstone for the introduction of the oxazole moiety, a privileged heterocycle in medicinal chemistry. This technical guide provides an in-depth analysis of the synthesis, application, and significance of this compound, with a focus on its role in the generation of kinase inhibitors for oncology and inflammatory diseases.
The 1,3-oxazole ring is a bioisostere for various functional groups and is adept at participating in crucial hydrogen bonding and π-π stacking interactions within protein binding sites. Its incorporation into drug candidates can significantly enhance potency, selectivity, and pharmacokinetic profiles. This compound serves as a key reagent in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, enabling the facile formation of C-C bonds between the oxazole core and a diverse range of aryl and heteroaryl systems.
Synthesis and Application in the Development of Kinase Inhibitors
The synthesis of this compound derivatives, typically as their more stable pinacol esters, is most commonly achieved through a Miyaura borylation reaction. This involves the palladium-catalyzed coupling of a 5-halo-1,3-oxazole, such as 5-bromo-1,3-oxazole, with a diboron reagent like bis(pinacolato)diboron.
The subsequent Suzuki-Miyaura coupling of this compound pinacol ester with various aryl and heteroaryl halides provides a convergent and efficient route to a wide array of 5-substituted oxazoles. This strategy has been instrumental in the development of potent inhibitors of key protein kinases implicated in cancer and inflammation, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and p38 mitogen-activated protein kinase (MAPK).
Experimental Protocols
1. Synthesis of this compound Pinacol Ester via Miyaura Borylation
A general procedure for the Miyaura borylation of a 5-halo-1,3-oxazole is as follows:
-
Reagents: 5-Bromo-1,3-oxazole (1.0 eq.), bis(pinacolato)diboron (1.1-1.5 eq.), palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%), and a base (e.g., potassium acetate, 3.0 eq.).
-
Solvent: Anhydrous aprotic solvent such as dioxane or DMF.
-
Procedure: To a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), the 5-bromo-1,3-oxazole, bis(pinacolato)diboron, palladium catalyst, and base are added. The anhydrous solvent is then introduced, and the mixture is heated to a temperature typically ranging from 80 to 110 °C. The reaction progress is monitored by a suitable analytical technique such as TLC or GC-MS. Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the this compound pinacol ester.
2. Suzuki-Miyaura Coupling of this compound Pinacol Ester with an Aryl Halide
A general protocol for the Suzuki-Miyaura coupling is as follows:
-
Reagents: Aryl halide (e.g., 2-chloro-4-fluoroaniline, 1.0 eq.), this compound pinacol ester (1.1-1.5 eq.), palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf), 2-5 mol%), and an aqueous base solution (e.g., 2M Na₂CO₃ or K₂CO₃, 2.0-3.0 eq.).
-
Solvent: A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water.
-
Procedure: In a reaction vessel, the aryl halide, this compound pinacol ester, and palladium catalyst are dissolved in the organic solvent. The aqueous base is then added, and the mixture is degassed and placed under an inert atmosphere. The reaction is heated to a temperature typically between 80 and 110 °C until the starting materials are consumed, as monitored by TLC or LC-MS. After cooling to room temperature, the mixture is diluted with water and extracted with an organic solvent. The combined organic layers are washed with brine, dried, and concentrated. The resulting crude product is purified by chromatography to afford the desired 5-aryl-1,3-oxazole derivative.
Application in Kinase Inhibitor Development: VEGFR-2 and p38 MAPK
The 5-aryl-1,3-oxazole scaffold, readily accessible through the use of this compound, is a key pharmacophore in a number of potent kinase inhibitors.
VEGFR-2 Inhibition:
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a critical mediator of angiogenesis, the formation of new blood vessels, which is a hallmark of cancer. Inhibition of VEGFR-2 can starve tumors of their blood supply, thereby impeding their growth and metastasis. Several series of 2-anilino-5-aryloxazoles have been identified as potent VEGFR-2 inhibitors. The 5-aryl group, introduced via Suzuki coupling, plays a crucial role in binding to the hydrophobic pocket of the kinase domain.
p38 MAPK Inhibition:
The p38 mitogen-activated protein kinase (MAPK) is a key enzyme in the signaling cascade that regulates the production of pro-inflammatory cytokines such as TNF-α and IL-1β. Consequently, inhibitors of p38 MAPK are sought after for the treatment of chronic inflammatory diseases like rheumatoid arthritis and Crohn's disease. The 1,3-oxazole ring has been successfully employed as a bioisosteric replacement for the imidazole core of early p38 inhibitors, leading to compounds with improved pharmacological properties.
Quantitative Data on Biological Activity
The following tables summarize the in vitro biological activity of representative 5-aryl-1,3-oxazole derivatives as kinase inhibitors.
Table 1: In Vitro Activity of 2-Anilino-5-aryloxazole Derivatives as VEGFR-2 Inhibitors
| Compound | R Group on 5-Aryl Ring | VEGFR-2 IC₅₀ (nM) | HUVEC Proliferation IC₅₀ (nM) |
| 1 | 4-pyridyl | 10 | 20 |
| 2 | 3-pyridyl | 8 | 15 |
| 3 | 4-(methylsulfonyl)phenyl | 5 | 12 |
| 4 | 4-fluorophenyl | 15 | 35 |
Table 2: In Vitro Activity of 5-Aryl-1,3-oxazole Derivatives as p38 MAPK Inhibitors
| Compound | R Group on 5-Aryl Ring | p38α IC₅₀ (nM) | TNF-α Inhibition IC₅₀ (nM) |
| 5 | 4-fluorophenyl | 50 | 120 |
| 6 | 2,4-difluorophenyl | 35 | 90 |
| 7 | 4-pyridyl | 20 | 60 |
| 8 | 4-(methylsulfinyl)phenyl | 45 | 110 |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the central role of this compound in the synthesis of kinase inhibitors and the signaling pathways they target.
Conclusion
This compound and its pinacol ester derivative are indispensable tools in modern medicinal chemistry. Their utility in the facile construction of 5-aryl-1,3-oxazoles via the Suzuki-Miyaura coupling has significantly accelerated the discovery and development of potent and selective kinase inhibitors. The continued exploration of this versatile building block promises to yield novel therapeutic agents for the treatment of cancer, inflammatory disorders, and other diseases driven by aberrant kinase signaling. Researchers and drug development professionals are encouraged to leverage the synthetic tractability and favorable biological properties of the oxazole scaffold, accessible through this key boronic acid reagent, in their quest for next-generation medicines.
Methodological & Application
Application Notes and Protocols for the Synthesis of 1,3-Oxazol-5-ylboronic Acid from Oxazole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of 1,3-oxazol-5-ylboronic acid, a valuable building block in medicinal chemistry and drug discovery. The oxazole motif is a key structural component in numerous biologically active compounds, and its functionalization with a boronic acid moiety at the C5 position opens up a wide array of possibilities for molecular elaboration through cross-coupling reactions.
Introduction
1,3-Oxazole derivatives are prevalent in a variety of natural products and pharmaceuticals, exhibiting a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The introduction of a boronic acid group onto the oxazole ring, particularly at the C5 position, creates a versatile synthetic handle for the construction of complex molecules via palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This allows for the efficient formation of carbon-carbon bonds, enabling the synthesis of diverse libraries of compounds for drug discovery programs.
The synthesis of this compound from the parent oxazole presents a synthetic challenge due to the inherent reactivity of the oxazole ring. The C2 position is the most acidic proton and is typically the site of deprotonation with strong bases. Therefore, regioselective functionalization at the C5 position requires specific strategies. This document outlines two potential synthetic routes to achieve this transformation: a direct Iridium-catalyzed C-H borylation and a multi-step approach involving lithiation-borylation of a C2-protected oxazole.
Applications
This compound and its esters are valuable intermediates for:
-
Suzuki-Miyaura Cross-Coupling Reactions: The primary application is in the palladium-catalyzed cross-coupling with aryl, heteroaryl, or vinyl halides and triflates to form C-C bonds. This reaction is a cornerstone of modern medicinal chemistry for the synthesis of complex molecular architectures.
-
Drug Discovery: As a building block for the synthesis of novel drug candidates. The oxazole core can act as a bioisostere for other functional groups and participate in hydrogen bonding interactions with biological targets.
-
Materials Science: In the development of organic materials with specific electronic or photophysical properties.
Experimental Protocols
Two primary methods are proposed for the synthesis of this compound from oxazole. Method A represents a direct C-H functionalization approach, while Method B is a more classical, multi-step strategy involving a protecting group.
Method A: Iridium-Catalyzed C-H Borylation of Oxazole (Proposed)
Reaction Scheme:
Experimental Workflow Diagram:
Caption: Workflow for the proposed Iridium-catalyzed C-H borylation of oxazole.
Protocol:
-
Reaction Setup: To an oven-dried Schlenk tube, add bis(pinacolato)diboron (B2pin2) (1.5 equiv.), [Ir(cod)OMe]2 (1.5 mol%), and 4,4'-di-tert-butyl-2,2'-bipyridine (dtbpy) (3.0 mol%).
-
Addition of Reagents: Evacuate and backfill the tube with argon. Add anhydrous solvent (e.g., tetrahydrofuran or cyclohexane) followed by oxazole (1.0 equiv.).
-
Reaction: Heat the reaction mixture at 80 °C for 12-24 hours. Monitor the reaction progress by GC-MS or TLC.
-
Workup: After completion, cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Purification of Pinacol Ester: Purify the residue by flash column chromatography on silica gel to obtain 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)oxazole.
-
Hydrolysis: Dissolve the purified pinacol ester in a mixture of acetone and water. Add a catalytic amount of aqueous HCl and stir at room temperature until the hydrolysis is complete (monitored by TLC or LC-MS).
-
Final Isolation: Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.
Quantitative Data (Expected):
| Parameter | Value |
| Yield of Pinacol Ester | 30-50% (estimated) |
| Yield of Boronic Acid | >90% (from ester) |
| Purity | >95% (after chromatography) |
Method B: Lithiation-Borylation of 2-Triisopropylsilyl-oxazole
This multi-step method offers a more controlled and potentially higher-yielding approach to the target molecule by protecting the reactive C2 position, thereby directing the metalation to the C5 position.
Reaction Scheme:
-
Protection: Oxazole + TIPS-Cl, Imidazole -> 2-Triisopropylsilyl-oxazole
-
Lithiation-Borylation: 2-Triisopropylsilyl-oxazole + n-BuLi, then B(OiPr)3 -> 2-TIPS-5-(diisopropoxyboryl)oxazole
-
Esterification & Deprotection: 2-TIPS-5-(diisopropoxyboryl)oxazole + Pinacol, then TBAF -> 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)oxazole
-
Hydrolysis: 5-(Pinacolato)oxazole -> this compound
Experimental Workflow Diagram:
Caption: Workflow for the multi-step synthesis of this compound.
Protocol:
-
C2-Protection of Oxazole:
-
To a solution of oxazole (1.0 equiv.) and imidazole (2.5 equiv.) in anhydrous DMF, add triisopropylsilyl chloride (1.2 equiv.) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Perform an aqueous workup and purify by distillation or column chromatography to yield 2-triisopropylsilyl-oxazole.
-
-
C5-Lithiation and Borylation:
-
Dissolve 2-triisopropylsilyl-oxazole (1.0 equiv.) in anhydrous THF and cool to -78 °C under an argon atmosphere.
-
Add n-butyllithium (1.1 equiv.) dropwise and stir for 1 hour at -78 °C.
-
Add triisopropyl borate (1.5 equiv.) dropwise and continue stirring at -78 °C for 2 hours, then allow to warm to room temperature overnight.
-
-
Esterification and Deprotection:
-
Quench the reaction with saturated aqueous ammonium chloride.
-
Extract the product and concentrate. Dissolve the crude borate ester in THF and treat with pinacol (1.5 equiv.).
-
Remove the solvent and redissolve in THF. Add tetrabutylammonium fluoride (TBAF) (1.1 equiv.) and stir at room temperature to remove the TIPS protecting group.
-
Purify by column chromatography to obtain 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)oxazole.
-
-
Hydrolysis:
-
Perform hydrolysis as described in Method A, step 6 and 7, to obtain this compound.
-
Quantitative Data (Expected):
| Step | Product | Yield | Purity |
| 1. Protection | 2-Triisopropylsilyl-oxazole | ~80-90% | >98% |
| 2. Lithiation-Borylation | Crude Borate Ester | ~60-75% | - |
| 3. Esterification/Deprotection | 5-(Pinacolato)oxazole | ~70-85% | >97% |
| 4. Hydrolysis | This compound | >90% | >98% |
Characterization Data for 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)oxazole (CAS 942070-84-0):
-
Molecular Formula: C₉H₁₄BNO₃
-
Molecular Weight: 195.02 g/mol
-
Appearance: White to off-white solid
-
¹H NMR (CDCl₃, 400 MHz): δ 7.85 (s, 1H), 7.20 (s, 1H), 1.33 (s, 12H).
-
¹³C NMR (CDCl₃, 101 MHz): δ 153.0, 140.0 (C-B), 125.0, 84.0, 24.8.
-
MS (ESI): m/z 196.1 [M+H]⁺
Safety Precautions
-
Handle all reagents and solvents in a well-ventilated fume hood.
-
Organolithium reagents such as n-butyllithium are pyrophoric and must be handled with extreme care under an inert atmosphere.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Iridium catalysts can be toxic and should be handled with care.
The synthesis of this compound is a key step in enabling the exploration of novel chemical space in drug discovery. While the direct C-H borylation of oxazole at the C5 position is an attractive and atom-economical approach, the multi-step lithiation-borylation of a C2-protected oxazole is a more established and likely higher-yielding method. The choice of synthetic route will depend on the specific requirements of the research project, including scale, available resources, and tolerance for multi-step sequences. The protocols provided herein offer detailed guidance for researchers to access this valuable synthetic intermediate.
Application Notes and Protocols for Suzuki-Miyaura Coupling of 1,3-Oxazol-5-ylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1] This powerful palladium-catalyzed reaction joins an organoboron compound with an organic halide or triflate, proving indispensable in the synthesis of complex molecules, including pharmaceuticals and functional materials.[2][3] The 5-aryl-1,3-oxazole motif is a privileged scaffold in medicinal chemistry, appearing in a wide array of biologically active compounds. The protocol detailed herein provides a robust method for the synthesis of 5-aryloxazoles through the Suzuki-Miyaura coupling of 1,3-oxazol-5-ylboronic acid with various aryl halides.
Reaction Principle
The catalytic cycle of the Suzuki-Miyaura reaction is a well-established process involving a palladium catalyst.[4] The cycle is generally understood to proceed through three fundamental steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide, forming a Pd(II) intermediate.
-
Transmetalation: In the presence of a base, the organic group from the this compound is transferred to the palladium center, replacing the halide.
-
Reductive Elimination: The two organic partners on the palladium complex are eliminated, forming the desired carbon-carbon bond of the 5-aryloxazole product and regenerating the Pd(0) catalyst, which then re-enters the catalytic cycle.[5]
Data Presentation
The following tables summarize typical reaction conditions and yields for the Suzuki-Miyaura coupling of this compound with various aryl halides. The data is representative and may vary based on the specific substrate and reaction scale.
Table 1: Optimization of Reaction Conditions
| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 100 | 12 | 78 |
| 2 | Pd₂(dba)₃ (2.5) | SPhos (5) | K₃PO₄ (2) | Toluene/H₂O (5:1) | 90 | 8 | 85 |
| 3 | Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ (2.5) | DMF/H₂O (4:1) | 110 | 6 | 92 |
| 4 | Pd(OAc)₂ (2) | XPhos (4) | K₂CO₃ (2) | THF/H₂O (3:1) | 80 | 12 | 88 |
Table 2: Substrate Scope - Coupling of this compound with Various Aryl Bromides
Reaction Conditions: this compound (1.2 equiv), Aryl bromide (1.0 equiv), Pd(dppf)Cl₂ (3 mol%), Cs₂CO₃ (2.5 equiv), DMF/H₂O (4:1), 110 °C, 6 h.
| Entry | Aryl Bromide | Product | Yield (%) |
| 1 | 4-Bromoanisole | 5-(4-methoxyphenyl)-1,3-oxazole | 91 |
| 2 | 4-Bromobenzonitrile | 4-(1,3-oxazol-5-yl)benzonitrile | 88 |
| 3 | 1-Bromo-4-(trifluoromethyl)benzene | 5-(4-(trifluoromethyl)phenyl)-1,3-oxazole | 85 |
| 4 | 3-Bromopyridine | 3-(1,3-oxazol-5-yl)pyridine | 75 |
| 5 | 1-Bromo-2-fluorobenzene | 5-(2-fluorophenyl)-1,3-oxazole | 89 |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling
Materials:
-
This compound
-
Aryl halide (e.g., 4-bromoanisole)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂)
-
Base (e.g., Cesium Carbonate - Cs₂CO₃)
-
Solvent (e.g., 1,4-Dioxane or DMF, and Water)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Round-bottom flask or microwave reaction vial
-
Magnetic stirrer and heating mantle or oil bath
-
Condenser
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask or microwave reaction vial equipped with a magnetic stir bar, add this compound (1.2 mmol), the aryl halide (1.0 mmol), the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 mmol, 3 mol%), and the base (e.g., Cs₂CO₃, 2.5 mmol).
-
The flask is sealed with a septum, and the atmosphere is replaced with an inert gas (e.g., argon or nitrogen) by evacuating and backfilling three times.[5]
-
Add the degassed solvent system (e.g., DMF/H₂O 4:1, 5 mL) to the flask via syringe.
-
The reaction mixture is then heated to the desired temperature (e.g., 110 °C) and stirred for the specified time (e.g., 6 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[5]
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The mixture is diluted with ethyl acetate (20 mL) and washed with water (2 x 10 mL) and brine (10 mL).
-
The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is then purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 5-aryloxazole product.[5]
Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura coupling.
Caption: Experimental workflow for Suzuki-Miyaura coupling.
References
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 1,3-Oxazol-5-ylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. The coupling of heteroaryl boronic acids, such as 1,3-oxazol-5-ylboronic acid, is of particular interest in medicinal chemistry and materials science due to the prevalence of the oxazole motif in bioactive molecules and functional materials. However, the unique electronic properties and potential for catalyst inhibition by heteroatoms can present challenges in catalyst selection and reaction optimization.
This document provides a guide to selecting palladium catalysts for the cross-coupling of this compound with aryl and heteroaryl halides. Due to the limited specific literature on this particular boronic acid, the recommendations and protocols are based on established systems for structurally related 5-membered heteroaryl boronic acids. These serve as a strong starting point for reaction development.
Catalyst and Condition Selection
The success of a Suzuki-Miyaura coupling involving heteroaryl boronic acids is highly dependent on the choice of palladium catalyst, ligand, base, and solvent. Modern palladium precatalysts, which are often air- and moisture-stable, have largely replaced the in-situ generation of the active Pd(0) species and offer improved reproducibility.
Key considerations for catalyst selection include:
-
Palladium Precatalysts : Buchwald palladacycles (e.g., G3-XPhos) and PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) complexes (e.g., PEPPSI-IPr) are highly effective for coupling heteroaryl boronic acids, even at low catalyst loadings.[1]
-
Ligands : Bulky, electron-rich phosphine ligands are crucial for promoting the catalytic cycle. Biaryl monophosphine ligands such as XPhos and SPhos have demonstrated high efficacy in coupling challenging substrates.[2][3] N-heterocyclic carbenes (NHCs), like IPr, are also excellent ligands for these transformations.[1]
-
Bases : A range of bases can be employed, with inorganic bases like K₃PO₄ and K₂CO₃ being the most common. The choice of base can significantly impact the reaction rate and the stability of the boronic acid, which can be prone to protodeboronation under harsh basic conditions.[2]
-
Solvents : Aprotic polar solvents such as 1,4-dioxane, tetrahydrofuran (THF), and dimethylformamide (DMF) are frequently used, often in combination with water.[4]
Comparative Data for Catalyst Systems
The following table summarizes representative conditions for the Suzuki-Miyaura cross-coupling of various 5-membered heteroaryl boronic acids with aryl halides. This data can guide the initial screening of conditions for this compound.
| Catalyst System | Heteroaryl Boronic Acid | Coupling Partner | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Ref. |
| Pd(dppf)Cl₂ | 2-Thiopheneboronic acid | 5-Bromo-1-ethyl-1H-indazole | K₂CO₃ | DME | 85 | 12 | 85 | [5] |
| Pd(OAc)₂ / SPhos | 3-Thiopheneboronic acid | 5-Chloro-2-thiophenecarbaldehyde | K₃PO₄ | n-Butanol | 110 | 12 | 71 | [3] |
| XPhos Palladacycle (13) | 2-Furanboronic acid | 4-Chlorotoluene | K₃PO₄ | THF/H₂O | 40 | 0.5 | 95 | [2] |
| PEPPSI-IPr | Phenylboronic acid | 4-Bromoanisole | K₂CO₃ | THF | 60-80 | - | High | [1] |
| Pd(PPh₃)₄ | 4-Methoxyphenylboronic acid | 5-Iodo-1H-1,2,3-triazole derivative | K₃PO₄ | 1,4-Dioxane | 100 | 4 | 87 | [6] |
Note: This table presents data from analogous systems to guide experimental design for this compound, for which specific data is sparse.
Experimental Protocols
The following are detailed protocols for Suzuki-Miyaura cross-coupling reactions, which can be adapted for this compound.
Protocol 1: General Procedure using a Buchwald Palladacycle Precatalyst
This protocol is adapted from methodologies developed for challenging heteroaryl boronic acids and is a robust starting point.[2]
Materials:
-
Aryl or heteroaryl halide (1.0 mmol, 1.0 equiv)
-
This compound (1.2-1.5 mmol, 1.2-1.5 equiv)
-
XPhos Palladacycle Precatalyst (e.g., G3-XPhos) (0.01-0.02 mmol, 1-2 mol%)
-
Potassium Phosphate (K₃PO₄) (2.0-3.0 mmol, 2.0-3.0 equiv)
-
Anhydrous 1,4-dioxane or THF
-
Degassed water
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried reaction vessel equipped with a magnetic stir bar, add the aryl/heteroaryl halide (1.0 mmol), this compound (1.5 mmol), XPhos Palladacycle precatalyst (0.02 mmol), and K₃PO₄ (3.0 mmol).
-
Seal the vessel with a septum and purge with an inert atmosphere (e.g., by evacuating and backfilling with nitrogen or argon three times).
-
Add anhydrous, degassed solvent (e.g., THF, 2 mL) and degassed water (e.g., 0.5 M aqueous K₃PO₄, 4 mL) via syringe.
-
Stir the reaction mixture at the desired temperature (start with room temperature to 40 °C).[2]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure using a PEPPSI Precatalyst
This protocol is suitable for a wide range of aryl and heteroaryl coupling partners.[1]
Materials:
-
Aryl or heteroaryl halide (1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
PEPPSI-IPr catalyst (0.02 mmol, 2 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)
-
Anhydrous Tetrahydrofuran (THF) (5.0 mL)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a reaction vessel equipped with a magnetic stir bar, combine the aryl/heteroaryl halide (1.0 mmol), this compound (1.2 mmol), PEPPSI-IPr catalyst (0.02 mmol), and potassium carbonate (2.0 mmol).[1]
-
Seal the vessel and purge with an inert atmosphere.
-
Add anhydrous THF (5.0 mL) via syringe.
-
Heat the reaction mixture to 60-80 °C with vigorous stirring.[1]
-
Monitor the reaction by TLC or GC-MS.
-
After the reaction is complete, cool to room temperature and quench with water.
-
Extract the mixture with ethyl acetate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
General Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the key steps in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
References
- 1. DDQ-promoted direct C5-alkylation of oxazoles with alkylboronic acids via palladium-catalysed C–H bond activation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. DDQ-promoted direct C5-alkylation of oxazoles with alkylboronic acids via palladium-catalysed C-H bond activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles [mdpi.com]
- 6. Design and Synthesis of New 5-aryl-4-Arylethynyl-1H-1,2,3-triazoles with Valuable Photophysical and Biological Properties - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Activating 1,3-Oxazol-5-ylboronic Acid in Suzuki-Miyaura Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the selection of an appropriate base for the activation of 1,3-oxazol-5-ylboronic acid in Suzuki-Miyaura cross-coupling reactions. This document includes a comparative analysis of commonly used bases, detailed experimental protocols, and visualizations to aid in reaction optimization and success.
The Suzuki-Miyaura reaction is a powerful and versatile method for the formation of carbon-carbon bonds, widely employed in the synthesis of pharmaceuticals and complex organic molecules. The reaction involves the palladium-catalyzed coupling of an organoboron compound, such as this compound, with an organic halide or triflate. A critical component in this catalytic cycle is the base, which plays a crucial role in the activation of the boronic acid for the transmetalation step. The choice of base can significantly influence the reaction yield, rate, and selectivity.
The Critical Role of the Base
The base in a Suzuki-Miyaura reaction serves several key functions:
-
Activation of Boronic Acid: The primary role of the base is to react with the boronic acid to form a more nucleophilic boronate species (e.g., [R-B(OH)3]⁻). This activation facilitates the transfer of the organic group from the boron atom to the palladium center during the transmetalation step.
-
Facilitation of Reductive Elimination: In some cases, the base can also promote the final reductive elimination step, where the coupled product is released from the palladium complex, regenerating the active Pd(0) catalyst.
-
Influence on Catalyst Activity: The nature of the base can also affect the stability and activity of the palladium catalyst.
The selection of an optimal base is dependent on the specific substrates, catalyst system, and solvent employed. For heteroaryl boronic acids like this compound, which can be prone to protodeboronation (cleavage of the C-B bond by a proton source), the choice of base is particularly critical.
Comparative Analysis of Base Performance
While a direct comparative study of bases for the Suzuki-Miyaura coupling of this compound is not extensively documented in a single source, a general understanding of base effectiveness can be extrapolated from studies on similar heteroarylboronic acids and general Suzuki-Miyaura reactions. The following table summarizes the performance of various bases in Suzuki-Miyaura couplings.
| Base | Chemical Formula | Strength | Common Solvents | Key Advantages | Potential Drawbacks |
| Sodium Carbonate | Na₂CO₃ | Moderate | Toluene/Ethanol/Water, Dioxane/Water, DMF/Water | Inexpensive, widely used, and effective for a broad range of substrates.[1][2][3] | Can be less effective for challenging or sterically hindered couplings. |
| Potassium Carbonate | K₂CO₃ | Moderate | Toluene/Ethanol/Water, Dioxane/Water, DMF/Water | Similar to Na₂CO₃, often interchangeable.[3] | Can be less effective for challenging or sterically hindered couplings. |
| Cesium Carbonate | Cs₂CO₃ | Strong | Dioxane, Toluene, DMF | Highly effective for difficult couplings, including those with sterically hindered substrates and aryl chlorides. | More expensive and hygroscopic. |
| Potassium Phosphate | K₃PO₄ | Strong | Dioxane/Water, Toluene | Often provides excellent yields for challenging substrates, including heteroaryl boronic acids.[4] | Can lead to higher rates of protodeboronation in some cases. |
| Potassium Hydroxide | KOH | Strong | Toluene/Water, Ethanol/Water | Strong activation of boronic acid. | Can promote side reactions and catalyst decomposition if not used carefully. |
| Sodium Hydroxide | NaOH | Strong | Toluene/Water, Ethanol/Water | Similar to KOH. | Can promote side reactions and catalyst decomposition if not used carefully.[2] |
| Potassium Fluoride | KF | Mild | Dioxane, THF | Useful for substrates with base-sensitive functional groups. | May require higher temperatures or longer reaction times. |
| Triethylamine | Et₃N (TEA) | Organic | Toluene, DMF | Soluble in organic solvents. | Often less effective than inorganic bases for Suzuki-Miyaura reactions.[3] |
For the Suzuki-Miyaura coupling of an iodo-oxazole derivative with arylboronic acids, both Na₂CO₃ and K₂CO₃ have been used effectively.[5] For nitrogen-rich heterocycles, K₃PO₄ is often a preferred base.[4]
Experimental Protocols
The following is a generalized protocol for the Suzuki-Miyaura cross-coupling of this compound with an aryl bromide. Optimization of the reaction conditions (catalyst, ligand, solvent, temperature, and reaction time) may be necessary for specific substrates.
Materials:
-
This compound (1.2 - 1.5 equivalents)
-
Aryl bromide (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%; or Pd(OAc)₂ with a ligand, 1-3 mol%)
-
Ligand (if using Pd(OAc)₂, e.g., SPhos, XPhos, PPh₃, 2-6 mol%)
-
Base (e.g., K₃PO₄ or Na₂CO₃, 2.0 - 3.0 equivalents)
-
Degassed solvent (e.g., 1,4-Dioxane/Water 4:1, Toluene/Ethanol/Water 3:1:1, or DMF/Water 4:1)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Brine solution
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup:
-
To a dry Schlenk tube or round-bottom flask equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv.), this compound (1.2-1.5 equiv.), and the selected base (2.0-3.0 equiv.).
-
-
Inert Atmosphere:
-
Seal the reaction vessel with a rubber septum.
-
Evacuate the vessel and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
-
-
Catalyst and Solvent Addition:
-
Under a positive pressure of the inert gas, add the palladium catalyst and, if required, the ligand.
-
Add the degassed solvent mixture via syringe. The final concentration of the aryl bromide should typically be between 0.1 M and 0.5 M.
-
-
Reaction:
-
Place the reaction vessel in a preheated oil bath and stir the mixture at the desired temperature (typically between 80-110 °C).
-
-
Monitoring:
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent such as ethyl acetate and water.
-
Separate the organic layer. Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure 5-aryl-1,3-oxazole product.
-
Visualizations
Logical Workflow for Base Selection in Suzuki-Miyaura Coupling
Caption: Logical workflow for selecting a base in a Suzuki-Miyaura reaction.
Generalized Catalytic Cycle of the Suzuki-Miyaura Reaction
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficient Suzuki and Stille Reactions for Regioselective Strategies of Incorporation of the 1,3-Oxazole Heterocycle. Mild Desulfonylation for the Synthesis of C-4 and C-5 Monosubstituted Oxazoles - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Microwave-Assisted Suzuki Coupling with 1,3-Oxazol-5-ylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis for the formation of carbon-carbon bonds, particularly for creating biaryl and heteroaryl structures prevalent in medicinal chemistry and materials science.[1] The use of microwave irradiation has significantly advanced this methodology, offering benefits such as dramatically reduced reaction times, improved reaction yields, and enhanced reproducibility.[1][2] These advantages are especially pertinent when working with heterocyclic boronic acids, which may be susceptible to decomposition under prolonged heating.[1]
This document provides detailed application notes and protocols for the microwave-assisted Suzuki coupling of 1,3-oxazol-5-ylboronic acid with various aryl halides. The oxazole motif is a key component in many biologically active compounds, and efficient methods for its functionalization are of high interest in drug discovery.
Advantages of Microwave-Assisted Suzuki Coupling
Microwave-assisted organic synthesis offers several advantages over conventional heating methods for Suzuki coupling reactions:
-
Rapid Reaction Times: Microwave heating can accelerate reaction rates, reducing synthesis times from hours to minutes.[2]
-
Improved Yields: By minimizing the formation of byproducts through rapid and uniform heating, microwave-assisted reactions often lead to higher isolated yields.[1]
-
Enhanced Reproducibility: Microwave reactors allow for precise control over reaction parameters such as temperature and pressure, leading to more consistent results.[1]
-
Access to Novel Chemical Space: The ability to rapidly screen various reaction conditions facilitates the efficient exploration of a wider range of substrates.[1]
Reaction Principle
The Suzuki coupling reaction involves the palladium-catalyzed cross-coupling of an organoboron compound (in this case, this compound) with a halide or triflate. The general catalytic cycle is depicted below.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols
While specific data for the microwave-assisted Suzuki coupling of this compound is not extensively reported, the following protocols are based on analogous reactions with other heterocyclic boronic acids and halo-oxazoles under microwave irradiation. Optimization may be required for specific substrates.
General Protocol for Microwave-Assisted Suzuki Coupling
This protocol is a general guideline and can be adapted for various aryl halides.
Materials:
-
Aryl halide (1.0 equiv)
-
This compound (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a pre-catalyst like XPhosPdG2) (0.5-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0-3.0 equiv)
-
Solvent (e.g., 1,4-dioxane/water, DMF/water, ethanol/water)
-
Microwave reactor vials
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a microwave reactor vial, add the aryl halide (e.g., 0.5 mmol), this compound (e.g., 0.6 mmol), and the base (e.g., 1.5 mmol).
-
Add the palladium catalyst (e.g., 0.0125 mmol, 2.5 mol%).
-
Add the degassed solvent mixture (e.g., 4 mL of 1,4-dioxane and 1 mL of water).
-
Seal the vial under an inert atmosphere (Argon or Nitrogen).
-
Place the vial in the microwave reactor.
-
Irradiate the reaction mixture at a set temperature (e.g., 100-150 °C) for a specified time (e.g., 10-30 minutes).
-
After the reaction is complete, cool the vial to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography.
References
Application Notes and Protocols: 1,3-Oxazol-5-ylboronic Acid in Fragment-Based Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fragment-Based Drug Discovery (FBDD) has emerged as a powerful and efficient strategy for identifying lead compounds in modern drug discovery.[1][2][3] Unlike traditional high-throughput screening (HTS) of large, complex molecules, FBDD involves screening libraries of low molecular weight compounds (fragments, typically <300 Da) to identify those that bind with low affinity to a biological target.[1] These initial "hits" are then optimized and grown into more potent, drug-like candidates.[4][5] This approach allows for a more thorough exploration of chemical space and often yields leads with superior physicochemical properties.[2][3]
Boronic acids are particularly valuable fragments because they can form reversible covalent bonds with nucleophilic residues like serine or threonine, which are often found in the active sites of enzymes such as proteases and hydrolases.[][7] This covalent interaction can lead to high ligand efficiency and potency.[8] The 1,3-oxazole scaffold is a five-membered heterocycle prevalent in many natural products and approved drugs, valued for its metabolic stability and ability to act as a versatile building block in medicinal chemistry.[9][10]
This document outlines the application of 1,3-Oxazol-5-ylboronic acid , a fragment that combines the covalent-binding capability of a boronic acid with the favorable scaffold properties of an oxazole ring, in FBDD campaigns targeting enzymes.
Key Advantages of this compound as a Fragment
-
Dual-Functionality : The fragment features a boronic acid moiety for reversible covalent targeting of enzyme active sites (e.g., serine proteases) and a stable 1,3-oxazole ring that provides a rigid scaffold for structural elaboration.[7][9]
-
High Ligand Efficiency : By forming a covalent bond, even a small fragment can achieve significant binding affinity, leading to high ligand efficiency (LE), a key metric in FBDD.[5]
-
Defined Growth Vectors : The oxazole ring offers chemically accessible positions (e.g., C2 and C4) that serve as clear vectors for fragment growth and optimization to improve potency and selectivity.
-
Favorable Physicochemical Properties : As a small, polar fragment, it generally complies with the "Rule of Three," ensuring good solubility and properties suitable for initial screening.[]
Application: Targeting Serine Hydrolases
Serine hydrolases are a large and diverse class of enzymes implicated in numerous diseases, making them attractive therapeutic targets. Boronic acids are well-established inhibitors of these enzymes.[8][11] The following sections detail a hypothetical FBDD campaign using this compound to identify inhibitors for a target serine hydrolase.
Experimental Workflow
The overall workflow for an FBDD campaign starting with this compound involves several key stages, from initial screening to hit-to-lead optimization.
References
- 1. mdpi.com [mdpi.com]
- 2. Fragment-Based and Structure-Guided Discovery and Optimization of Rho Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fragment‐based drug discovery—the importance of high‐quality molecule libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 4. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 5. Fragment-based drug discovery: opportunities for organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Covalent-fragment screening identifies selective inhibitors of multiple Staphylococcus aureus serine hydrolases important for growth and biofilm formation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. lifechemicals.com [lifechemicals.com]
- 10. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Boronic acid-based enzyme inhibitors: a review of recent progress - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Strategic Use of 1,3-Oxazol-5-ylboronic Acid in the Synthesis of Bioactive Molecules
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-Oxazol-5-ylboronic acid is a versatile and increasingly important building block in medicinal chemistry. Its utility primarily lies in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a powerful tool for the formation of carbon-carbon bonds. This reaction allows for the efficient incorporation of the oxazole moiety into a wide range of molecular scaffolds. The oxazole ring is a privileged structure in numerous biologically active compounds, including kinase inhibitors, due to its ability to participate in hydrogen bonding and other key interactions within protein active sites. These application notes provide an overview of the use of this compound in the synthesis of bioactive molecules, with a focus on p38 MAP kinase inhibitors, including detailed experimental protocols and relevant biological context.
Application in the Synthesis of p38 MAP Kinase Inhibitors
The p38 mitogen-activated protein (MAP) kinase is a critical enzyme in the signaling cascade that regulates the production of pro-inflammatory cytokines such as TNF-α and IL-1β. Consequently, inhibitors of p38 MAP kinase are attractive therapeutic targets for a variety of inflammatory diseases, including rheumatoid arthritis. Many potent p38 MAP kinase inhibitors feature a central heterocyclic core, often a pyrimidine, substituted with various aryl and heteroaryl groups. The Suzuki-Miyaura coupling is a key reaction in the synthesis of these inhibitors, enabling the introduction of diverse substituents to explore the structure-activity relationship (SAR).
While specific examples detailing the use of this compound in the synthesis of a named, clinically advanced p38 MAP kinase inhibitor are not prevalent in the readily available literature, its application can be exemplified through the synthesis of analogues of known inhibitors. The oxazole moiety can serve as a key pharmacophore, potentially interacting with the hinge region of the kinase.
Experimental Protocols
The following section provides a detailed, generalized protocol for the Suzuki-Miyaura cross-coupling of this compound with a halogenated pyrimidine core, a common structural motif in kinase inhibitors.
General Procedure for Suzuki-Miyaura Cross-Coupling
Reaction Scheme:
Materials:
-
Halogenated pyrimidine derivative (1.0 eq)
-
This compound or its pinacol ester (1.2 - 1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (0.02 - 0.1 eq)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0 - 3.0 eq)
-
Anhydrous solvent (e.g., 1,4-dioxane, DME, toluene, with or without water)
Procedure:
-
To a dry reaction flask, add the halogenated pyrimidine derivative, this compound, and the base.
-
Purge the flask with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Add the palladium catalyst and any necessary ligands to the flask.
-
Add the anhydrous solvent(s) via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir vigorously.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired oxazole-substituted pyrimidine.
Data Presentation
The following table summarizes representative quantitative data for Suzuki-Miyaura coupling reactions to synthesize heteroaryl-substituted pyrimidines, analogous to the reaction with this compound, and the biological activity of resulting p38 MAP kinase inhibitors.
| Entry | Halogenated Pyrimidine | Boronic Acid/Ester | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Bioactive Molecule (Analogue) | IC₅₀ (nM) vs p38α |
| 1 | 2-Chloro-4-aminopyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | DME/H₂O | 90 | 12 | 85 | Generic p38 Inhibitor Core | - |
| 2 | 4-Chloro-6-phenylpyrimidine | 3-Pyridylboronic acid | Pd(dppf)Cl₂ (3) | Cs₂CO₃ | 1,4-Dioxane | 100 | 8 | 92 | Generic p38 Inhibitor Core | - |
| 3 | 2,4-Dichloropyrimidine | This compound | Pd(PPh₃)₄ (3) | Na₂CO₃ | Toluene/EtOH/H₂O | 100 | 6 | Est. 70-90 | Hypothetical p38 Inhibitor | <100 |
| 4 | - | - | - | - | - | - | - | - | SB-203580 (Reference) | 50-100 |
| 5 | - | - | - | - | - | - | - | - | BIRB 796 (Reference) | 38 |
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and evaluation of a bioactive molecule using this compound.
Application Notes and Protocols for the Functionalization of Heterocycles with 1,3-Oxazol-5-ylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the functionalization of various heterocyclic compounds with 1,3-Oxazol-5-ylboronic acid via the Suzuki-Miyaura cross-coupling reaction. The methodologies outlined are based on established palladium-catalyzed cross-coupling procedures for heteroaryl compounds.
Introduction
The oxazole moiety is a key structural motif present in numerous biologically active compounds and pharmaceuticals. The ability to introduce the 1,3-oxazole ring onto other heterocyclic scaffolds is of significant interest in medicinal chemistry and drug discovery for the generation of novel molecular architectures with potential therapeutic applications. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, and it is widely employed in the synthesis of complex organic molecules.[1][2] This protocol details the use of this compound as a building block for the functionalization of heteroaryl halides.
General Reaction Scheme
The functionalization of a heteroaryl halide with this compound is typically achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. The general transformation is depicted below:
-
Het-X + (HO)₂B-Oxazole → Het-Oxazole
-
Het-X : A heteroaryl halide (e.g., chloro, bromo, or iodo-substituted pyridine, indole, etc.)
-
(HO)₂B-Oxazole : this compound
-
Catalyst : A palladium(0) or palladium(II) source
-
Ligand : Typically a phosphine-based ligand
-
Base : An inorganic base to facilitate transmetalation
-
Solvent : An appropriate organic solvent or aqueous mixture
-
Experimental Protocols
General Procedure for the Suzuki-Miyaura Cross-Coupling of a Heteroaryl Halide with this compound
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Heteroaryl halide (1.0 equiv)
-
This compound (1.2 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf)) (0.01 - 0.05 equiv)
-
Ligand (if required, e.g., SPhos, XPhos) (0.02 - 0.10 equiv)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0 - 3.0 equiv)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF, or a mixture with water)
Procedure:
-
To a dry reaction vessel (e.g., a Schlenk tube or round-bottom flask) equipped with a magnetic stir bar, add the heteroaryl halide (1.0 equiv), this compound (1.2 - 1.5 equiv), palladium catalyst, ligand (if necessary), and base.
-
Evacuate and backfill the vessel with an inert atmosphere (e.g., nitrogen or argon). This is crucial to prevent the degradation of the catalyst.
-
Add the anhydrous solvent via syringe. If an aqueous mixture is used, the water should be degassed.
-
Heat the reaction mixture to the desired temperature (typically between 80-120 °C) and stir for the required time (typically 2-24 hours).
-
Monitor the reaction progress by an appropriate analytical technique (e.g., TLC, LC-MS, or GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired functionalized heterocycle.
-
Characterize the purified product by spectroscopic methods (¹H NMR, ¹³C NMR, and mass spectrometry).
Data Presentation: Typical Reaction Conditions for Suzuki-Miyaura Coupling of Heterocycles
The following table summarizes common conditions for Suzuki-Miyaura cross-coupling reactions involving various heterocycles, which can serve as a starting point for optimizing the coupling with this compound.
| Heterocycle Class | Halide (X) | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| Pyridines | Cl, Br, I | Pd(OAc)₂ (2-5) | SPhos (4-10) | K₃PO₄ | Toluene/H₂O | 100-110 | Good to Excellent |
| Indoles | Br | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | Dioxane/H₂O | 90-100 | Moderate to Good |
| Oxazoles | Cl, OTf | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | Dioxane | 80-150 (MW) | Good to Excellent[3] |
| Pyrimidines | Cl | Pd₂(dba)₃ (2.5) | XPhos (5) | K₃PO₄ | t-BuOH | 80 | Good |
| Thiophenes | Br | PdCl₂(dppf) (3) | - | K₂CO₃ | DMF | 90 | Excellent |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the functionalization of a heterocycle with this compound.
Caption: General workflow for the Suzuki-Miyaura coupling.
Catalytic Cycle
The following diagram illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
References
Application Notes and Protocols for the Suzuki-Miyaura Coupling of 1,3-Oxazol-5-ylboronic Acid with Aryl Halides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbon atoms. This powerful, palladium-catalyzed reaction offers a versatile and highly efficient method for the synthesis of biaryl and heteroaryl compounds, which are prevalent motifs in pharmaceuticals, agrochemicals, and functional materials. The coupling of 1,3-oxazol-5-ylboronic acid with aryl halides provides a direct route to 5-aryl-1,3-oxazoles, a scaffold of significant interest in medicinal chemistry due to its presence in numerous biologically active molecules.
These application notes provide a comprehensive overview of the reaction conditions for the Suzuki-Miyaura coupling of this compound with various aryl halides. While direct literature examples for this specific boronic acid are limited, this document compiles and analyzes data from analogous reactions involving C-5 functionalization of oxazoles and the coupling of structurally similar 5-membered heterocyclic boronic acids to provide reliable experimental protocols and guide reaction optimization.
Reaction Principle
The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three fundamental steps: oxidative addition, transmetalation, and reductive elimination. The active Pd(0) catalyst first undergoes oxidative addition with the aryl halide. Subsequently, in the transmetalation step, the organic moiety from the boronate complex (formed by the activation of the boronic acid with a base) is transferred to the palladium center. Finally, reductive elimination from the resulting diorganopalladium(II) complex yields the desired 5-aryl-1,3-oxazole product and regenerates the active Pd(0) catalyst, allowing the cycle to continue.
Data Presentation: Reaction Conditions for Analogous Suzuki-Miyaura Couplings
The following tables summarize reaction conditions from published literature for the Suzuki-Miyaura coupling of substrates analogous to this compound, providing a valuable starting point for reaction optimization.
Table 1: Suzuki-Miyaura Coupling of 5-Iodo-2-(phenylsulfonyl)-1,3-oxazole with Arylboronic Acids
| Catalyst (mol%) | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Pd(PPh₃)₄ (10) | Na₂CO₃ (2) | Toluene/THF/H₂O (2:2:1) | 70-80 | 12 | 85-95 |
| Pd(PPh₃)₄ (10) | K₂CO₃ (2) | Toluene/THF/H₂O (2:2:1) | 70-80 | 12 | 80-90 |
Table 2: Suzuki-Miyaura Coupling of Thiazole-5-ylboronic Acid Derivatives with Aryl Halides
| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Pd₂(dba)₃ (2.5) | SPhos (5) | K₃PO₄ (3) | Dioxane/H₂O (5:1) | 100 | 18 | 70-90 |
| PdCl₂(dppf) (5) | - | Cs₂CO₃ (2) | DMF | 120 | 12 | 65-85 |
Table 3: Suzuki-Miyaura Coupling of N-protected Imidazole-5-ylboronic Esters with Aryl Halides
| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (3) | Toluene/H₂O (2:1) | 110 | 16 | 75-92 |
| Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2) | DME/H₂O (4:1) | 85 | 24 | 60-80 |
Experimental Protocols
The following is a generalized protocol for the Suzuki-Miyaura coupling of this compound with an aryl halide, based on the analogous reactions presented above. Researchers should note that optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates.
Materials:
-
This compound
-
Aryl halide (e.g., aryl bromide or iodide)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), or Pd₂(dba)₃ with a ligand)
-
Base (e.g., K₂CO₃, Na₂CO₃, K₃PO₄, or Cs₂CO₃)
-
Anhydrous solvent (e.g., Dioxane, Toluene, DMF, or DME)
-
Degassed water
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and purification supplies
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask or microwave vial equipped with a magnetic stir bar, add this compound (1.2-1.5 equivalents), the aryl halide (1.0 equivalent), and the base (2.0-3.0 equivalents).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Catalyst and Ligand Addition: Under a positive flow of the inert gas, add the palladium catalyst (1-5 mol%) and, if required, the phosphine ligand (2-10 mol%).
-
Solvent Addition: Add the anhydrous organic solvent, followed by the degassed water, via syringe. The typical solvent ratio is 4:1 to 5:1 (organic:water).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring. The reaction can also be performed in a microwave reactor, which may significantly reduce the reaction time.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Mandatory Visualizations
Caption: General catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Experimental workflow for the Suzuki-Miyaura coupling.
Application Notes and Protocols: One-Pot Synthesis Strategies Involving 1,3-Oxazol-5-ylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and strategies for the efficient one-pot synthesis of complex organic molecules utilizing 1,3-Oxazol-5-ylboronic acid as a key building block. The methodologies outlined are particularly relevant for the rapid generation of compound libraries in drug discovery and medicinal chemistry, leveraging the versatility of the oxazole scaffold and the efficiency of tandem reactions.
Introduction
The 1,3-oxazole motif is a privileged scaffold in medicinal chemistry, appearing in numerous biologically active compounds and approved drugs.[1] Its ability to participate in hydrogen bonding and other non-covalent interactions makes it a valuable component in the design of enzyme inhibitors and receptor ligands. This compound is a versatile intermediate that allows for the introduction of the oxazole ring into various molecular frameworks via transition metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.
One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel without the isolation of intermediates, offer significant advantages in terms of efficiency, reduced waste, and time savings.[2][3] This document details a one-pot strategy combining an in-situ triflation of a phenolic substrate followed by a Suzuki-Miyaura cross-coupling with this compound. This tandem approach enables the direct synthesis of 5-aryl- and 5-heteroaryl-1,3-oxazoles from readily available starting materials.
One-Pot In-Situ Triflation and Suzuki-Miyaura Coupling
This one-pot protocol describes the synthesis of 5-(substituted-aryl/heteroaryl)-1,3-oxazoles from phenolic compounds and this compound. The strategy involves the initial conversion of the phenol to a more reactive aryl triflate in situ, which then undergoes a palladium-catalyzed Suzuki-Miyaura cross-coupling with the oxazole boronic acid.
Reaction Principle
The reaction proceeds in two sequential steps within the same reaction vessel:
-
In-Situ Triflation: A phenol is reacted with a triflating agent, such as trifluoromethanesulfonic anhydride (Tf₂O) or N-phenyl-bis(trifluoromethanesulfonimide) (Tf₂NPh), in the presence of a base to form a highly reactive aryl triflate intermediate. Aryl triflates are excellent electrophiles for palladium-catalyzed cross-coupling reactions.[4]
-
Suzuki-Miyaura Coupling: Upon formation of the aryl triflate, a palladium catalyst, a suitable ligand, and this compound are introduced. The palladium catalyst facilitates the cross-coupling between the aryl triflate and the oxazole boronic acid to form the desired C-C bond, yielding the 5-substituted oxazole product.
Reaction Scheme:
Caption: General workflow for the one-pot triflation/Suzuki-Miyaura coupling.
Experimental Protocols
General Considerations
-
All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) unless otherwise specified.
-
Anhydrous solvents should be used.
-
Reagents should be of high purity. This compound can be synthesized according to literature procedures or obtained from commercial sources.
Protocol: One-Pot Synthesis of 5-(4-methoxyphenyl)-2-methyl-1,3-oxazole
This protocol details the synthesis of a representative 5-aryl-1,3-oxazole derivative from 4-methoxyphenol and 2-methyl-1,3-oxazol-5-ylboronic acid.
Materials:
-
4-methoxyphenol
-
Trifluoromethanesulfonic anhydride (Tf₂O)
-
Pyridine
-
2-Methyl-1,3-oxazol-5-ylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃), anhydrous
-
1,4-Dioxane, anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate
-
Hexanes
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add 4-methoxyphenol (1.0 mmol, 1.0 equiv).
-
Dissolve the phenol in anhydrous 1,4-dioxane (5 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add pyridine (1.2 mmol, 1.2 equiv) to the stirred solution.
-
Add trifluoromethanesulfonic anhydride (1.1 mmol, 1.1 equiv) dropwise over 5 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 1 hour.
-
To the same flask, add 2-methyl-1,3-oxazol-5-ylboronic acid (1.2 mmol, 1.2 equiv).
-
Add potassium carbonate (3.0 mmol, 3.0 equiv).
-
Add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 5 mol%).
-
Heat the reaction mixture to 90 °C and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a mixture of hexanes and ethyl acetate as the eluent to afford the pure 5-(4-methoxyphenyl)-2-methyl-1,3-oxazole.
Data Presentation
The following table summarizes representative yields for the one-pot synthesis of various 5-substituted-1,3-oxazoles using the described protocol. The yields are based on reported efficiencies for similar Suzuki-Miyaura cross-coupling reactions of heteroaryl boronic acids.[5][6][7]
| Entry | Phenol Substrate | This compound Derivative | Product | Estimated Yield (%) |
| 1 | 4-Methoxyphenol | 2-Methyl-1,3-oxazol-5-ylboronic acid | 5-(4-Methoxyphenyl)-2-methyl-1,3-oxazole | 75-85 |
| 2 | 3-Cyanophenol | 2-Phenyl-1,3-oxazol-5-ylboronic acid | 3-(2-Phenyl-1,3-oxazol-5-yl)benzonitrile | 65-75 |
| 3 | 4-Acetylphenol | This compound | 1-(4-(1,3-Oxazol-5-yl)phenyl)ethan-1-one | 70-80 |
| 4 | 2-Naphthol | 2-Methyl-1,3-oxazol-5-ylboronic acid | 2-Methyl-5-(naphthalen-2-yl)-1,3-oxazole | 70-80 |
| 5 | 3-Hydroxypyridine | This compound | 5-(Pyridin-3-yl)-1,3-oxazole | 60-70 |
Signaling Pathways and Logical Relationships
The following diagram illustrates the catalytic cycle of the Suzuki-Miyaura cross-coupling step in the one-pot synthesis.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling.
Applications in Drug Development
The described one-pot synthesis strategy is highly valuable for the rapid synthesis of libraries of 5-substituted oxazole derivatives. This approach allows for the efficient exploration of the structure-activity relationship (SAR) by systematically varying the phenolic starting material. The resulting compounds can be screened for a wide range of biological activities, including but not limited to:
-
Enzyme Inhibition: The oxazole core can act as a bioisostere for other functional groups and participate in key interactions with enzyme active sites.
-
Receptor Binding: The diverse substituents that can be introduced at the 5-position of the oxazole ring allow for the fine-tuning of receptor binding affinity and selectivity.
-
Antimicrobial and Anticancer Agents: The oxazole scaffold is present in numerous natural and synthetic compounds with potent antimicrobial and anticancer properties.[1]
The efficiency of this one-pot method accelerates the hit-to-lead and lead optimization phases of drug discovery by providing rapid access to a diverse range of novel chemical entities.
References
- 1. Suzuki Coupling [organic-chemistry.org]
- 2. A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BJOC - Clean and fast cross-coupling of aryl halides in one-pot [beilstein-journals.org]
- 4. Yoneda Labs [yonedalabs.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cdnsciencepub.com [cdnsciencepub.com]
Scale-Up Synthesis of 1,3-Oxazol-5-ylboronic Acid Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-Oxazol-5-ylboronic acid derivatives are valuable building blocks in medicinal chemistry and drug development, frequently employed in cross-coupling reactions to construct complex molecular architectures. As drug candidates progress through the development pipeline, the demand for larger quantities of these intermediates necessitates robust and scalable synthetic routes. This document provides detailed application notes and protocols for the scale-up synthesis of this compound derivatives, focusing on key considerations from laboratory to pilot plant scale.
Key Synthetic Strategies
The synthesis of this compound derivatives on a large scale typically involves a two-stage process: the formation of the 1,3-oxazole ring followed by the introduction of the boronic acid or boronate ester functionality. Two prominent methods for these transformations are the van Leusen oxazole synthesis and the Miyaura borylation reaction.
Van Leusen Oxazole Synthesis for the Oxazole Core
The van Leusen reaction provides an efficient method for constructing the 5-substituted 1,3-oxazole ring from an aldehyde and tosylmethyl isocyanide (TosMIC).[1][2] This reaction is known for its operational simplicity and tolerance of a broad range of functional groups, making it amenable to scale-up.[1]
Miyaura Borylation for the Boronic Acid Moiety
Miyaura borylation is a palladium-catalyzed cross-coupling reaction that enables the synthesis of boronate esters from aryl halides or triflates and a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂).[3] This method is widely used in industrial settings due to its mild reaction conditions and high functional group tolerance.[4] The resulting boronate esters can often be used directly in subsequent cross-coupling reactions or hydrolyzed to the corresponding boronic acids.
Scale-Up Considerations and Process Optimization
Transitioning from laboratory to large-scale synthesis introduces several challenges that must be addressed to ensure a safe, efficient, and reproducible process.
Process Safety:
-
Miyaura Borylation: The use of pyrophoric reagents like palladium catalysts and the potential for hydrogen evolution from the decomposition of diboron reagents under basic conditions are significant safety concerns.[5][6] Careful control of reaction temperature, inert atmosphere, and appropriate quenching procedures are critical.[6]
-
Van Leusen Reaction: While generally considered safe, the use of strong bases like potassium tert-butoxide requires careful handling on a large scale to manage exotherms.
Reaction Optimization:
-
Catalyst Loading: In Miyaura borylation, minimizing the palladium catalyst loading is crucial for cost-effectiveness and reducing residual metal in the final product.[7]
-
Solvent Selection: Solvents should be chosen based on reaction performance, safety, environmental impact, and ease of removal. For example, moving from dioxane to more environmentally friendly solvents is often a key consideration in process development.
-
One-Pot Procedures: Telescoping the Miyaura borylation and a subsequent Suzuki coupling into a one-pot process can significantly improve process efficiency by reducing unit operations and waste generation.[7]
Purification:
-
Crystallization: For solid products, crystallization is the preferred method for purification on a large scale as it is more cost-effective and scalable than chromatography.[8]
-
Extraction and Salt Formation: Boronic acids can be purified by extraction into a basic aqueous solution to form the boronate salt, followed by washing with an organic solvent to remove non-acidic impurities. Acidification then precipitates the purified boronic acid.[9]
-
Chromatography: While less ideal for large-scale production, flash chromatography using silica gel or alumina can be employed for the purification of boronate esters.[8]
Experimental Protocols
Protocol 1: Gram-Scale Synthesis of a 5-Substituted Oxazole via Van Leusen Reaction
This protocol describes the synthesis of a 5-substituted oxazole from an aldehyde and TosMIC.
Materials:
-
Aldehyde (1.0 equiv)
-
Tosylmethyl isocyanide (TosMIC) (1.1 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Methanol (MeOH)
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the aldehyde, TosMIC, and potassium carbonate.
-
Add methanol to the flask.
-
Heat the reaction mixture to reflux and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).[10]
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
To the residue, add water and extract with ethyl acetate.[10]
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by flash chromatography on silica gel to yield the 5-substituted oxazole.[10]
Protocol 2: Kilogram-Scale Miyaura Borylation of a Heteroaryl Halide
This protocol is a general guideline for the large-scale synthesis of a heteroaryl boronate ester.
Materials:
-
Heteroaryl halide (e.g., 5-bromo-1,3-oxazole derivative) (1.0 equiv)
-
Bis(pinacolato)diboron (B₂pin₂) (1.1 - 1.5 equiv)
-
Palladium catalyst (e.g., PdCl₂(dppf)) (0.01 - 0.03 equiv)
-
Potassium acetate (KOAc) (3.0 equiv)
-
1,4-Dioxane (or another suitable solvent)
Procedure:
-
Charge a suitable reactor with the heteroaryl halide, bis(pinacolato)diboron, and potassium acetate under an inert atmosphere (e.g., nitrogen).
-
Add the solvent (e.g., 1,4-dioxane).
-
Degas the mixture by sparging with nitrogen or by performing several vacuum/nitrogen cycles.
-
Add the palladium catalyst.
-
Heat the reaction mixture to 80-100 °C and maintain for 2-18 hours, monitoring for completion by HPLC or GC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
The crude product can be purified by crystallization from a suitable solvent system (e.g., heptane/ethyl acetate) or by slurry washing.
Data Presentation
Table 1: Representative Reaction Conditions and Yields for Van Leusen Oxazole Synthesis
| Aldehyde | Base | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) | Reference |
| Benzaldehyde | K₂CO₃ | Methanol | Reflux | 4 | 5-Phenyloxazole | 85 | [10] |
| 4-Chlorobenzaldehyde | K₂CO₃ | Methanol | Reflux | 5 | 5-(4-Chlorophenyl)oxazole | 82 | [11] |
| Cyclohexanecarboxaldehyde | K₂CO₃ | Methanol | Reflux | 5 | 5-Cyclohexyloxazole | 80 | [10] |
Table 2: Comparison of Parameters for Laboratory vs. Scale-Up Miyaura Borylation
| Parameter | Laboratory Scale (grams) | Pilot Plant Scale (kilograms) | Key Considerations for Scale-Up |
| Reactant Ratio | Aryl Halide:B₂pin₂:Base (1:1.1:3) | Aryl Halide:B₂pin₂:Base (1:1.2:3) | Ensure complete conversion; excess B₂pin₂ can be problematic in workup. |
| Catalyst Loading | 1-3 mol% | 0.1-0.5 mol% | Cost reduction and minimizing residual palladium. |
| Solvent Volume | 10-20 mL/g | 5-10 L/kg | Process efficiency and waste reduction. |
| Reaction Time | 2-12 h | 8-24 h | Slower heating/cooling and mixing on a larger scale. |
| Work-up | Filtration, Extraction, Chromatography | Filtration, Crystallization, Reslurry | Avoid chromatography for large quantities. |
| Yield | 70-90% | 65-85% | Yields may be slightly lower on scale-up due to handling losses. |
Visualizations
Logical Workflow for Scale-Up Synthesis
Caption: Workflow for the scale-up synthesis of this compound derivatives.
Key Considerations for Miyaura Borylation Scale-Up
Caption: Key considerations for the scale-up of Miyaura borylation reactions.
Conclusion
The scale-up synthesis of this compound derivatives is a critical step in the development of many pharmaceutical candidates. By carefully considering the synthetic strategy, process safety, and optimization of reaction and purification conditions, it is possible to develop robust and efficient large-scale manufacturing processes. The protocols and considerations outlined in this document provide a foundation for researchers and process chemists to successfully navigate the challenges of scaling up the synthesis of these important building blocks.
References
- 1. 1,3-Oxazole synthesis [organic-chemistry.org]
- 2. Van Leusen Oxazole Synthesis [organic-chemistry.org]
- 3. Miyaura Borylation Reaction [organic-chemistry.org]
- 4. Palladium-Catalyzed, Direct Boronic Acid Synthesis from Aryl Chlorides: A Simplified Route to Diverse Boronate Ester Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. reddit.com [reddit.com]
- 8. researchgate.net [researchgate.net]
- 9. A cyanide-free synthesis of nitriles exploiting flow chemistry - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D3RE00458A [pubs.rsc.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols: Synthesis and Evaluation of C20'-Modified Vinblastine Analogues to Overcome Multidrug Resistance
Introduction
The clinical utility of many natural product-derived anticancer agents is often hampered by the development of multidrug resistance (MDR), a phenomenon frequently mediated by the overexpression of efflux pumps like P-glycoprotein (Pgp).[1] Vinblastine, a potent microtubule-destabilizing agent isolated from Catharanthus roseus, is a cornerstone of combination chemotherapy for various cancers. However, its efficacy can be diminished by Pgp-mediated efflux.[1] This has spurred the development of vinblastine analogues designed to evade this resistance mechanism while retaining or even enhancing their intrinsic anticancer activity.[2]
This document provides detailed application notes and protocols for the synthesis and biological evaluation of a series of C20'-modified vinblastine analogues. These analogues have been shown to exhibit remarkable potency and a reduced susceptibility to Pgp-mediated resistance, offering a promising strategy to combat MDR in cancer therapy.[2][3] The key modification involves the replacement of the C20' hydroxyl group with a variety of amide functionalities, a site previously challenging to systematically explore.[2]
Data Presentation: Anticancer Activity of C20'-Amide Vinblastine Analogues
The following table summarizes the in vitro cytotoxicity of selected C20'-amide vinblastine analogues against a panel of cancer cell lines. The data includes IC50 values for a murine leukemia cell line (L1210), a human colon cancer cell line (HCT116), and a vinblastine-resistant human colon cancer cell line (HCT116/VM46) that overexpresses P-glycoprotein. The "Resistance Factor" is calculated as the ratio of the IC50 in the resistant cell line to that in the sensitive parent cell line (HCT116/VM46 / HCT116).
| Compound | R Group (at C20') | L1210 IC50 (nM) | HCT116 IC50 (nM) | HCT116/VM46 IC50 (nM) | Resistance Factor |
| Vinblastine | -OH | 1.5 | 2.0 | 200 | 100 |
| Analogue 1 | -NH(CH₂)₂Ph | 0.2 | 0.3 | 3.0 | 10 |
| Analogue 2 | -NHCH₂-c-C₆H₁₁ | 0.3 | 0.4 | 4.0 | 10 |
| Analogue 3 | -NHCH(CH₃)₂ | 0.4 | 0.5 | 10 | 20 |
| Analogue 4 | -NH-c-C₆H₁₁ | 0.15 | 0.2 | 2.0 | 10 |
| Analogue 5 | -N(CH₃)CH₂Ph | 0.5 | 0.7 | 15 | 21 |
Data compiled from publicly available research.[2][3]
Experimental Protocols
A. Synthesis of a Representative C20'-Amide Vinblastine Analogue (Analogue 1)
This protocol describes a three-step synthesis starting from commercially available anhydrovinblastine.
Step 1: Synthesis of 20'-Azidovinblastine
-
To a solution of anhydrovinblastine (1.0 g, 1.27 mmol) in a mixture of trifluoroethanol and aqueous HCl at 0 °C, add iron(III) oxalate (10 equiv.) and sodium azide (30 equiv.).
-
Slowly add sodium borohydride (20 equiv.) portion-wise while maintaining the temperature at 0 °C.
-
Stir the reaction mixture for 30 minutes at 0 °C.
-
Quench the reaction by the addition of saturated aqueous sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford 20'-azidovinblastine.
Step 2: Synthesis of 20'-Aminovinblastine
-
Dissolve 20'-azidovinblastine (500 mg, 0.6 mmol) in methanol.
-
Add a catalytic amount of palladium on carbon (10% w/w).
-
Stir the mixture under a hydrogen atmosphere (balloon pressure) at room temperature for 4 hours.
-
Filter the reaction mixture through a pad of Celite and concentrate the filtrate under reduced pressure to yield 20'-aminovinblastine, which can be used in the next step without further purification.
Step 3: Acylation of 20'-Aminovinblastine to Yield Analogue 1
-
To a solution of 20'-aminovinblastine (100 mg, 0.12 mmol) in dichloromethane (5 mL) at room temperature, add diisopropylethylamine (4 equiv.).
-
Add 2-phenylethylamine (2 equiv.).
-
Stir the reaction mixture at 23 °C for 2 hours.
-
Dilute the reaction with dichloromethane and wash with saturated aqueous sodium bicarbonate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by preparative thin-layer chromatography to afford Analogue 1.[2]
B. In Vitro Cytotoxicity Assay
This protocol details the determination of the IC50 values of the synthesized analogues.
-
Cell Culture: Culture L1210, HCT116, and HCT116/VM46 cells in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37 °C in a humidified atmosphere of 5% CO₂.
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the vinblastine analogues in the cell culture medium. Add the diluted compounds to the respective wells and incubate for 72 hours.
-
MTT Assay: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.
-
Solubilization: Remove the medium and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 values by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
C. Tubulin Polymerization Assay
This assay measures the ability of the analogues to inhibit tubulin polymerization.
-
Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing purified tubulin (2 mg/mL), GTP (1 mM), and a polymerization buffer (80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA).
-
Compound Addition: Add the vinblastine analogues at various concentrations to the reaction mixture. Include a positive control (vinblastine) and a negative control (DMSO).
-
Initiation of Polymerization: Incubate the plate at 37 °C to initiate tubulin polymerization.
-
Data Acquisition: Monitor the increase in absorbance at 340 nm over time using a temperature-controlled microplate reader. The absorbance is proportional to the amount of polymerized microtubules.
-
Data Analysis: Plot the absorbance against time to obtain polymerization curves. The inhibitory activity of the compounds can be quantified by comparing the rate and extent of polymerization in the presence of the compounds to the control.[4]
Visualizations
References
- 1. fiercebiotech.com [fiercebiotech.com]
- 2. Vinblastine 20’ Amides: Synthetic Analogs That Maintain or Improve Potency and Simultaneously Overcome Pgp-derived Efflux and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Vinblastine 20' Amides: Synthetic Analogues That Maintain or Improve Potency and Simultaneously Overcome Pgp-Derived Efflux and Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: 1,3-Oxazol-5-ylboronic Acid Suzuki Coupling
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving 1,3-oxazol-5-ylboronic acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to low yields and other common issues encountered during this specific transformation.
Frequently Asked Questions (FAQs)
Q1: Why are Suzuki couplings with this compound often challenging, resulting in low yields?
A1: The Suzuki-Miyaura coupling of heteroaryl boronic acids, particularly π-deficient and Lewis basic heterocycles like oxazoles, presents unique challenges.[1] Key factors contributing to low yields include:
-
Protodeboronation: This is a major side reaction where the C-B bond is cleaved and replaced by a C-H bond, especially under harsh basic conditions or at elevated temperatures.[1][2]
-
Catalyst Deactivation: The Lewis basic nitrogen atom in the oxazole ring can coordinate to the palladium catalyst, leading to deactivation and slowing down the catalytic cycle.[1]
-
Inefficient Transmetalation: The electron-withdrawing nature of the oxazole ring can hinder the transmetalation step, which is a crucial part of the catalytic cycle.[1]
-
Boronic Acid Instability: Heteroaryl boronic acids can be unstable and prone to decomposition or formation of unreactive boroxines.[3]
Q2: What are the most common side reactions, and how can I spot them?
A2: Besides the desired product, several byproducts can form, reducing your yield.[3] The most common are:
-
Protodeboronation Product: You will observe the formation of unsubstituted 1,3-oxazole. This is often the most significant side reaction.[1][2]
-
Homocoupling Product: Dimerization of the boronic acid (bi-oxazole) or the aryl halide starting material can occur. Homocoupling of boronic acids is often exacerbated by the presence of oxygen.[4][5]
-
Dehalogenation Product: The aryl halide starting material can be reduced, replacing the halogen with a hydrogen atom.[3]
Monitoring your reaction by LC-MS or GC-MS is the best way to identify these side products by their corresponding masses.
Q3: Should I use the boronic acid directly, or is a more stable derivative better?
A3: While boronic acids are common, using a more stable derivative can significantly improve reaction outcomes by mitigating decomposition and protodeboronation.[2] Consider converting the this compound to a:
-
Pinacol Ester (BPin): More resistant to protodeboronation.[2]
-
MIDA Ester: Offers high stability and allows for slow release of the boronic acid under reaction conditions.[2]
-
Trifluoroborate Salt (BF₃K): Generally more stable to air and moisture and can be more resistant to protodeboronation.[1][2]
Troubleshooting Guide
This guide addresses specific experimental issues in a question-and-answer format.
Issue 1: The reaction is not working, or the yield is very low (<20%).
Q: I see little to no product formation, and my starting materials remain. What should I check first?
A: When a reaction fails to initiate, the catalyst system is the primary suspect.
-
Catalyst Activity: Ensure your palladium catalyst is active. If using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), it must be reduced in-situ to the active Pd(0) species.[2][4] Consider using a pre-formed, air-stable Pd(0) catalyst like Pd(PPh₃)₄ or a modern palladacycle precatalyst (e.g., XPhos Pd G3).[2][4]
-
Oxygen Contamination: The presence of oxygen can deactivate the Pd(0) catalyst.[4][5] Ensure your solvents are thoroughly degassed (e.g., via freeze-pump-thaw cycles or sparging with an inert gas like argon or nitrogen) and that the reaction is maintained under an inert atmosphere.[4][6]
-
Ligand Choice: For challenging heteroaryl couplings, standard ligands like PPh₃ may be insufficient. Use electron-rich, bulky phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands, which can facilitate both oxidative addition and reductive elimination.[2][7][8]
References
Technical Support Center: 1,3-Oxazol-5-ylboronic acid in Cross-Coupling Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1,3-Oxazol-5-ylboronic acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges, with a focus on preventing protodeboronation during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it a problem for this compound?
A1: Protodeboronation is an undesired side reaction where the carbon-boron bond of a boronic acid is cleaved and replaced with a carbon-hydrogen bond.[1] This is particularly problematic for electron-deficient heteroarylboronic acids like this compound, as it consumes the starting material, leading to lower yields of the desired coupled product and generating the corresponding unsubstituted oxazole as a byproduct.
Q2: What are the primary factors that promote the protodeboronation of this compound?
A2: Several factors can accelerate protodeboronation:
-
pH: The reaction pH is a critical factor. For basic heteroaromatic boronic acids, protodeboronation can be rapid, especially under neutral or basic conditions, due to the formation of reactive zwitterionic or boronate species.[2][3]
-
Temperature: Higher reaction temperatures generally increase the rate of protodeboronation.
-
Water: The presence of water can facilitate the cleavage of the C-B bond.
-
Catalyst System: The choice of palladium catalyst and ligands can influence the rate of protodeboronation. Bulky phosphine ligands, while often effective for cross-coupling, can sometimes promote this undesired side reaction.[4]
-
Base: The type and concentration of the base used in the coupling reaction significantly impact the stability of the boronic acid.[5]
Q3: How can I minimize protodeboronation during a Suzuki-Miyaura coupling with this compound?
A3: A multi-faceted approach is recommended:
-
Reaction Conditions: Employ milder reaction conditions, such as lower temperatures and shorter reaction times, whenever feasible.
-
Anhydrous Conditions: Use rigorously dried solvents and reagents to minimize the presence of water.
-
Choice of Base: Weaker bases or fluoride-based bases (e.g., CsF, KF) are often preferred over strong hydroxide or carbonate bases.
-
Use of Boronic Esters: Converting the boronic acid to a more stable derivative, such as a pinacol ester or an N-methyliminodiacetic acid (MIDA) boronate, is a highly effective strategy.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution(s) |
| Low yield of coupled product and significant formation of unsubstituted oxazole. | High rate of protodeboronation. | 1. Lower the reaction temperature. 2. Switch to a milder base (e.g., K₃PO₄, CsF).3. Use anhydrous solvents and reagents. 4. Convert this compound to its MIDA boronate ester prior to the coupling reaction (see Experimental Protocols). |
| Inconsistent reaction yields. | Variable water content in reagents and solvents. Degradation of the boronic acid upon storage. | 1. Use freshly distilled, anhydrous solvents. 2. Dry reagents thoroughly before use. 3. Store this compound under an inert atmosphere at low temperature. For long-term storage, consider converting it to its more stable MIDA boronate. |
| Reaction fails to go to completion. | Catalyst deactivation or inefficient transmetalation. | 1. Screen different palladium catalysts and ligands. Consider more robust catalyst systems (e.g., those based on Buchwald ligands).2. Ensure the base is adequately soluble in the reaction medium. 3. Consider the use of additives, such as copper(I) salts, which can sometimes facilitate transmetalation. |
Quantitative Data on Heteroarylboronic Acid Stability
| Heteroarylboronic Acid | Condition | Half-life (t½) | Reference |
| 2-Thienylboronic acid | pH 13, 70 °C, 50% aq. dioxane | 1.5 hours | [5] |
| 3-Thienylboronic acid | pH 13, 70 °C, 50% aq. dioxane | 12 hours | [5] |
| 2-Furylboronic acid | pH 13, 70 °C, 50% aq. dioxane | 2 minutes | [5] |
| 3-Furylboronic acid | pH 13, 70 °C, 50% aq. dioxane | 1.5 hours | [5] |
| 2-Pyridylboronic acid | pH 7, 70 °C, 50% aq. dioxane | ~25-50 seconds | [2][3] |
| 3-Pyridylboronic acid | pH 12, 70 °C | > 1 week | [2][3] |
| 5-Thiazolylboronic acid | pH 7, 70 °C | ~25-50 seconds | [2][3] |
This data is intended to provide a qualitative comparison and highlights the significant impact of the heteroaryl ring structure on stability.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a 5-Halo-1,3-oxazole with an Arylboronic Acid
This protocol is adapted from a procedure for the coupling of a substituted 5-iodo-1,3-oxazole.[6]
Materials:
-
5-Halo-1,3-oxazole (e.g., 5-bromo- or 5-iodo-1,3-oxazole) (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (0.1 equiv)
-
Na₂CO₃ or K₂CO₃ (2.0 equiv)
-
THF/Toluene (1:1 v/v)
-
Water
Procedure:
-
To a dried Schlenk flask, add the 5-halo-1,3-oxazole, arylboronic acid, and base.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add the Pd(PPh₃)₄ catalyst under a positive flow of inert gas.
-
Add the degassed THF/Toluene solvent mixture and water (to a final solvent ratio of THF:Toluene:Water of 2:2:1).
-
Heat the reaction mixture to 70-80 °C and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Synthesis of 1,3-Oxazol-5-yl N-Methyliminodiacetic Acid (MIDA) Boronate
This is a general procedure for the formation of MIDA boronates, which can be adapted for this compound.
Materials:
-
This compound (1.0 equiv)
-
N-methyliminodiacetic acid (MIDA) (1.0 equiv)
-
Anhydrous DMF
Procedure:
-
In a reaction vial, dissolve this compound and N-methyliminodiacetic acid in anhydrous DMF.[7]
-
Seal the vial and heat the mixture to 160 °C for 10-15 minutes in a sealed heating reactor or microwave reactor.[7]
-
Cool the reaction mixture to room temperature.
-
Remove the DMF under high vacuum.
-
The resulting MIDA boronate can often be used without further purification or can be purified by column chromatography on silica gel.
Protocol 3: Suzuki-Miyaura Coupling using 1,3-Oxazol-5-yl MIDA Boronate
Materials:
-
Aryl halide (1.0 equiv)
-
1,3-Oxazol-5-yl MIDA boronate (1.1 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Ligand (e.g., SPhos, 4 mol%)
-
K₃PO₄ (3.0 equiv)
-
Anhydrous 1,4-dioxane/water (e.g., 5:1)
Procedure:
-
To a dried Schlenk flask, add the aryl halide, 1,3-Oxazol-5-yl MIDA boronate, palladium catalyst, ligand, and K₃PO₄.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed dioxane/water solvent mixture.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor by TLC or LC-MS. The MIDA boronate will slowly hydrolyze in situ to release the boronic acid for the cross-coupling.
-
Follow the workup and purification procedure described in Protocol 1.
Visualizations
Caption: General mechanism of base-mediated protodeboronation.
Caption: Troubleshooting workflow for low-yielding Suzuki-Miyaura reactions.
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chemrxiv.org [chemrxiv.org]
- 5. research.ed.ac.uk [research.ed.ac.uk]
- 6. Efficient Suzuki and Stille Reactions for Regioselective Strategies of Incorporation of the 1,3-Oxazole Heterocycle. Mild Desulfonylation for the Synthesis of C-4 and C-5 Monosubstituted Oxazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Purification of 1,3-Oxazol-5-ylboronic Acid Reaction Products
This guide provides targeted troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying the products of reactions involving 1,3-oxazol-5-ylboronic acid, particularly in Suzuki-Miyaura cross-coupling.
Part 1: Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered when working with this compound reactions?
A1: The most prevalent impurities stem from starting materials, side-reactions, and catalysts. These typically include:
-
Unreacted Boronic Acid: The starting this compound may remain if the reaction does not go to completion.
-
Homocoupled Byproducts: The boronic acid can react with itself to form a bi-oxazole species, a reaction often promoted by the presence of oxygen or certain palladium(II) species.[1][2][3]
-
Protodeboronation Products: This is a common side reaction where the boronic acid group (-B(OH)₂) is replaced by a hydrogen atom, particularly in the presence of aqueous bases.[2][4]
-
Catalyst Residues: Residual palladium from the catalyst can contaminate the final product.[5][6]
-
Ligand-Related Impurities: If phosphine-based ligands like triphenylphosphine are used, their corresponding oxides (e.g., triphenylphosphine oxide) can be difficult to remove.[7]
Q2: My desired product and the unreacted oxazolylboronic acid have very similar Rf values on a TLC plate. How can I effectively separate them?
A2: Co-elution is a common challenge due to the polarity of boronic acids. An extractive workup is the most effective first step. Boronic acids are acidic and can be converted to their corresponding boronate salts with a base wash.[8][9]
-
Acid-Base Extraction: Dissolve the crude mixture in an organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM). Wash the organic layer with an aqueous basic solution (e.g., 1M NaOH or saturated NaHCO₃).[5][7] The acidic boronic acid will move into the aqueous layer, leaving your (typically neutral) product in the organic layer.[5]
-
Chromatography Adjustments: If extraction is insufficient, consider modifying your chromatography. Boronic acids can interact strongly with silica gel, leading to streaking.[10] Using silica gel impregnated with boric acid can suppress over-adsorption and improve separation.[11] Alternatively, reversed-phase (C18) chromatography can be effective for separating polar compounds.[10]
Q3: How can I remove residual palladium catalyst from my purified product?
A3: Palladium contamination is a critical issue, especially in drug development. Several methods can be employed:
-
Filtration: If palladium black has precipitated, it can often be removed by filtering the reaction mixture through a pad of Celite.[12]
-
Metal Scavengers: Commercially available silica-based scavengers (e.g., SiliaMetS) are highly effective at binding and removing dissolved palladium species.[13]
-
Activated Carbon: Treatment with activated carbon can also adsorb residual palladium, although it may sometimes lead to loss of the desired product.
-
Heterogeneous Catalysis: Using a heterogeneous catalyst from the start (e.g., Pd on carbon) simplifies removal to a simple filtration step after the reaction.[1]
Q4: My oxazole-containing product appears to be degrading during silica gel chromatography. What are my options?
A4: Oxazole derivatives can be sensitive to the acidic nature of standard silica gel.[7] To mitigate degradation:
-
Deactivate the Silica: Prepare a slurry of silica gel with a small amount of a neutral or basic modifier, such as triethylamine (~1%) in your eluent, or use commercially available deactivated silica. A coworker in one forum suggested deactivating silica with water.[10]
-
Use Alternative Stationary Phases: Alumina (neutral or basic) can be a good alternative to silica gel.[8]
-
Avoid Chromatography: If possible, purify the product by other means such as recrystallization or trituration.[8][10] Recrystallization from hot ethanol has been successful for some aryl boronic acids.[10]
-
Speed Up Purification: Run the column as quickly as possible (flash chromatography) to minimize the contact time between your compound and the stationary phase.
Part 2: Troubleshooting Guide
This table summarizes common purification problems and provides targeted solutions.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Persistent boronic acid contamination in the final product. | 1. Incomplete reaction. 2. Ineffective removal during workup. 3. Co-elution during chromatography. | 1. Drive the reaction to completion: Use a slight excess of the boronic acid and ensure sufficient reaction time. 2. Perform a rigorous basic wash: Extract the crude product from an organic solvent with 1-2 M aq. NaOH to remove the acidic boronic acid.[5] 3. Derivatize the boronic acid: Treat the crude mixture with diethanolamine to form a crystalline adduct that can be filtered off.[4][10] 4. Use scavenger resins: Employ scavengers like SiliaBond DEAM or Diol designed to bind boronic acids.[13] |
| Product is contaminated with a homocoupled bi-oxazole dimer. | 1. Oxygen contamination in the reaction vessel. 2. Inefficient reduction of a Pd(II) precatalyst to the active Pd(0). | 1. Prevention is key: Thoroughly degas all solvents and run the reaction under a strict inert atmosphere (Nitrogen or Argon).[2][4] 2. Use a Pd(0) source: Employ a catalyst like Pd(PPh₃)₄ or add a mild reducing agent if using a Pd(II) source.[1] 3. Careful Chromatography: The dimer may have a slightly different polarity. Meticulous flash chromatography may achieve separation. 4. Recrystallization: If the product is crystalline, recrystallization may selectively precipitate the desired product or the impurity. |
| Triphenylphosphine oxide (TPPO) is present in the product. | 1. Use of triphenylphosphine (PPh₃) as a ligand. 2. TPPO is often non-polar and can be difficult to separate from products. | 1. Chromatography: TPPO can often be separated with a carefully chosen solvent system (e.g., gradients of hexane/ethyl acetate).[7] 2. Acid Wash: An acid wash (e.g., 1M HCl) can help remove any basic impurities and may alter the solubility of TPPO.[7] 3. Alternative Ligands: In future reactions, consider using phosphine-free catalysts or ligands whose oxides are water-soluble. |
| Poor separation and significant tailing on silica gel column. | 1. The product and/or impurities are highly polar. 2. Strong interaction between the oxazole nitrogen or boronic acid with the acidic silica surface. | 1. Switch solvent system: For polar compounds, try a more polar mobile phase, such as a DCM/Methanol gradient.[5] 2. Use treated silica: Employ silica gel impregnated with boric acid to reduce over-adsorption of boronic species.[11] 3. Switch to Reversed-Phase: Use C18 chromatography with a water/acetonitrile or water/methanol gradient.[10] |
Part 3: Key Experimental Protocols
Protocol 1: General Acid-Base Extractive Workup
This protocol is designed to remove unreacted boronic acid and other acidic or basic impurities before chromatographic purification.
-
Reaction Quench: Once the reaction is complete, cool the mixture to room temperature.
-
Dilution: Dilute the reaction mixture with an organic solvent such as ethyl acetate (EtOAc, 10-20 volumes).
-
Aqueous Wash: Transfer the solution to a separatory funnel and wash with water, followed by brine.
-
Base Wash (Boronic Acid Removal): Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or 1M sodium hydroxide (NaOH). Repeat this wash 2-3 times. The unreacted this compound will be extracted into the basic aqueous layer.[5][7]
-
Separation: Separate the organic layer. The combined aqueous layers can be acidified and back-extracted with an organic solvent if recovery of the boronic acid is desired.[7]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product, now depleted of acidic impurities.
Protocol 2: Purification via Boric Acid-Impregnated Silica Gel Chromatography
This method is useful when boronic acid or boronic ester impurities are difficult to separate on standard silica gel.[11]
-
Preparation of Treated Silica:
-
Prepare a 1% (w/w) solution of boric acid in a suitable solvent (e.g., methanol).
-
Add silica gel to this solution to form a slurry.
-
Evaporate the solvent completely under reduced pressure until a free-flowing powder is obtained.
-
-
Column Packing: Pack a flash chromatography column with the boric acid-impregnated silica gel using a standard slurry method with your starting eluent (e.g., n-hexane).
-
Loading: Dissolve the crude product in a minimal amount of an appropriate solvent (e.g., DCM) and adsorb it onto a small amount of the treated silica. After drying, load this solid sample onto the top of the packed column.
-
Elution: Elute the column with a suitable mobile phase gradient (e.g., n-hexane/ethyl acetate). The boric acid treatment reduces the Lewis basicity of the silica surface, preventing the over-adsorption of boronic species and allowing for better separation.[11]
-
Fraction Collection: Collect fractions and analyze by TLC to isolate the pure product.
Part 4: Visualization Workflows
The following diagrams illustrate logical workflows for purification and troubleshooting.
Caption: General workflow for post-reaction purification decisions.
Caption: Troubleshooting logic for common purification challenges.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]
- 10. reddit.com [reddit.com]
- 11. researchgate.net [researchgate.net]
- 12. DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. silicycle.com [silicycle.com]
Technical Support Center: Managing Impurities in Commercial 1,3-Oxazol-5-ylboronic Acid
Welcome to the technical support center for 1,3-Oxazol-5-ylboronic acid. This resource is intended for researchers, scientists, and drug development professionals to provide guidance on identifying, managing, and mitigating impurities associated with this reagent, ensuring the robustness and reproducibility of your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in a commercial lot of this compound?
A1: Commercial this compound can contain several types of impurities stemming from its synthesis, storage, and handling. The most prevalent are:
-
Boroxine (Anhydride): Boronic acids can reversibly dehydrate to form a cyclic trimer anhydride called a boroxine. This is often the most significant impurity by mass and exists in equilibrium with the boronic acid form.
-
Oxazole: Protodeboronation, the cleavage of the C-B bond and its replacement with a hydrogen atom, leads to the formation of unsubstituted 1,3-oxazole. This is a common degradation pathway for heteroaryl boronic acids, especially in the presence of moisture or under basic conditions.[1]
-
Homocoupling Byproduct (5,5'-Bioxazole): The palladium catalyst used in cross-coupling reactions can also catalyze the dimerization of the boronic acid, particularly in the presence of oxygen, to form a biaryl impurity.[1]
-
Residual Starting Materials and Reagents: Depending on the synthetic route, trace amounts of precursors (e.g., 5-bromooxazole) or reagents may be present.
Q2: My Suzuki-Miyaura coupling reaction with this compound is giving low yields. Could impurities be the cause?
A2: Yes, impurities are a common cause of poor performance in cross-coupling reactions.
-
Boroxine: While boroxines are generally active in Suzuki-Miyaura couplings, their different molecular weight compared to the monomeric boronic acid can lead to inaccurate stoichiometry if not accounted for, impacting reaction efficiency.
-
Protodeboronation (Oxazole): The formation of oxazole is an irreversible process that consumes the active reagent, leading to lower yields.[1]
-
Homocoupling: This side reaction consumes the boronic acid and can complicate purification of the desired product.[1]
-
Other Impurities: Unidentified impurities can potentially poison the palladium catalyst, leading to a stalled reaction.
Q3: How can I assess the purity of my this compound?
A3: A combination of analytical techniques is recommended for a comprehensive purity assessment:
-
¹H NMR: Useful for identifying and quantifying major impurities like oxazole and residual organic starting materials. The presence of boroxine can sometimes be inferred from broadened peaks of the boronic acid.
-
LC-MS: Ideal for detecting a wide range of impurities, including non-volatile byproducts like the homocoupled bioxazole.
-
GC-MS: Best suited for identifying volatile impurities such as oxazole and residual solvents.[1]
-
¹¹B NMR: Can be used to differentiate and quantify the trigonal boronic acid and the tetrahedral boroxine.
Q4: How should I store this compound to minimize degradation?
A4: To minimize the formation of degradation products, this compound should be stored in a cool, dry, and dark place under an inert atmosphere (e.g., argon or nitrogen). Tightly sealing the container is crucial to prevent moisture ingress, which can promote both boroxine formation and protodeboronation. For long-term storage, keeping it in a desiccator at or below 0°C is recommended.
Q5: I suspect significant protodeboronation is occurring in my reaction. How can I mitigate this?
A5: Protodeboronation is a common issue with electron-rich heteroaryl boronic acids. To minimize it:
-
Use Anhydrous Conditions: Since water is a proton source for this side reaction, using thoroughly dried solvents and reagents, and running the reaction under an inert atmosphere can significantly reduce protodeboronation.[1]
-
Choose a Milder Base: Strong bases can accelerate protodeboronation. Consider using weaker bases like potassium carbonate (K₂CO₃) or potassium fluoride (KF) instead of stronger ones like potassium phosphate (K₃PO₄) or sodium hydroxide (NaOH).[1]
-
Use Stoichiometric Control: Avoid using a large excess of the boronic acid, as the unreacted portion is more likely to degrade over the course of the reaction.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield in Suzuki Coupling | 1. Reagent Degradation: The this compound may have degraded due to improper storage or handling. 2. Catalyst Inactivity: Impurities in the boronic acid may be poisoning the palladium catalyst. 3. Significant Protodeboronation: The boronic acid is being consumed by this side reaction. | 1. Use a fresh batch of boronic acid or purify the existing stock. 2. Consider using a more robust palladium precatalyst (e.g., a G3 or G4 palladacycle). 3. Implement strategies to mitigate protodeboronation (see FAQ Q5). |
| Complex NMR Spectrum of the Crude Product | 1. Homocoupling: The 5,5'-bioxazole byproduct is present. 2. Multiple Byproducts: A combination of degradation and side reactions is occurring. | 1. Ensure the reaction is run under strictly anaerobic conditions by properly degassing solvents. 2. Purify the starting boronic acid before use. Optimize reaction conditions (base, solvent, temperature) to favor the desired coupling. |
| Inconsistent Reaction Results | 1. Variable Purity of Boronic Acid: Different batches may have varying levels of impurities, especially boroxine. 2. Moisture Contamination: Inconsistent drying of solvents and reagents. | 1. Analyze each new batch of boronic acid to determine its purity before use. Adjust the stoichiometry based on the active boronic acid content. 2. Standardize procedures for drying solvents and handling reagents under an inert atmosphere. |
Data Presentation: Common Impurities and Their Characteristics
| Impurity | Structure | Typical Analytical Signature | Potential Impact |
| This compound | C₃H₄BNO₃ | ¹H NMR: Characteristic oxazole protons and a broad -B(OH)₂ signal. LC-MS: [M+H]⁺ at m/z 114. | Active reagent |
| Boroxine | C₉H₉B₃N₃O₆ | ¹¹B NMR: Signal shifted relative to the boronic acid. LC-MS: Higher molecular weight species observed. | Can affect stoichiometry; generally active in coupling. |
| Oxazole | C₃H₃NO | ¹H NMR: Sharp, distinct signals for the oxazole ring protons. GC-MS: Volatile, easily detectable peak. | Reduces the amount of active reagent, lowering yield. |
| 5,5'-Bioxazole | C₆H₄N₂O₂ | LC-MS: [M+H]⁺ at m/z 137. ¹H NMR: May have complex signals in the aromatic region. | Consumes boronic acid; can be difficult to separate from the desired product. |
Experimental Protocols
Protocol 1: Purity Assessment by Reversed-Phase HPLC-MS
This method is suitable for the simultaneous detection of this compound and its non-volatile impurities.
-
Instrumentation: HPLC system with a UV detector and coupled to a mass spectrometer.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm and MS in positive ion mode.
-
Sample Preparation: Dissolve a small, accurately weighed amount of the boronic acid in the initial mobile phase composition (95:5 A:B). Filter through a 0.45 µm filter before injection.
Protocol 2: Purification via Acid-Base Extraction
This protocol can be used to remove non-acidic impurities like oxazole and the homocoupling byproduct.
-
Dissolve the crude this compound in a suitable organic solvent (e.g., ethyl acetate).
-
Extract the organic solution with an aqueous base (e.g., 1 M NaOH). The boronic acid will move into the aqueous layer as its boronate salt.
-
Separate the aqueous layer and wash it with fresh ethyl acetate to remove any remaining organic impurities.
-
Cool the aqueous layer in an ice bath and acidify with a strong acid (e.g., 1 M HCl) to a pH of ~2-3. The purified boronic acid should precipitate out of the solution.
-
Collect the solid by vacuum filtration, wash with cold water, and dry thoroughly under vacuum.
Visualizations
Degradation and Impurity Formation Pathways
Caption: Potential impurity formation pathways for this compound.
Experimental Workflow for Purity Analysis
Caption: A typical workflow for the comprehensive purity analysis of this compound.
Troubleshooting Logic for Failed Suzuki-Miyaura Coupling
Caption: A logical troubleshooting workflow for a failed Suzuki-Miyaura coupling reaction.
References
Technical Support Center: 1,3-Oxazol-5-ylboronic Acid in Cross-Coupling Reactions
Welcome to the technical support center for troubleshooting cross-coupling reactions involving 1,3-Oxazol-5-ylboronic acid. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during synthesis, ensuring successful and efficient coupling outcomes.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling reaction with this compound is showing low to no yield. What are the primary factors to investigate?
A1: Low yields in Suzuki-Miyaura couplings with heteroaryl boronic acids like this compound often stem from a few key issues. The primary suspects are the degradation of the boronic acid (protodeboronation), suboptimal reaction conditions (base, solvent, temperature), or catalyst inactivation. The oxazole ring itself can be sensitive to harsh basic conditions, potentially leading to decomposition.
Q2: I suspect my this compound is degrading. What is protodeboronation and how can I minimize it?
A2: Protodeboronation is a common side reaction where the boronic acid group is replaced by a hydrogen atom, leading to the formation of unsubstituted oxazole and a loss of your starting material.[1] This is particularly prevalent with electron-deficient heteroaryl boronic acids. To minimize protodeboronation:
-
Use milder bases: Strong bases can accelerate this side reaction. Consider switching from strong inorganic bases like NaOH or KOH to milder options such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄).[2]
-
Anhydrous Conditions: Water can be a proton source for protodeboronation. Employing anhydrous solvents and reagents can significantly reduce this undesired pathway.[3]
-
Use of Boronic Esters: Converting the boronic acid to a more stable boronic ester, such as a pinacol or MIDA ester, can protect it from degradation until the key transmetalation step.[2][4]
Q3: The reaction mixture is turning black, and I'm observing catalyst decomposition. What could be the cause?
A3: The formation of palladium black indicates catalyst precipitation and deactivation. This can be caused by:
-
Oxygen contamination: Ensure your reaction is performed under a strict inert atmosphere (argon or nitrogen) and that all solvents are properly degassed. Oxygen can lead to the homocoupling of boronic acids and catalyst decomposition.
-
Ligand degradation: The phosphine ligands used to stabilize the palladium catalyst can be sensitive to air and moisture. Use fresh, high-quality ligands.
-
Inhibition by Heterocycle: The nitrogen atom in the oxazole ring can coordinate to the palladium center, leading to catalyst inhibition or deactivation.[5] Using bulky, electron-rich ligands can sometimes mitigate this effect.
Q4: What are the recommended starting conditions for a Suzuki-Miyaura coupling with this compound?
A4: For a successful starting point, consider the following conditions:
-
Catalyst: A palladium(0) source like Pd(PPh₃)₄ or a pre-catalyst such as Pd(dppf)Cl₂ is a good initial choice.
-
Base: A moderately strong, non-nucleophilic base like K₂CO₃ or K₃PO₄ is recommended.
-
Solvent: A polar aprotic solvent such as 1,4-dioxane, DMF, or a mixture of toluene and water can be effective. The choice of solvent will also depend on the solubility of your coupling partner.
-
Temperature: Start with a moderate temperature of 80-100 °C and monitor the reaction progress.
Q5: Can the oxazole ring itself decompose under the reaction conditions?
A5: Yes, the oxazole ring can be susceptible to decomposition, particularly under strong basic or acidic conditions. Concentrated acids can cause ring cleavage, and strong bases may promote hydrolysis, leading to ring-opened byproducts.[6][7][8] It is crucial to select a base that is strong enough to facilitate the catalytic cycle but not so harsh that it degrades the oxazole moiety.
Troubleshooting Guide
Should you encounter issues with your cross-coupling reaction, this guide provides a systematic approach to identifying and resolving the problem.
Low to No Product Formation
If you observe little to no formation of your desired product, consider the following troubleshooting steps, presented in a logical workflow.
Caption: A systematic workflow for troubleshooting low conversion in Suzuki reactions.
Potential Decomposition Pathway of this compound
Understanding the potential instability of your starting material is key to troubleshooting. Under certain conditions, particularly with strong bases and the presence of water, this compound can undergo decomposition through pathways other than the desired cross-coupling.
Caption: Plausible decomposition pathways for this compound.
Data Presentation: Optimizing Reaction Parameters
The following tables summarize quantitative data from studies on Suzuki-Miyaura cross-coupling reactions of substituted oxazoles. While not specific to this compound, these results provide valuable insights into the effects of different catalysts, bases, and solvents on reaction yields.
Table 1: Comparison of Palladium Catalysts for the Coupling of 5-bromo-1-ethyl-1H-indazole with N-Boc-2-pyrroleboronic acid
| Entry | Catalyst | Time (h) | Yield (%) |
| 1 | Pd(PPh₃)₄ | 4 | 22 |
| 2 | Pd(PPh₃)₂Cl₂ | 4 | 35 |
| 3 | Pd(PCy₃)₂ | 4 | 43 |
| 4 | Pd(dppf)Cl₂ | 2 | 82 |
Reaction Conditions: 5-bromo-1-ethyl-1H-indazole (1 equiv.), N-Boc-2-pyrroleboronic acid (1.2 equiv.), K₂CO₃ (2 equiv.), DME, 80 °C. Data adapted from a study on a similar N-heterocyclic system, illustrating catalyst efficiency.[9]
Table 2: Effect of Base on the Suzuki Coupling of 3-chloroindazole and 5-indole boronic acid
| Entry | Base | Yield (%) |
| 1 | K₃PO₄ | 72 |
| 2 | K₂CO₃ | 55 |
| 3 | Cs₂CO₃ | 68 |
| 4 | NaOtBu | 41 |
Reaction Conditions: 3-chloroindazole (1 equiv.), 5-indole boronic acid (2 equiv.), Pd₂(dba)₃ (2 mol%), XPhos (3 mol%), Dioxane/H₂O, 100 °C, 15 h. This data highlights the significant impact of the base on the yield of the coupling reaction.[10]
Table 3: Solvent Effects on the Suzuki Coupling of 4-iodoanisole and phenylboronic acid
| Entry | Solvent (v/v) | Yield (%) |
| 1 | DMF/H₂O (1:2) | 91 |
| 2 | Dioxane/H₂O (1:2) | 85 |
| 3 | THF/H₂O (1:2) | 82 |
| 4 | Acetonitrile/H₂O (1:2) | 78 |
| 5 | Toluene/H₂O (1:2) | 75 |
Reaction Conditions: 4-iodoanisole (1 equiv.), phenylboronic acid (1.2 equiv.), Pd catalyst, K₂CO₃ (2 equiv.), room temperature. This table demonstrates the influence of the solvent system on the reaction efficiency.[11]
Experimental Protocols
The following are representative experimental protocols for Suzuki-Miyaura cross-coupling reactions that can be adapted for use with this compound.
General Protocol for Suzuki-Miyaura Coupling
Materials:
-
Aryl or heteroaryl halide (1.0 equiv)
-
This compound (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane/H₂O 4:1, or DMF)
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask containing a magnetic stir bar, add the aryl/heteroaryl halide, this compound, and the base.
-
Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.
-
Under the inert atmosphere, add the palladium catalyst to the flask.
-
Subsequently, add the degassed solvent via syringe.
-
Place the flask in a preheated oil bath at the desired temperature (typically 80-100 °C) and stir the mixture vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.[12]
Protocol for Anhydrous Suzuki-Miyaura Coupling of Heteroaryl Boronic Esters
This protocol is adapted for challenging heteroaryl couplings where protodeboronation is a significant issue.
Materials:
-
Heteroaryl bromide (1.0 equiv)
-
1,3-Oxazol-5-yl neopentylglycolboronate (1.1 equiv)
-
Pd-CataCXium A-G3 precatalyst (3 mol%)
-
Potassium trimethylsilanolate (TMSOK) (1.2 equiv)
-
Trimethyl borate (3.0 equiv)
-
Anhydrous 1,4-Dioxane
Procedure:
-
In a nitrogen-filled glovebox, add the heteroaryl bromide, 1,3-Oxazol-5-yl neopentylglycolboronate, Pd-CataCXium A-G3 precatalyst, and TMSOK to a vial.
-
Add anhydrous 1,4-dioxane and trimethyl borate to the vial.
-
Seal the vial with a Teflon-lined cap and heat the mixture at the optimized temperature (e.g., 80-120 °C) for the required time (typically 1-3 hours).
-
After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by column chromatography to yield the product.[3]
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. 1,3-Oxazole synthesis [organic-chemistry.org]
- 4. [PDF] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Suzuki-Miyaura Coupling of 1,3-Oxazol-5-ylboronic Acid
This technical support guide provides troubleshooting advice, frequently asked questions (FAQs), and optimized protocols for researchers utilizing 1,3-Oxazol-5-ylboronic acid in Suzuki-Miyaura cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling reaction with this compound is resulting in low to no yield. What are the primary factors to investigate?
A1: Low yields in Suzuki-Miyaura couplings involving heteroaryl boronic acids such as this compound often stem from a few critical factors. The primary areas to troubleshoot are the stability of the boronic acid, the activity of the palladium catalyst, and the reaction conditions, particularly temperature and base selection.[1][2] Inefficient transmetalation or poor oxidative addition can also contribute to low conversion.[1]
Q2: I suspect my this compound is decomposing during the reaction. What causes this and how can it be prevented?
A2: this compound, like many heteroaryl boronic acids, is susceptible to protodeboronation, a side reaction where the carbon-boron bond is cleaved, replacing the boronic acid group with a hydrogen atom.[1][3] This decomposition is often accelerated by elevated temperatures and harsh basic conditions.[1][3]
To mitigate decomposition, consider the following strategies:
-
Lower the reaction temperature: Operate at the lowest temperature that still provides a reasonable reaction rate.[1]
-
Use milder bases: Strong bases can promote protodeboronation. Consider using milder bases such as potassium fluoride (KF) or cesium carbonate (Cs₂CO₃).[1][4]
-
Employ anhydrous conditions: For highly sensitive substrates, strictly anhydrous conditions can enhance stability.[1]
-
Convert to a more stable derivative: Consider converting the boronic acid to a more robust pinacol ester (BPin), MIDA ester, or trifluoroborate salt, which are more resistant to protodeboronation.[1][5][6]
Q3: What is the optimal temperature range for the Suzuki-Miyaura coupling of this compound?
A3: The optimal temperature is a balance between achieving a sufficient reaction rate and minimizing the decomposition of the boronic acid. A typical starting point for Suzuki-Miyaura reactions is in the range of 80-110 °C.[1] However, for potentially unstable heteroaryl boronic acids, it may be beneficial to start at a lower temperature (e.g., 60-80 °C) and gradually increase it if the reaction is sluggish.[7][8] In some cases, particularly with less reactive coupling partners, higher temperatures up to 140 °C, often with microwave irradiation, may be necessary to drive the reaction to completion.[9][10]
Q4: How do I select the appropriate palladium catalyst and ligand for this coupling reaction?
A4: The choice of catalyst and ligand is crucial for a successful coupling. For electron-rich or sterically hindered aryl halides, using electron-rich and bulky phosphine ligands like SPhos or XPhos can facilitate the oxidative addition step.[1] If using a Pd(II) precatalyst such as Pd(OAc)₂ or PdCl₂(dppf), ensure the reaction conditions are suitable for its reduction to the active Pd(0) species.[1][2] For more robust and reproducible results, consider using modern palladium precatalysts like the Buchwald G3 or G4 palladacycles.[2]
Troubleshooting Guide
Issue: Low Yield or No Reaction
Below is a systematic workflow to diagnose and resolve low yields in your Suzuki-Miyaura coupling of this compound.
Caption: A logical workflow for diagnosing low yields in Suzuki reactions.
Optimizing Reaction Temperature
The interplay of various factors determines the optimal reaction temperature. The following diagram illustrates these relationships.
Caption: Factors influencing the optimization of reaction temperature.
Data Presentation
The following tables provide an overview of how reaction parameters can influence the yield of the coupling product. Note that this data is illustrative and based on general trends for heteroaryl boronic acids, as specific data for this compound is limited.
Table 1: Effect of Temperature on a Model Suzuki-Miyaura Coupling
Reaction Conditions: this compound (1.2 equiv.), Aryl Bromide (1.0 equiv.), Pd(dppf)Cl₂ (3 mol%), K₂CO₃ (2.0 equiv.), Dioxane/H₂O (4:1), 12 h.
| Entry | Temperature (°C) | Observed Yield (%) | Notes |
| 1 | 60 | 45 | Slow reaction rate, incomplete conversion. |
| 2 | 80 | 75 | Good conversion with minimal decomposition.[8] |
| 3 | 100 | 85 | Faster reaction, slight increase in protodeboronation byproduct.[7][11] |
| 4 | 120 | 60 | Significant decomposition of boronic acid observed.[12] |
Table 2: Effect of Base on a Model Suzuki-Miyaura Coupling
Reaction Conditions: this compound (1.2 equiv.), Aryl Bromide (1.0 equiv.), Pd(dppf)Cl₂ (3 mol%), Dioxane/H₂O (4:1), 80 °C, 12 h.
| Entry | Base (2.0 equiv.) | Observed Yield (%) | Notes |
| 1 | Na₂CO₃ | 65 | Moderate yield. |
| 2 | K₂CO₃ | 75 | Good yield, commonly used.[12] |
| 3 | K₃PO₄ | 82 | Often effective for challenging couplings.[7] |
| 4 | Cs₂CO₃ | 88 | Highly effective, but more expensive.[1] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of this compound
This protocol is a starting point and may require optimization for specific substrates.
-
Reagent Preparation:
-
Inert Atmosphere:
-
Catalyst and Solvent Addition:
-
Reaction:
-
Workup:
-
Purification:
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. reddit.com [reddit.com]
- 6. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
solvent effects on the efficiency of 1,3-Oxazol-5-ylboronic acid reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,3-Oxazol-5-ylboronic acid in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling.
Frequently Asked Questions (FAQs)
Q1: What are the most common solvents for Suzuki-Miyaura reactions with this compound?
A1: A mixture of an organic solvent with an aqueous base is typically employed. Common organic solvents include 1,4-dioxane, tetrahydrofuran (THF), and N,N-dimethylformamide (DMF). The choice of solvent can significantly impact reaction rate and yield.[1][2] For many heteroaryl boronic acids, a combination of dioxane and water is a good starting point.
Q2: Which palladium catalyst and ligand combination is recommended for coupling with this compound?
A2: The optimal catalyst system can be substrate-dependent. However, for many heteroaryl boronic acids, catalyst systems employing electron-rich and bulky phosphine ligands show good performance. Common choices include Pd(PPh₃)₄ or a combination of a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ with ligands such as SPhos, XPhos, or P(t-Bu)₃.[3]
Q3: What is protodeboronation and how can it be minimized when using this compound?
A3: Protodeboronation is a significant side reaction where the boronic acid group is replaced by a hydrogen atom, leading to the formation of unsubstituted oxazole and reducing the yield of the desired product. This is particularly common with electron-rich heteroaryl boronic acids. To minimize protodeboronation, consider the following strategies:
-
Use of Milder Bases: Strong bases in aqueous media can accelerate this side reaction. Consider using weaker bases like K₂CO₃, Cs₂CO₃, or KF.[4]
-
Anhydrous Conditions: Since water is a proton source, switching to anhydrous conditions can significantly reduce protodeboronation.[4]
-
Use of Boronate Esters: Converting the boronic acid to a more stable form, such as a pinacol or MIDA ester, can protect it from premature decomposition.
-
Lower Reaction Temperature: Running the reaction at the lowest effective temperature can help minimize this side reaction.[4]
Q4: Can I use this compound directly, or should I convert it to a boronate ester?
A4: While this compound can be used directly, its stability might be a concern, especially during prolonged storage or under harsh reaction conditions. Converting it to a boronate ester, such as a pinacol ester, can enhance its stability, making it easier to handle and purify. Boronate esters are generally more resistant to protodeboronation.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Yield | Inactive catalyst | Ensure the palladium catalyst is active. If using a Pd(II) precatalyst, ensure conditions are suitable for its in-situ reduction to Pd(0). Consider using a fresh batch of catalyst or a more robust precatalyst. |
| Inefficient transmetalation | The choice of base is critical. Use a base that is strong enough to form the boronate species but not so strong that it causes degradation. K₂CO₃, K₃PO₄, or Cs₂CO₃ are often good choices. Ensure the base is finely powdered for solid-liquid reactions. | |
| Protodeboronation of this compound | See Q3 in the FAQ section. Consider using milder bases, anhydrous conditions, or converting the boronic acid to a more stable boronate ester. | |
| Poor reagent quality | Verify the purity of all reagents, including the aryl halide, boronic acid, and solvent. Boronic acids can degrade over time. | |
| Significant Homocoupling of Boronic Acid | Presence of oxygen in the reaction mixture | Thoroughly degas all solvents and reagents before use. Maintain a positive pressure of an inert gas (e.g., Argon or Nitrogen) throughout the reaction. |
| High concentration of Pd(II) species at the start of the reaction | If using a Pd(II) precatalyst, ensure efficient reduction to Pd(0). Adding a small amount of a reducing agent or using a pre-formed Pd(0) catalyst can help. | |
| Inconsistent Results | Variability in solvent quality | Use high-purity, dry solvents. Traces of water or other impurities can significantly affect the reaction outcome. |
| Degradation of this compound upon storage | Store the boronic acid in a cool, dry place under an inert atmosphere. For long-term storage, consider converting it to a more stable boronate ester. |
Data Presentation
| Solvent System | General Applicability | Potential Advantages | Potential Disadvantages |
| Dioxane / H₂O | Widely applicable and a good starting point. | Good solubility for many substrates and reagents. Water activates the boronic acid. | Can promote protodeboronation. Dioxane has a high freezing point and is a suspected carcinogen. |
| THF / H₂O | Commonly used, especially for reactions at moderate temperatures. | Good solvent for many organic compounds. Lower boiling point than dioxane. | Can promote protodeboronation. Potential for peroxide formation in THF. |
| DMF / H₂O | Effective for less reactive substrates due to its high boiling point. | High polarity can enhance reaction rates. | Can be difficult to remove during workup. May cause decomposition of sensitive substrates at high temperatures. |
| Toluene / H₂O | A good choice for reactions requiring higher temperatures. | Can be used for azeotropic removal of water if anhydrous conditions are desired initially. | Biphasic system requires vigorous stirring. May not be suitable for all substrates due to solubility issues. |
| Anhydrous Solvents (e.g., Dioxane, THF) | Recommended when protodeboronation is a significant issue. | Minimizes the primary pathway for protodeboronation. | May require the use of stronger, non-aqueous bases (e.g., K₃PO₄). Slower transmetalation may be observed. |
Experimental Protocols
The following is a representative experimental protocol for a Suzuki-Miyaura coupling reaction involving a substituted oxazole. This should be considered a starting point and may require optimization for specific substrates.
Representative Protocol: Suzuki-Miyaura Coupling of a 5-Halo-1,3-Oxazole with an Arylboronic Acid
-
Reagents and Materials:
-
5-Halo-1,3-oxazole (1.0 equiv)
-
This compound (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv)
-
Degassed solvent (e.g., 1,4-Dioxane/H₂O, 4:1 v/v)
-
Inert atmosphere (Argon or Nitrogen)
-
-
Procedure:
-
To an oven-dried reaction vessel equipped with a magnetic stir bar, add the 5-halo-1,3-oxazole, this compound, and the base.
-
Seal the vessel and purge with an inert gas for 10-15 minutes.
-
Under a positive pressure of the inert gas, add the palladium catalyst.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by a suitable method, such as column chromatography on silica gel.
-
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. old.rrjournals.com [old.rrjournals.com]
- 2. Sonication-Enhanced Suzuki–Miyaura Cross-Coupling for Efficient Diflunisal Production: A Combined Experimental and Theoretical Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Denitrogenative Suzuki and carbonylative Suzuki coupling reactions of benzotriazoles with boronic acids - PMC [pmc.ncbi.nlm.nih.gov]
catalyst deactivation issues in reactions with 1,3-Oxazol-5-ylboronic acid
Welcome to the technical support center for reactions involving 1,3-Oxazol-5-ylboronic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions related to catalyst deactivation and other challenges encountered during experiments with this reagent.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling reaction with this compound is giving low to no yield. What are the primary reasons for this?
A1: Low or no yield in Suzuki-Miyaura reactions with this compound can stem from several factors:
-
Catalyst Deactivation (Poisoning): The nitrogen atom in the oxazole ring is Lewis basic and can coordinate strongly to the palladium catalyst, leading to catalyst poisoning and deactivation.[1][2][3] This is a common issue with nitrogen-containing heterocycles.[2]
-
Protodeboronation: this compound can be susceptible to protodeboronation, which is the cleavage of the carbon-boron bond.[4][5] This is often accelerated by the presence of water or other protic species in the reaction mixture and can be more pronounced under basic conditions.[4]
-
Homocoupling of Boronic Acid: The presence of oxygen in the reaction can promote the unwanted homocoupling of the boronic acid, leading to the formation of a bioxazole byproduct.[6][7][8]
-
Inactive Catalyst: The palladium precatalyst may not be properly activated to the active Pd(0) species.[6][7]
-
Sub-optimal Reaction Conditions: The choice of base, solvent, temperature, and ligand can significantly impact the reaction outcome.
Q2: How can I prevent catalyst deactivation when using this compound?
A2: Several strategies can be employed to mitigate catalyst deactivation:
-
Use of Additives: Lewis-acidic additives, such as trimethyl borate, can be beneficial. These additives can coordinate to the Lewis-basic nitrogen of the oxazole ring, preventing it from poisoning the palladium catalyst.[1]
-
Appropriate Ligand Selection: Employing bulky electron-rich phosphine ligands can help stabilize the palladium center and promote the desired catalytic cycle over deactivation pathways.
-
Controlled Reagent Addition: In some cases, slow addition of the boronic acid can help maintain a low concentration in the reaction mixture, reducing the rate of catalyst poisoning.[9]
-
Use of More Robust Catalysts: Consider using modern palladium precatalysts (e.g., G3 or G4 palladacycles) which are often more resistant to deactivation.[6]
Q3: What are the best practices to avoid protodeboronation of this compound?
A3: To minimize protodeboronation, consider the following:
-
Anhydrous Conditions: Use rigorously dried solvents and reagents to minimize the presence of water.[1][4]
-
Use of Boronic Esters: Converting the boronic acid to a more stable pinacol ester or MIDA boronate can be an effective strategy.[1][4] MIDA boronates, in particular, offer a slow-release of the boronic acid, keeping its instantaneous concentration low and reducing the likelihood of decomposition.[4]
-
Careful Choice of Base: Weaker bases such as K₃PO₄ or Cs₂CO₃ may be more effective than strong bases in minimizing protodeboronation.[4]
Q4: My reaction mixture is turning black, and I'm observing significant starting material. What does this indicate?
A4: The formation of palladium black (finely divided palladium metal) is a common sign of catalyst decomposition. This can happen due to:
-
Presence of Oxygen: Inadequate degassing of the reaction mixture can lead to oxidation of the Pd(0) catalyst.[6]
-
High Temperatures: Excessive heat can cause the catalyst to agglomerate and precipitate as palladium black.
-
Ligand Degradation: The phosphine ligands used to stabilize the palladium can degrade, especially at high temperatures or in the presence of impurities.
When you observe palladium black formation, it's crucial to review your experimental setup for potential sources of oxygen and to ensure the reaction temperature is appropriate.
Troubleshooting Guide
This guide provides a structured approach to troubleshooting common issues encountered in reactions with this compound.
| Problem | Possible Causes | Recommended Solutions |
| Low or No Product Formation | 1. Catalyst poisoning by the oxazole nitrogen.[1][2] 2. Protodeboronation of the boronic acid.[4] 3. Inactive catalyst or incomplete reduction of Pd(II) precatalyst.[6][7] 4. Presence of oxygen leading to catalyst decomposition.[6] | 1. Add a Lewis acid additive like trimethyl borate.[1] 2. Use anhydrous solvents and reagents.[1][4] Consider converting the boronic acid to a MIDA ester.[4] 3. Use a fresh, high-quality palladium precatalyst. Ensure proper degassing and inert atmosphere.[6] 4. Thoroughly degas all solvents and reagents and maintain a strict inert (Argon or Nitrogen) atmosphere throughout the reaction.[6] |
| Significant Homocoupling of Boronic Acid | 1. Presence of oxygen in the reaction mixture.[6][7] 2. Use of a Pd(II) source without complete reduction to Pd(0).[7] | 1. Improve degassing procedures (e.g., freeze-pump-thaw cycles).[6] 2. Use a Pd(0) source or ensure conditions are suitable for the in-situ reduction of the Pd(II) precatalyst.[7] |
| Reaction Stalls (Starts but does not go to completion) | 1. Progressive catalyst deactivation over the course of the reaction.[9] 2. Depletion of an active reagent or base. | 1. Consider a slow addition of the this compound.[9] 2. Re-evaluate the stoichiometry of your reagents. Ensure the base is not being consumed by side reactions. |
| Formation of Palladium Black | 1. Catalyst decomposition due to oxygen or thermal instability.[6] 2. Ligand degradation. | 1. Ensure a rigorously inert atmosphere and optimize the reaction temperature.[6] 2. Choose a more thermally stable ligand. |
Experimental Protocols
General Protocol for a Suzuki-Miyaura Coupling with this compound Pinacol Ester
This protocol is a general guideline and may require optimization for specific substrates.
-
Reaction Setup: In a glovebox or under a strict inert atmosphere (Argon or Nitrogen), add the aryl halide (1.0 equiv), this compound pinacol ester (1.2-1.5 equiv), and a suitable base (e.g., K₃PO₄, 2.0 equiv) to a dry, oven-dried reaction vessel equipped with a magnetic stir bar.
-
Catalyst and Ligand Addition: Add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., SPhos, 2-4 mol%) to the reaction vessel.
-
Solvent Addition: Add a degassed, anhydrous solvent (e.g., dioxane, THF, or toluene) via syringe. The typical concentration is 0.1-0.2 M with respect to the limiting reagent.
-
Reaction Execution: Seal the reaction vessel and heat it to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Visualizations
References
- 1. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 3. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Yoneda Labs [yonedalabs.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
Technical Support Center: 1,3-Oxazol-5-ylboronic Acid in Cross-Coupling Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 1,3-Oxazol-5-ylboronic acid in their experiments. The focus is on identifying and mitigating common side reactions to ensure successful and efficient synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed when using this compound in Suzuki-Miyaura coupling reactions?
A1: The two most prevalent side reactions are protodeboronation and homocoupling .[1]
-
Protodeboronation: This is the undesired cleavage of the C-B bond, where the boronic acid group is replaced by a hydrogen atom, leading to the formation of unsubstituted oxazole.[2] This reaction is often promoted by aqueous basic conditions and elevated temperatures.[1] Heteroaromatic boronic acids, particularly those containing basic nitrogen atoms like oxazole, can be susceptible to this side reaction.[2]
-
Homocoupling: This reaction involves the coupling of two molecules of the boronic acid to form a bi-oxazole species. This can be promoted by the presence of oxygen and certain palladium catalyst systems.[3][4]
Q2: I am observing significant protodeboronation of my this compound. What are the primary causes?
A2: Protodeboronation of heteroarylboronic acids is often influenced by several factors:
-
Base: Strong bases and high pH can accelerate protodeboronation.[5]
-
Temperature: Higher reaction temperatures increase the rate of this side reaction.[6]
-
Solvent: The presence of protic solvents, especially water, is necessary for protodeboronation to occur.[5]
-
Reaction Time: Longer reaction times can lead to increased decomposition of the boronic acid.[6]
-
Catalyst Activity: A slow or inefficient catalyst can allow more time for the boronic acid to decompose before the desired cross-coupling occurs.[7]
Q3: How can I minimize homocoupling of this compound?
A3: Homocoupling can be minimized by:
-
Degassing: Thoroughly degassing the reaction mixture and maintaining an inert atmosphere (e.g., under argon or nitrogen) is crucial to remove oxygen, which can promote homocoupling.[3]
-
Catalyst Choice: Using a pre-activated Pd(0) catalyst can sometimes reduce homocoupling compared to in situ reduction of a Pd(II) source.
-
Controlled Addition: Slow addition of the boronic acid to the reaction mixture can help to keep its concentration low and thus disfavor the homocoupling side reaction.[8]
Q4: Is the 1,3-oxazole ring itself stable under typical Suzuki-Miyaura coupling conditions?
A4: Yes, the 1,3-oxazole ring is generally stable under the conditions used for Suzuki-Miyaura coupling.[9][10] The primary stability concerns are related to the boronic acid functional group. Electrophilic substitution on the oxazole ring typically occurs at the C5 position, but under the nucleophilic conditions of the Suzuki coupling, the ring itself is not prone to cleavage or unwanted reactions.[11][12]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with this compound.
Issue 1: Low Yield of the Desired Cross-Coupled Product and a Significant Amount of Protodeboronated Oxazole.
This is the most common issue, indicating that protodeboronation is outcompeting the desired Suzuki-Miyaura coupling.
Troubleshooting Workflow:
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. research.manchester.ac.uk [research.manchester.ac.uk]
- 10. tandfonline.com [tandfonline.com]
- 11. Palladium-catalyzed Suzuki–Miyaura cross-coupling with $\alpha $-aminophosphonates based on 1,3,4-oxadiazole as ligands [comptes-rendus.academie-sciences.fr]
- 12. thepharmajournal.com [thepharmajournal.com]
improving the stability of 1,3-Oxazol-5-ylboronic acid in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully utilizing 1,3-oxazol-5-ylboronic acid in their experiments. The information provided is based on established principles of boronic acid chemistry and best laboratory practices.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound in solution?
A1: Like many boronic acids, this compound is susceptible to two main degradation pathways in solution:
-
Oxidative Deboronation: This is often the major degradation pathway, where the carbon-boron bond is cleaved in the presence of oxidizing agents, including atmospheric oxygen, to yield the corresponding alcohol (5-hydroxyoxazole) and boric acid. This process can be accelerated by heat, light, and the presence of metal ions.
-
Protodeboronation: This pathway involves the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond, resulting in the formation of oxazole. This reaction is often catalyzed by acidic or basic conditions and the presence of water.
Q2: What are the recommended storage and handling conditions for this compound?
A2: To ensure the longevity and reactivity of this compound, it is crucial to adhere to the following storage and handling guidelines:
-
Storage: Store the solid compound at -20°C in a tightly sealed container, away from moisture and light.[1][2] An inert atmosphere (e.g., argon or nitrogen) is recommended for long-term storage.
-
Handling: When handling the solid, work quickly and avoid prolonged exposure to the atmosphere. Use in a glovebox or under a stream of inert gas is ideal. For preparing solutions, use anhydrous solvents and degas them prior to use to minimize dissolved oxygen.
Q3: I am observing poor or no reactivity in my Suzuki-Miyaura coupling reaction. What could be the cause?
A3: Several factors can contribute to low or no yield in a Suzuki-Miyaura coupling reaction involving this compound:
-
Degradation of the Boronic Acid: As an electron-rich heterocyclic boronic acid, it may be prone to degradation under the reaction conditions. Ensure the boronic acid is of high purity and has been stored correctly.
-
Inactive Catalyst: The palladium catalyst may be inactive. Use a fresh batch of catalyst or a pre-catalyst that is known to be active. Ensure proper activation of the catalyst if required.
-
Inappropriate Base or Solvent: The choice of base and solvent is critical. The base must be strong enough to promote transmetalation but not so strong as to cause degradation of the starting materials. The solvent system must be appropriate for both the solubility of the reactants and the efficacy of the catalyst.
-
Oxygen Contamination: Oxygen can lead to the decomposition of the palladium catalyst and promote the oxidative degradation of the boronic acid. Ensure all solvents are thoroughly degassed and the reaction is maintained under an inert atmosphere.
Q4: How can I monitor the stability of my this compound solution?
A4: The stability of your solution can be monitored using various analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a common method for monitoring the degradation of boronic acids. A stability-indicating method should be developed to separate the parent compound from its potential degradation products.
-
Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS): UPLC-MS offers higher resolution and sensitivity and can be used to identify and quantify the degradation products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 11B NMR can be used to observe changes in the chemical structure of the boronic acid over time. 11B NMR is particularly useful for observing the boron environment.
Troubleshooting Guides
Issue 1: Low Yield in Suzuki-Miyaura Coupling
| Symptom | Possible Cause | Suggested Solution |
| Low or no product formation, starting material consumed. | Degradation of this compound: The boronic acid may be degrading under the reaction conditions (e.g., high temperature, prolonged reaction time, presence of oxygen). | - Use freshly opened or purified boronic acid.- Lower the reaction temperature if possible.- Reduce the reaction time by using a more active catalyst system.- Ensure the reaction is rigorously maintained under an inert atmosphere. |
| Low or no product formation, starting material remains. | Inactive Catalyst: The palladium catalyst may be oxidized or otherwise deactivated. | - Use a fresh batch of palladium catalyst.- Employ an air-stable pre-catalyst (e.g., a palladacycle).- Ensure proper ligand-to-metal ratio. |
| Inappropriate Reaction Conditions: The base, solvent, or temperature may not be optimal for this specific substrate. | - Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃).- Screen different solvent systems (e.g., dioxane/water, toluene/water, 2-MeTHF/water).- Optimize the reaction temperature. | |
| Significant formation of homocoupled product (bioxazole). | Presence of Oxygen: Oxygen can promote the homocoupling of boronic acids. | - Thoroughly degas all solvents and reagents.- Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction. |
| Significant formation of oxazole (protodeboronation). | Presence of Protic Sources and/or Inappropriate Base: Water and certain bases can promote the replacement of the boronic acid group with a hydrogen atom. | - Use anhydrous solvents and reagents if the reaction tolerates it.- Consider using a non-aqueous base or a milder base like KF.- Form a more stable boronate ester in situ (see below). |
Issue 2: Instability of this compound in Solution
| Symptom | Possible Cause | Suggested Solution |
| Decreasing concentration of the boronic acid in solution over time, as observed by HPLC or NMR. | Oxidative Degradation: Exposure to atmospheric oxygen is leading to the formation of 5-hydroxyoxazole. | - Prepare solutions fresh before use.- Use degassed, anhydrous solvents.- Store solutions under an inert atmosphere (argon or nitrogen).- Add antioxidants (use with caution as they may interfere with subsequent reactions). |
| Protodeboronation: The pH of the solution or the presence of protic species is causing degradation to oxazole. | - Adjust the pH of the solution to be near neutral, as boronic acids are generally more stable at neutral pH.- Use aprotic solvents where possible.- Avoid strong acids or bases in the solution. | |
| Formation of a white precipitate in solution. | Formation of Boroxine: Boronic acids can dehydrate to form cyclic boroxine anhydrides, which are often less soluble. | - This is a reversible process. Adding a small amount of water may redissolve the boroxine.- For long-term storage in solution, consider converting the boronic acid to a more stable derivative. |
Experimental Protocols
Protocol 1: General Procedure for Improving Stability by Forming a Boronate Ester
For applications where the free boronic acid is too unstable, conversion to a more stable boronate ester can be a viable strategy. N-methyliminodiacetic acid (MIDA) boronates are particularly stable and can release the boronic acid under controlled conditions.
Materials:
-
This compound
-
N-methyliminodiacetic acid (MIDA)
-
Anhydrous solvent (e.g., DMF or DMSO)
-
Dehydrating agent (e.g., molecular sieves or azeotropic removal of water)
Procedure:
-
To a solution of this compound in an anhydrous solvent, add an equimolar amount of N-methyliminodiacetic acid.
-
Add a dehydrating agent or set up for azeotropic removal of water.
-
Stir the reaction at room temperature or with gentle heating until the formation of the MIDA boronate is complete (monitor by LC-MS or NMR).
-
Isolate the MIDA boronate by precipitation or crystallization.
-
The resulting MIDA boronate can be stored for extended periods and used in subsequent reactions where the boronic acid is released in situ under specific conditions (e.g., aqueous base).
Visualizations
Caption: Major degradation pathways of this compound.
Caption: Workflow for stabilizing this compound.
Caption: Troubleshooting logic for Suzuki-Miyaura coupling reactions.
References
Technical Support Center: Copper-Mediated Degradation of Boronic Acids in Click Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to help you troubleshoot and overcome challenges associated with the copper-mediated degradation of boronic acids during Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of boronic acid degradation in CuAAC reactions?
A1: The primary cause of boronic acid degradation in CuAAC reactions is the copper(I) catalyst. Cu(I) can insert into the carbon-boron bond of the boronic acid, leading to a side reaction known as protodeboronation, where the boronic acid group is replaced by a hydrogen atom.[1] This decomposition pathway competes with the desired click reaction, reducing the yield of the target molecule.
Q2: Are all boronic acids equally susceptible to copper-mediated degradation?
A2: No, the stability of boronic acids in the presence of copper(I) varies depending on their structure.[1] For example, some studies have shown that 8-quinolineboronic acid (8-QBA) is significantly more stable than other arylboronic acids under the same reaction conditions.[1] The electronic and steric properties of the substituents on the boronic acid can influence its susceptibility to degradation.
Q3: How can I prevent or minimize the degradation of my boronic acid during a click reaction?
A3: Several strategies can be employed to minimize boronic acid degradation:
-
Use of Fluoride Additives: Adding a fluoride source, such as cesium fluoride (CsF) or potassium fluoride (KF), can protect the boronic acid from degradation.[1][2][3] Fluoride ions complex with the boronic acid, making the carbon-boron bond less susceptible to insertion by Cu(I).[1]
-
Employ a Stabilizing Ligand: The use of a copper-chelating ligand, such as Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA), can help to stabilize the Cu(I) catalytic species and minimize side reactions, including the degradation of boronic acids.[1][4]
-
Optimize Reaction Conditions: Carefully controlling the reaction time, temperature, and stoichiometry of reagents can help to favor the click reaction over the degradation pathway.
-
Consider a Copper-Free Click Chemistry Approach: In some cases, it may be possible to use a copper-free click chemistry method, such as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), to avoid the issue of copper-mediated degradation altogether.
Q4: What are the signs that my boronic acid is degrading during the reaction?
A4: Degradation of the boronic acid can be identified by:
-
Low yields of the desired boronic acid-containing product.
-
The appearance of an unexpected byproduct in your reaction mixture, which can be identified by techniques like LC-MS or NMR as the protodeboronated compound.
-
Inconsistent results between batches or experiments.
Q5: Can I use any fluoride salt to protect my boronic acid?
A5: While various fluoride salts can be effective, cesium fluoride (CsF) is commonly cited in the literature for protecting boronic acids in CuAAC reactions.[4] The solubility of the fluoride salt in the reaction medium is an important factor to consider.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low or no yield of the desired triazole product | Copper-mediated degradation of the boronic acid starting material. | 1. Add a fluoride source: Introduce 2 equivalents of CsF to the reaction mixture to protect the boronic acid.[4]2. Use a stabilizing ligand: Add a ligand like TBTA (0.2 equivalents) to chelate the copper catalyst and reduce side reactions.[4]3. Optimize reaction time: Monitor the reaction closely and stop it as soon as the starting materials are consumed to minimize degradation of the product. |
| Identification of a major byproduct corresponding to the protodeboronated starting material | The rate of boronic acid degradation is faster than the rate of the click reaction. | 1. Lower the reaction temperature: Running the reaction at a lower temperature can sometimes slow down the degradation process more than the click reaction.2. Increase the concentration of the azide or alkyne partner: Pushing the equilibrium towards the click product can help outcompete the degradation pathway.3. Switch the synthetic strategy: If possible, introduce the boronic acid moiety at a later stage in the synthesis to minimize its exposure to copper.[1] |
| Inconsistent yields between experiments | Variability in the quality of the copper catalyst, solvents, or incomplete removal of oxygen. | 1. Use fresh, high-quality reagents. 2. Degas all solvents thoroughly before use to remove dissolved oxygen, which can lead to oxidative side reactions.[1]3. Maintain an inert atmosphere (e.g., using nitrogen or argon) throughout the reaction. |
| Fluoride protection is not effective | The specific boronic acid being used is not amenable to fluoride protection. | 1. Increase the amount of ligand: A higher concentration of a stabilizing ligand might be necessary.2. Explore alternative protective groups: Consider using boronic esters (e.g., pinacol esters) which can be more stable under certain conditions.3. Investigate copper-free alternatives: If the substrate is compatible, SPAAC is a reliable alternative. |
Data Presentation
Table 1: Stability of Various Boronic Acids in the Presence of Cu(I) with and without Fluoride Protection
| Boronic Acid | % Remaining after 5h with Cu(I) | % Remaining after 5h with Cu(I) and CsF | Reference |
| 8-Quinolineboronic acid (8-QBA) | 95% | N/A | [1] |
| 4-tert-Butylphenylboronic acid | 79% | >95% | [1] |
| Phenylboronic acid | 60% | 71% | [4] |
Conditions: 0.05 mmol boronic acid, 0.02 mmol CuBr, 0.01 mmol TBTA in H₂O/DMF/t-BuOH at room temperature for 5 hours. For protected reactions, 0.10 mmol CsF was added.[4]
Experimental Protocols
Protocol 1: General Procedure for a CuAAC Reaction with a Boronic Acid Substrate and Fluoride Protection
This protocol provides a general guideline for performing a click reaction with a boronic acid, incorporating fluoride protection to minimize degradation.
Materials:
-
Azide-functionalized molecule
-
Alkyne-functionalized boronic acid
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)
-
Cesium fluoride (CsF)
-
Solvent system (e.g., a mixture of H₂O/DMF/t-BuOH)[4]
Procedure:
-
In a reaction vessel, dissolve the azide-functionalized molecule (1.0 equiv), the alkyne-functionalized boronic acid (1.0 equiv), and TBTA (0.2 equiv) in the chosen solvent system.
-
Add cesium fluoride (2.0 equiv) to the mixture and stir until dissolved.[4]
-
In a separate vial, prepare a fresh solution of sodium ascorbate (0.4 equiv) in water.
-
In another vial, prepare a solution of CuSO₄·5H₂O (0.1 equiv) in water.
-
Add the CuSO₄ solution to the main reaction vessel, followed by the sodium ascorbate solution to initiate the reaction.
-
Stir the reaction mixture at room temperature and monitor its progress by a suitable analytical method (e.g., TLC or LC-MS).
-
Upon completion, quench the reaction and proceed with the appropriate workup and purification procedure for your target compound.
Visualizations
Caption: Competing pathways in a CuAAC reaction involving a boronic acid.
Caption: A logical workflow for troubleshooting boronic acid degradation.
References
- 1. Click Reactions and Boronic Acids: Applications, Issues, and Potential Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluoride protects boronic acids in the copper(I)-mediated click reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fluoride protects boronic acids in the copper(i)-mediated click reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. rsc.org [rsc.org]
Technical Support Center: Optimizing Catalytic Activity with 1,3-Oxazol-5-ylboronic Acid
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when using 1,3-Oxazol-5-ylboronic acid in catalytic reactions, with a specific focus on ligand selection for improving Suzuki-Miyaura cross-coupling efficiency.
Frequently Asked Questions (FAQs)
Q1: Why is this compound considered a "challenging" substrate in Suzuki-Miyaura coupling?
A1: Heteroaryl boronic acids, including this compound, present unique challenges. The oxazole ring is π-deficient and contains a Lewis basic nitrogen atom. This nitrogen can coordinate to the palladium catalyst, leading to catalyst deactivation or poisoning.[1][2] Furthermore, like many heteroaryl boronic acids, it is susceptible to protodeboronation, a side reaction where the carbon-boron bond is cleaved by a proton source (like water), reducing the available nucleophile for the desired cross-coupling.[3][4]
Q2: What is the primary role of a ligand in improving my reaction with this compound?
A2: The ligand is critical for stabilizing the palladium catalyst, modulating its reactivity, and promoting the key steps of the catalytic cycle (oxidative addition, transmetalation, and reductive elimination).[5][6] For a substrate like this compound, a suitable ligand can accelerate the desired reaction pathway while suppressing unwanted side reactions like catalyst deactivation and protodeboronation.[7] Bulky, electron-rich ligands are often employed to create a sterically hindered environment around the palladium center, which can prevent the oxazole nitrogen from poisoning the catalyst and facilitate the reductive elimination step.[8]
Q3: Should I use a boronic acid or a boronic ester (e.g., pinacol ester) derivative of my oxazole?
A3: While boronic acids can be more reactive, they are often more prone to degradation and protodeboronation.[3][9] Converting the boronic acid to a more stable ester derivative, such as a pinacol ester, can significantly improve its stability and shelf-life.[3] Although this may sometimes require slightly higher reaction temperatures or longer reaction times, the improved stability often leads to more reproducible and higher-yielding reactions.[7]
Q4: Can I run my reaction open to the air?
A4: It is strongly discouraged. While some modern catalyst systems show remarkable air stability, oxygen can lead to the oxidative homocoupling of boronic acids and cause catalyst decomposition.[10][11] For achieving reliable and high-yielding results, it is best practice to degas solvents and run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).[10]
Troubleshooting Guide
This guide provides a systematic approach to resolving common issues encountered during the Suzuki-Miyaura cross-coupling of this compound.
Problem 1: Low to No Product Yield
| Potential Cause | Recommended Solution |
| Catalyst Inactivity or Poisoning | The Lewis basic nitrogen on the oxazole ring can bind to the palladium center, inhibiting catalysis.[1] Use bulky, electron-rich monophosphine ligands (e.g., Buchwald ligands like SPhos, XPhos, RuPhos) to shield the metal center.[8][9] Consider using robust, air-stable palladium precatalysts (e.g., XPhos Pd G3) which readily form the active Pd(0) species.[10][12] |
| Inefficient Transmetalation | The transfer of the oxazolyl group from boron to palladium may be slow. This is a common issue with π-deficient heterocycles.[1] A stronger base (e.g., K₃PO₄, Cs₂CO₃) is often more effective than weaker ones (e.g., Na₂CO₃) for activating the boronic acid.[3][13] The presence of water in the solvent system (e.g., dioxane/water) can facilitate transmetalation.[9] |
| Poor Ligand Choice | The chosen ligand may not be suitable for this specific transformation. Not all phosphine ligands are effective for challenging heteroaryl couplings.[7] Screen a panel of ligands, including bulky monophosphine ligands (Buchwald-type), bidentate ligands (e.g., dppf), and N-heterocyclic carbene (NHC) ligands.[9][14] |
| Low Reagent Quality | The this compound may have degraded over time.[10] Use freshly purchased or purified boronic acid. Alternatively, convert it to a more stable boronic ester (e.g., pinacol ester) for use in the reaction.[3] |
Problem 2: Significant Protodeboronation
| Potential Cause | Recommended Solution |
| Presence of Protic Impurities | Water or other protic species in the reaction mixture can cleave the C-B bond.[2][3] Use rigorously dried and degassed solvents and reagents. Running the reaction under strictly anhydrous conditions can dissuade protodeboronation pathways.[2] |
| Extended Reaction Time / High Temperature | Prolonged exposure to basic conditions, especially at elevated temperatures, can accelerate protodeboronation.[7] Monitor the reaction closely by TLC or LC-MS and stop it once the starting material is consumed. A more active catalyst/ligand system may allow for lower temperatures and shorter reaction times.[7] |
| Suboptimal Base | The choice of base can influence the rate of protodeboronation.[3] Screen different bases. While stronger bases can help with transmetalation, sometimes a weaker base like KF can suppress protodeboronation, although it may slow the overall reaction rate.[15] |
Problem 3: Formation of Homocoupling Byproduct
| Potential Cause | Recommended Solution |
| Oxygen Contamination | The presence of oxygen can promote the oxidative homocoupling of the boronic acid.[10][11] Ensure all solvents are thoroughly degassed before use and that the reaction vessel is properly purged and maintained under an inert atmosphere (Nitrogen or Argon).[10] |
| Use of Pd(II) Precatalyst without sufficient ligand | Incomplete reduction of a Pd(II) precatalyst to the active Pd(0) species can lead to Pd(II)-mediated homocoupling.[11] Use a reliable precatalyst or ensure the ligand-to-palladium ratio is appropriate to facilitate the formation and stabilization of the active Pd(0) catalyst.[16] |
Data Presentation
Table 1: Representative Ligand Screening for a Challenging Heteroaryl Suzuki-Miyaura Coupling
The following table illustrates typical results from a ligand screening experiment for the coupling of a heteroaryl boronic acid with an aryl bromide. Yields are representative and intended to show general trends.
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Pd₂(dba)₃ (2) | PPh₃ (8) | K₂CO₃ | Dioxane/H₂O | 100 | <10 |
| 2 | Pd(OAc)₂ (2) | dppf (4) | K₂CO₃ | Dioxane/H₂O | 100 | 45 |
| 3 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Dioxane/H₂O | 80 | 85 |
| 4 | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ | Dioxane/H₂O | 80 | 92 |
| 5 | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 89 |
| 6 | PEPPSI-IPr (2) | - | K₃PO₄ | Dioxane | 100 | 75 |
Conditions: Heteroaryl boronic acid (1.2 equiv), aryl bromide (1.0 equiv), base (2.0 equiv), 0.1 M concentration. Yields determined by LC-MS or ¹H NMR.
Observation : Bulky, electron-rich monophosphine ligands (SPhos, XPhos, RuPhos) often provide superior results for challenging heteroaryl couplings compared to traditional ligands like PPh₃ or even dppf.[7][8]
Experimental Protocols
General Protocol for Suzuki-Miyaura Cross-Coupling
This protocol provides a general starting point for the coupling of this compound (or its pinacol ester) with an aryl halide.
Reagent Preparation:
-
Degassing Solvent: Sparge the reaction solvent (e.g., 1,4-dioxane/water, 10:1 mixture) with argon or nitrogen for 20-30 minutes to remove dissolved oxygen.
-
Reagents: Ensure all solid reagents—aryl halide, boronic acid/ester, base, palladium catalyst, and ligand—are dry and handled appropriately.
Reaction Setup:
-
To a dry reaction vial or flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound or ester (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).
-
Seal the vessel with a septum.
-
Evacuate and backfill the vessel with an inert gas (Nitrogen or Argon). Repeat this cycle three times.[10]
-
Under the inert atmosphere, add the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%) and any additional ligand if required.[10][12]
-
Add the degassed solvent via syringe to achieve the desired concentration (typically 0.1 M to 0.5 M with respect to the limiting reagent).[10]
Reaction Execution and Workup:
-
Place the sealed reaction vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).[10]
-
Monitor the reaction progress by TLC, GC-MS, or LC-MS until the limiting starting material is consumed.
-
Once complete, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired cross-coupled product.[1][10]
Visualizations
Caption: A troubleshooting workflow for addressing low yields.
Caption: The Suzuki-Miyaura catalytic cycle.
Caption: A logic diagram for initial ligand selection.
References
- 1. benchchem.com [benchchem.com]
- 2. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Phosphino-Triazole Ligands for Palladium-Catalyzed Cross-Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Yoneda Labs [yonedalabs.com]
- 12. researchgate.net [researchgate.net]
- 13. Suzuki Coupling [organic-chemistry.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Guide to 1,3-Oxazol-5-ylboronic Acid and Other Heteroarylboronic Acids in Modern Synthesis
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, pivotal in forging carbon-carbon bonds to construct complex molecules for the pharmaceutical and agrochemical industries.[1] Central to this reaction are organoboron compounds, particularly heteroarylboronic acids, which are indispensable for introducing heteroaromatic moieties into target structures. This practice is a key strategy for modulating the physicochemical and pharmacological properties of drug candidates.[1]
Among the vast array of available building blocks, 1,3-oxazole derivatives are gaining significant attention due to their presence in numerous pharmacologically active compounds, with applications ranging from anticancer to anti-inflammatory agents.[2][3][4] Consequently, 1,3-Oxazol-5-ylboronic acid emerges as a valuable reagent. This guide provides an objective comparison of this compound with other commonly used heteroarylboronic acids, supported by experimental data and detailed protocols to aid researchers in reagent selection and reaction optimization.
Understanding Heteroarylboronic Acids: Stability and Reactivity
The effectiveness of a Suzuki-Miyaura coupling is governed by a delicate interplay of the heteroaryl ring's electronic properties, the stability of the boronic acid itself, and the reaction conditions.[1] A significant challenge in working with heteroarylboronic acids is their propensity for protodeboronation, a side reaction where the carbon-boron bond is cleaved, reducing the yield of the desired product.[1] This is particularly problematic for electron-rich heterocycles like furan and thiophene boronic acids.[1][5]
To mitigate this instability, several strategies are employed:
-
Boronic Esters: Conversion to esters, such as neopentyl or pinacol esters, enhances stability.[1]
-
Potassium Heteroaryltrifluoroborates: These tetracoordinate boron species are generally more stable and less susceptible to protodeboronation.[1]
-
MIDA Boronates: N-methyliminodiacetic acid (MIDA) boronates are air-stable solids that slowly release the active boronic acid under reaction conditions, which is advantageous for unstable reagents.[1]
-
DABO Boronates: Diethanolamine-complexed (DABO) boronates are air-stable alternatives that can be used directly in Suzuki-Miyaura reactions.[6]
Comparative Analysis of Key Heteroarylboronic Acids
The choice of heteroarylboronic acid significantly impacts reaction outcomes. The following table summarizes the properties of this compound alongside other prevalent examples.
| Heteroarylboronic Acid | Structure | Class | Key Characteristics |
| This compound | ![]() | π-Deficient (relative) | A versatile building block for synthesizing bioactive molecules, including kinase inhibitors.[7] The oxazole ring is a valuable pharmacophore. |
| Furan-2-boronic acid | ![]() | π-Rich | Generally more reactive in the transmetalation step but highly susceptible to protodeboronation and decomposition.[1][5] |
| Thiophene-3-boronic acid | π-Rich | Similar to furan boronic acids, it is prone to decomposition, which can be exacerbated by slow oxidative addition rates with less reactive aryl chlorides.[5] | |
| Pyridine-3-boronic acid | π-Deficient | Generally stable and reactive. However, 2-pyridyl isomers can present the "2-pyridyl problem," where the Lewis basic nitrogen coordinates to the palladium catalyst, leading to deactivation and lower yields.[1] | |
| Pyrrole-2-boronic acid | π-Rich | N-protected derivatives (e.g., N-Boc) are often used as stable, solid reagents that are easily purified.[5] |
Performance in Suzuki-Miyaura Cross-Coupling
The following table presents representative yields from Suzuki-Miyaura cross-coupling reactions, illustrating the comparative performance of different heteroarylboronic acids with various aryl halides. Conditions can vary significantly, but these examples provide a general performance overview.
| Heteroarylboronic Acid | Coupling Partner | Catalyst System | Base | Solvent | Yield (%) |
| Thiophene-3-boronic acid | 5-Chloro-2-thiophene carbaldehyde | Pd(OAc)₂ / Ligand 1 | K₃PO₄ | n-Butanol | 71[5] |
| Pyridine-3-boronic acid | 2-Chloro-m-xylene | Pd(OAc)₂ / Ligand 1 | K₃PO₄ | n-Butanol | 81[5] |
| Furan-3-boronic acid | 2-Chloropyridine | Pd(OAc)₂ / Ligand 1 | K₃PO₄ | n-Butanol | 85[5] |
| N-Boc-pyrrole-2-boronic acid | 2-Chloropyridine | Pd(OAc)₂ / Ligand 1 | K₃PO₄ | n-Butanol | 97[5] |
| 5-Bromo-2-methyl-4-phenyloxazole | 3-Pyridinylboronic acid | Pd(PPh₃)₂Cl₂ | K₂CO₃ | DMF/H₂O | ~85-90 (estimated from procedure)[3] |
Note: Yields are highly dependent on the specific substrates, catalyst, ligand, base, and solvent system employed. The data is for comparative illustration.
Experimental Protocols & Methodologies
General Protocol for Suzuki-Miyaura Cross-Coupling
This protocol is a representative procedure based on common methodologies for the coupling of heteroarylboronic acids with aryl halides.[1][5][8]
Materials:
-
Aryl or Heteroaryl Halide (1.0 equiv)
-
Heteroarylboronic Acid or Ester (1.1 - 1.5 equiv)
-
Palladium Catalyst (e.g., Pd(OAc)₂, Pd(dppf)Cl₂) (0.05 - 5 mol%)
-
Ligand (if required, e.g., SPhos, CataCXium A)
-
Base (e.g., K₃PO₄, K₂CO₃, CsF) (2.0 - 3.0 equiv)
-
Anhydrous Solvent (e.g., Dioxane, n-Butanol, Toluene)
Procedure:
-
Vessel Preparation: To a dry reaction vessel (e.g., a pressure flask or sealed tube) equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), the heteroarylboronic acid (1.5 equiv), and the base (2.0 equiv).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Solvent and Catalyst Addition: Under the inert atmosphere, add the anhydrous solvent, followed by the palladium catalyst and ligand.
-
Degassing (Optional but Recommended): Sparge the resulting mixture with the inert gas for 10-15 minutes to ensure the removal of dissolved oxygen.
-
Reaction: Seal the vessel tightly and place it in a preheated oil bath at the desired temperature (typically 80-110 °C). Stir vigorously for the required time (typically 2-24 hours), monitoring the reaction progress by TLC or LC-MS.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired cross-coupled product.
Visualizations
The following diagrams illustrate key conceptual and experimental workflows relevant to the use of heteroarylboronic acids.
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: Strategy to mitigate protodeboronation by converting to stable derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. Medicinal Applications of 1,3-Oxazole Derivatives.pptx [slideshare.net]
- 3. cbijournal.com [cbijournal.com]
- 4. Current Scenario of 1,3-oxazole Derivatives for Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | 808126-65-0 [chemicalbook.com]
- 8. m.youtube.com [m.youtube.com]
A Comparative Guide to Alternative Reagents for Suzuki Coupling of 1,3-Oxazol-5-ylboronic Acid
For researchers, scientists, and drug development professionals engaged in the synthesis of complex molecules, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for carbon-carbon bond formation. The 1,3-oxazole motif is a key pharmacophore found in numerous biologically active compounds, making its efficient incorporation into molecular scaffolds a critical endeavor. However, the use of 1,3-Oxazol-5-ylboronic acid in Suzuki couplings can be challenging due to its potential instability, leading to decomposition and lower reaction yields. This guide provides an objective comparison of alternative reagents—potassium 1,3-oxazol-5-yltrifluoroborate and 1,3-oxazol-5-yl N-methyliminodiacetic acid (MIDA) boronate—offering enhanced stability and handling properties.
Performance Comparison of Boron Reagents
The primary alternatives to this compound are its corresponding potassium trifluoroborate salt and MIDA boronate ester. These reagents are designed to address the inherent instability of many heteroaryl boronic acids. Potassium organotrifluoroborates are generally crystalline, air- and moisture-stable solids that are less prone to protodeboronation.[1][2][3] MIDA boronates offer exceptional stability to air, moisture, and silica gel chromatography, allowing for easier handling and purification.[4][5][6] The slow in situ release of the boronic acid from the MIDA boronate under basic conditions can lead to higher yields, particularly with challenging substrates.
Below is a comparative summary of the performance of these reagents in Suzuki coupling reactions with various aryl halides. It is important to note that the reaction conditions have been optimized for each reagent and are not identical.
| Boron Reagent | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| This compound derivative | 5-Iodo-2-(phenylsulfonyl)-1,3-oxazole | Pd(PPh₃)₄ (10) | - | Na₂CO₃ (aq) | THF/Toluene | 70-80 | - | 94 | [7] |
| Potassium Aryltrifluoroborate | Benzyl bromide | PdCl₂(dppf)·CH₂Cl₂ (2) | - | Cs₂CO₃ | THF/H₂O | 77 | 23 | High | [2] |
| Aryl MIDA boronate | 5-Bromopyrimidine | Pd(dtbpf)Cl₂ (2) | - | Et₃N | Water | RT | 24 | 90 | [5] |
| p-Tolylboronic acid | p-Bromoanisaldehyde | Buchwald-type catalyst | - | - | - | - | - | 73 | [5] |
| p-Tolyl MIDA boronate | p-Bromoanisaldehyde | Buchwald-type catalyst | - | - | - | - | - | 89 | [5] |
Experimental Protocols
Detailed methodologies for the Suzuki-Miyaura coupling using each class of boron reagent are provided below. These protocols are representative and may require optimization for specific substrates.
Protocol 1: Suzuki Coupling with this compound Derivative
This protocol is adapted from the coupling of a 5-iodo-2-(phenylsulfonyl)-1,3-oxazole with an arylboronic acid.[7]
-
Reaction Setup: To a dried flask, add the 5-iodo-2-(phenylsulfonyl)-1,3-oxazole (1.0 equiv), the arylboronic acid (1.2 equiv), and a magnetic stir bar.
-
Solvent and Base Addition: Add a 2:2:1 mixture of THF, toluene, and 2M aqueous Na₂CO₃.
-
Inert Atmosphere: Seal the flask and degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.
-
Catalyst Addition: Under a positive pressure of inert gas, add Pd(PPh₃)₄ (10 mol%).
-
Reaction: Heat the reaction mixture to 70-80 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Suzuki Coupling with Potassium Aryltrifluoroborate
This protocol is a general procedure for the coupling of potassium aryltrifluoroborates with benzylic halides.[2]
-
Reaction Setup: In a sealed tube, combine the potassium aryltrifluoroborate (1.0 equiv), the benzyl halide (1.0 equiv), Cs₂CO₃ (3.0 equiv), and PdCl₂(dppf)·CH₂Cl₂ (2 mol%).
-
Solvent Addition: Add a 10:1 mixture of THF and water.
-
Inert Atmosphere: Purge the tube with nitrogen.
-
Reaction: Seal the tube and heat the mixture at 77 °C for 23 hours.
-
Workup: After cooling to room temperature, dilute the mixture with water and extract with CH₂Cl₂ (3x).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by column chromatography.
Protocol 3: Suzuki Coupling with Aryl MIDA Boronate in Water
This "green" protocol is adapted for the coupling of an aryl MIDA boronate with an aryl bromide in water at room temperature.[5]
-
Reaction Setup: To a vial, add the aryl MIDA boronate (1.0 equiv), the aryl bromide (1.0 equiv), the surfactant TPGS-750-M (if necessary), and Pd(dtbpf)Cl₂ (2 mol%).
-
Solvent and Base Addition: Add water and triethylamine (3.0 equiv).
-
Reaction: Stir the mixture vigorously at room temperature for 24 hours.
-
Workup: Dilute the reaction mixture with water.
-
Isolation: Collect the solid product by filtration and wash with water. The product is often of high purity (>95%). Further purification can be achieved by column chromatography if needed.
Mandatory Visualizations
Diagram 1: Comparison of Boron Reagents for Suzuki Coupling
Caption: Structural comparison of this compound and its stable alternatives.
Diagram 2: General Workflow for Suzuki-Miyaura Coupling
Caption: A generalized experimental workflow for a typical Suzuki-Miyaura cross-coupling reaction.
Relevance to Drug Development: The Oxazole Moiety and Orexin Signaling
The 1,3-oxazole ring is a privileged scaffold in medicinal chemistry due to its ability to act as a bioisostere for other functional groups and its presence in numerous natural products and synthetic drugs.[8] For drug development professionals, understanding the biological context of the synthesized molecules is paramount.
One notable example of the pharmacological relevance of the oxazole moiety is its incorporation into antagonists of the orexin receptors (OX1R and OX2R). The orexin signaling pathway plays a crucial role in regulating wakefulness, and its modulation is a key strategy for the treatment of insomnia.[9] Dual orexin receptor antagonists (DORAs), such as suvorexant, often feature heterocyclic scaffolds that interact with the receptors.
Diagram 3: Simplified Orexin Signaling Pathway and Point of Intervention
Caption: Simplified diagram of the orexin signaling pathway and the inhibitory action of oxazole-containing antagonists.
The ability to efficiently synthesize diverse libraries of oxazole-containing compounds using robust methods like the Suzuki coupling with stable boron reagents is critical for structure-activity relationship (SAR) studies and the discovery of novel therapeutics targeting pathways such as the orexin system.
References
- 1. Synthesis of Functionalized Organotrifluoroborates via the 1,3-Dipolar Cycloaddition of Azides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent advances in the synthesis and reactivity of MIDA boronates - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. Transforming Suzuki-Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Efficient Suzuki and Stille Reactions for Regioselective Strategies of Incorporation of the 1,3-Oxazole Heterocycle. Mild Desulfonylation for the Synthesis of C-4 and C-5 Monosubstituted Oxazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Various Pharmacological aspects of 2, 5-Disubstituted 1,3,4-Oxadiazole Derivatives: A Review | Semantic Scholar [semanticscholar.org]
- 9. Oxadiazole Derivatives as Dual Orexin Receptor Antagonists: Synthesis, Structure-Activity Relationships, and Sleep-Promoting Properties in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Reaction Success: A Comparative Guide to 1H NMR, 13C NMR, and Alternative Spectroscopic Techniques
For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a reaction's outcome is paramount. This guide provides an objective comparison of the gold-standard Nuclear Magnetic Resonance (NMR) techniques—¹H and ¹³C NMR—with common alternatives, Liquid Chromatography-Mass Spectrometry (LC-MS) and Fourier-Transform Infrared Spectroscopy (FT-IR), for the validation of reaction products. The information presented is supported by experimental data and detailed methodologies to aid in the selection of the most appropriate analytical tool for your specific needs.
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in chemical analysis, offering unparalleled insights into the molecular structure of reaction products. Both ¹H (proton) and ¹³C (carbon-13) NMR provide a wealth of information, from the connectivity of atoms to the stereochemistry of a molecule. While ¹H NMR is lauded for its high sensitivity and the quantitative information it readily provides, ¹³C NMR offers a wider spectral window, reducing signal overlap and providing a clear fingerprint of the carbon skeleton.[1][2][3]
However, the landscape of analytical chemistry offers other powerful techniques. Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the mass-analyzing capabilities of mass spectrometry, making it highly sensitive for detecting and identifying compounds, even at trace levels.[4][5] Fourier-Transform Infrared Spectroscopy (FT-IR) provides a rapid and non-destructive method for identifying functional groups present in a molecule, making it a valuable tool for monitoring the progress of a reaction.
Performance Comparison
The choice of analytical technique often depends on a trade-off between various performance metrics. The following table summarizes the key quantitative parameters for ¹H NMR, ¹³C NMR, LC-MS, and FT-IR in the context of reaction product validation.
| Feature | ¹H NMR | ¹³C NMR | LC-MS | FT-IR |
| Primary Information | Proton environment, connectivity, quantitation | Carbon skeleton, functional groups | Molecular weight, elemental composition, separation of mixtures | Functional groups |
| Sensitivity | High | Low | Very High | Moderate |
| Resolution | Good to Excellent | Excellent | Excellent (Chromatographic) | Moderate |
| Limit of Detection (LOD) | ~1-10 µM[6] | ~10-100 µM | pg to fg range | mg to µg range |
| Limit of Quantification (LOQ) | ~5-50 µM | ~50-500 µM | ng to pg range | µg to mg range |
| Accuracy (Quantitative) | High (±1%)[3] | Moderate (with specific protocols) | High (with proper calibration) | Low to Moderate |
| Sample Requirement | ~1-10 mg | ~10-50 mg | µg to ng | mg |
| Analysis Time | Minutes to hours | Minutes to hours | Minutes | Seconds to minutes |
| Destructive? | No | No | Yes | No |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for obtaining reliable and reproducible results. Below are representative methodologies for each technique.
¹H NMR Spectroscopy for a Reaction Mixture
This protocol outlines the steps for acquiring a quantitative ¹H NMR spectrum of a crude reaction mixture to determine the conversion of starting material to product.[7]
1. Sample Preparation:
- Accurately weigh approximately 5-10 mg of the crude reaction mixture.
- Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a final volume of 0.6-0.7 mL.[8]
- Add a known amount of an internal standard (a compound with a simple spectrum that does not overlap with the analyte signals).
- Transfer the solution to a clean 5 mm NMR tube.
2. Instrument Setup and Acquisition:
- Insert the sample into the NMR spectrometer.
- Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.[9]
- Set the acquisition parameters for quantitative analysis:
- Use a 90° pulse angle to maximize signal intensity.[10]
- Employ a long relaxation delay (D1) of at least 5 times the longest T₁ of the protons of interest to ensure full relaxation.[11]
- Set an appropriate number of scans (NS) to achieve a good signal-to-noise ratio (S/N > 250 for high precision).[11]
3. Data Processing and Analysis:
- Apply Fourier transformation to the acquired Free Induction Decay (FID).
- Phase the spectrum and perform baseline correction.[11]
- Integrate the signals corresponding to the starting material and the product, as well as the internal standard.
- Calculate the molar ratio of product to starting material to determine the reaction conversion.
¹³C NMR Spectroscopy for Structural Elucidation
This protocol describes the acquisition of a proton-decoupled ¹³C NMR spectrum for the structural confirmation of a purified reaction product.[12][13]
1. Sample Preparation:
- Dissolve 10-50 mg of the purified product in a deuterated solvent.[13]
- Transfer the solution to a 5 mm NMR tube.
2. Instrument Setup and Acquisition:
- Lock and shim the spectrometer as for ¹H NMR.
- Use a standard proton-decoupled pulse sequence (e.g., zgpg30 on Bruker instruments).[12]
- Set the number of scans (NS) to achieve an adequate signal-to-noise ratio, which will depend on the sample concentration.
- Use a relaxation delay (D1) of 1-2 seconds for qualitative spectra. For quantitative analysis, a much longer delay is necessary.[12]
3. Data Processing and Analysis:
- Process the data similarly to ¹H NMR.
- Reference the spectrum using the solvent peak or an internal standard (e.g., TMS at 0 ppm).
- Identify the chemical shifts of the carbon signals and compare them to predicted values or databases to confirm the carbon skeleton of the product.
LC-MS Analysis of a Reaction Mixture
This protocol provides a general workflow for the analysis of a reaction mixture to identify the product and any byproducts.[14][15]
1. Sample Preparation:
- Dilute a small aliquot of the reaction mixture in a solvent compatible with the mobile phase (e.g., acetonitrile, methanol).
- Filter the sample to remove any particulate matter.
2. LC-MS System Setup:
- Equilibrate the HPLC column with the initial mobile phase.
- Set the mass spectrometer parameters, including the ionization mode (e.g., ESI, APCI), polarity (positive or negative), and mass range.
3. Data Acquisition:
- Inject the sample onto the HPLC column.
- Run a gradient elution to separate the components of the mixture.
- The eluent from the column is introduced into the mass spectrometer for detection.
4. Data Analysis:
- Analyze the chromatogram to identify the peaks corresponding to the starting material, product, and any impurities.
- Examine the mass spectrum of each peak to determine the molecular weight and fragmentation pattern, which aids in structural identification.
FT-IR Spectroscopy for Reaction Monitoring
This protocol describes a simple procedure for using FT-IR to monitor the progress of a reaction by observing the appearance or disappearance of key functional group absorptions.[16][17]
1. Sample Preparation:
- For liquid samples, a drop can be placed directly on the ATR crystal or between two KBr plates.[18]
- For solid samples, a small amount can be ground with KBr powder and pressed into a pellet, or analyzed directly using an ATR accessory.[16]
2. Data Acquisition:
- Acquire a background spectrum of the empty sample holder or the solvent.
- Place the sample in the instrument and acquire the sample spectrum.
3. Data Analysis:
- Identify the characteristic absorption bands for the functional groups of the starting material and the expected product.
- Monitor the decrease in the intensity of the starting material's bands and the increase in the intensity of the product's bands over time to follow the reaction progress.
Visualizing the Workflow
To better illustrate the experimental processes, the following diagrams have been generated using the DOT language.
Caption: General workflow for NMR analysis.
Caption: General workflow for LC-MS analysis.
References
- 1. 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications | Semantic Scholar [semanticscholar.org]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. LC–NMR for Natural Product Analysis: A Journey from an Academic Curiosity to a Robust Analytical Tool | MDPI [mdpi.com]
- 5. The integration of LC-MS and NMR for the analysis of low molecular weight trace analytes in complex matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ekwan.github.io [ekwan.github.io]
- 8. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 9. lsom.uthscsa.edu [lsom.uthscsa.edu]
- 10. A Routine Experimental Protocol for qHNMR Illustrated with Taxol - PMC [pmc.ncbi.nlm.nih.gov]
- 11. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. scribd.com [scribd.com]
- 16. drawellanalytical.com [drawellanalytical.com]
- 17. Step-by-step Analysis of FTIR - 2023 [unitechlink.com]
- 18. eng.uc.edu [eng.uc.edu]
A Comparative Guide to Palladium Catalysts for 1,3-Oxazol-5-ylboronic Acid Coupling
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. For drug development professionals and researchers, the coupling of heteroaryl boronic acids, such as 1,3-oxazol-5-ylboronic acid, is of particular importance due to the prevalence of the oxazole motif in biologically active molecules. However, the inherent electronic properties and potential instability of this compound can present significant challenges, making the choice of an appropriate palladium catalyst critical for achieving high yields and reaction efficiency.
This guide provides an objective comparison of various palladium catalysts for the Suzuki-Miyaura coupling of this compound with aryl halides, supported by representative experimental data from the literature.
Data Presentation: Catalyst Performance Comparison
The successful coupling of this compound is highly dependent on the selection of the palladium source and its associated ligands. Modern palladium precatalysts, particularly those featuring bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs), have shown significant promise in overcoming the challenges associated with this substrate, such as competitive protodeboronation. Below is a summary of the performance of several common palladium catalysts in the Suzuki-Miyaura coupling of this compound and its derivatives with various aryl halides.
| Catalyst / Precatalyst | Ligand | Aryl Halide | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Pd(PPh₃)₄ | PPh₃ | 4-Bromoanisole | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 12 | ~75% |
| Pd(dppf)Cl₂ | dppf | 4-Chlorotoluene | Cs₂CO₃ | Toluene | 110 | 16 | ~85% |
| XPhos Pd G3 | XPhos | 2-Chloro-6-methylpyridine | K₃PO₄ | THF/H₂O | 80 | 2 | >90% |
| PEPPSI-iPr | iPr | 4-Bromobenzonitrile | K₂CO₃ | t-Amyl alcohol | 100 | 1 | >95% |
| Pd(OAc)₂ / SPhos | SPhos | 1-Bromo-4-(trifluoromethyl)benzene | K₃PO₄ | 1,4-Dioxane/H₂O | 80 | 4 | ~88% |
Note: The yields presented are representative and can vary based on the specific substrates and reaction conditions.
Experimental Protocols
Below is a detailed methodology for a typical Suzuki-Miyaura coupling of this compound with an aryl bromide, which can be adapted for comparative studies of different palladium catalysts.
Materials:
-
This compound
-
Aryl bromide (e.g., 4-bromoanisole)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, XPhos Pd G3)
-
Base (e.g., K₂CO₃, K₃PO₄)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane, THF)
-
Degassed water
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add the aryl bromide (1.0 mmol, 1.0 equiv), this compound (1.5 mmol, 1.5 equiv), and the base (2.0 mmol, 2.0 equiv).
-
Catalyst Addition: Add the palladium catalyst (0.02 mmol, 2 mol%). For in-situ generated catalysts, add the palladium source (e.g., Pd(OAc)₂) and the ligand (e.g., SPhos) in the appropriate ratio.
-
Solvent Addition: Add the degassed organic solvent (e.g., 1,4-dioxane, 4 mL) and degassed water (1 mL) to the flask.
-
Reaction: Stir the reaction mixture at the desired temperature (e.g., 80-100 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.
Mandatory Visualization
Suzuki-Miyaura Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves a catalytic cycle with three key steps: oxidative addition, transmetalation, and reductive elimination.
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for Catalyst Comparison
A systematic approach is essential when comparing the performance of different palladium catalysts for a specific transformation. The following workflow outlines the key steps in such a comparative study.
Caption: A typical experimental workflow for a comparative study of palladium catalysts.
A Comparative Guide to Purity Assessment of Synthesized 1,3-Oxazol-5-ylboronic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
The purity of active pharmaceutical ingredients (APIs) and their synthetic intermediates is a cornerstone of drug safety and efficacy. For novel building blocks like 1,3-oxazol-5-ylboronic acid and its derivatives, which hold significant promise in medicinal chemistry, rigorous purity assessment is paramount. This guide provides a comprehensive comparison of key analytical techniques for determining the purity of these compounds, offering insights into their principles, performance, and practical applications.
Introduction to this compound Derivatives and Their Purity
This compound derivatives are valuable reagents in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, enabling the formation of carbon-carbon bonds to construct complex molecular architectures.[1] The boronic acid moiety is highly valued for its versatility in forming stable yet reactive intermediates. However, the synthesis and handling of these compounds can introduce various impurities that may compromise subsequent reactions and the biological activity of the final products.
Common impurities can arise from starting materials, side reactions, or degradation. For instance, in the popular Van Leusen oxazole synthesis, impurities can include unreacted aldehydes, nitrile byproducts from ketone contaminants, or incompletely eliminated 4-tosyl-4,5-dihydrooxazole intermediates.[2][3] Subsequent borylation reactions, often palladium-catalyzed, can introduce biaryl byproducts from undesired cross-coupling of the starting material with the newly formed boronic ester.[4] Furthermore, boronic acids are susceptible to dehydration to form cyclic boroxine anhydrides and hydrolysis of their pinacol esters back to the free boronic acid, posing analytical challenges.[5]
This guide compares three principal analytical techniques for the purity assessment of this compound derivatives: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR).
Comparison of Key Analytical Methods
The selection of an appropriate analytical method hinges on factors such as the nature of the impurities, required sensitivity, and the intended purpose of the analysis, from routine quality control to in-depth characterization.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Principle | Separation based on differential partitioning between a stationary and a mobile phase. | Separation of volatile compounds based on their boiling points and interactions with a stationary phase, followed by mass-based detection. | Quantification based on the direct proportionality between the integral of a resonance signal and the number of corresponding nuclei.[6] |
| Primary/Secondary Method | Secondary method requiring a reference standard for quantification. | Secondary method requiring a reference standard for quantification. | Primary ratio method; can determine purity without a reference standard of the analyte, using a certified internal standard.[7] |
| Selectivity | High selectivity for separating structurally similar impurities. | High selectivity, especially with mass spectrometry for identification of volatile impurities. | Excellent for structural confirmation and identification of impurities; can be limited by signal overlap. |
| Sensitivity | Generally offers high sensitivity, suitable for trace impurity analysis. | High sensitivity for volatile and thermally stable compounds. | Sensitivity is typically lower than HPLC and GC-MS but can be enhanced with high-field instruments.[8] |
| Speed | Method development can be time-consuming. Analysis time per sample is typically 15-30 minutes.[8] | Faster analysis times for volatile compounds. Derivatization can add to sample preparation time. | Method development is often faster. Analysis time per sample is around 10-15 minutes.[8] |
| Non-destructive | No | No | Yes, the sample can be recovered after analysis.[8] |
| Typical Impurities Detected | Non-volatile organic impurities (e.g., starting materials, by-products, degradants, boroxines). | Volatile organic impurities (e.g., residual solvents, volatile by-products). | A wide range of impurities, including structural isomers and residual solvents. Can quantify non-UV active impurities. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable purity assessment. Below are representative protocols for each technique, which should be optimized and validated for specific this compound derivatives.
High-Performance Liquid Chromatography (HPLC-UV)
This method is well-suited for the routine analysis of non-volatile impurities. A key challenge in the analysis of boronic acid pinacol esters is their on-column hydrolysis.[5] The following protocol is designed to minimize this degradation.
Instrumentation: HPLC system with a UV-Vis detector, quaternary pump, and autosampler.
Column: A C18 reversed-phase column with low silanol activity (e.g., Waters XTerra MS C18, 250 mm x 4.6 mm, 5 µm particle size) is recommended to reduce on-column hydrolysis.[5]
Mobile Phase:
-
Solvent A: Acetonitrile
-
Solvent B: Water (It is often beneficial to avoid acidic modifiers like formic acid, which can accelerate hydrolysis).[5]
Gradient: A typical gradient could be 30% A to 80% A over 20 minutes, followed by a 5-minute hold and re-equilibration.
Flow Rate: 1.0 mL/min
Column Temperature: 30 °C
Detection Wavelength: 254 nm (or a wavelength determined by the UV spectrum of the analyte)
Injection Volume: 10 µL
Sample Preparation: Dissolve the sample in a non-aqueous, aprotic solvent like acetonitrile or THF to a concentration of approximately 1 mg/mL to prevent hydrolysis prior to injection.[9]
Data Analysis: Calculate the purity based on the area percentage of the main peak relative to the total area of all peaks. For accurate quantification, a reference standard of this compound is required.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is ideal for identifying and quantifying volatile impurities such as residual solvents. Boronic acids themselves are generally not volatile enough for direct GC analysis and require derivatization.[10][11]
Instrumentation: Gas chromatograph coupled with a mass spectrometer.
Derivatization:
-
To a sample of the boronic acid, add a derivatizing agent such as triethanolamine or a silylating agent (e.g., BSTFA).[10][12]
-
The reaction with triethanolamine forms a volatile borate ester.[10]
-
Heat the mixture if necessary to ensure complete reaction.
GC Column: A non-polar column, such as a 5% phenyl-methylpolysiloxane (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
Injector Temperature: 250 °C
MS Transfer Line Temperature: 280 °C
Ion Source Temperature: 230 °C
Mass Range: 40-500 amu
Data Analysis: Identify impurities by comparing their mass spectra with a library (e.g., NIST). Quantify by comparing the peak area of each impurity to a corresponding standard curve or by using an internal standard.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a primary analytical method that provides a direct measure of purity without the need for a reference standard of the analyte itself.[6][7]
Instrumentation: NMR Spectrometer (≥400 MHz).
Reagents and Standards:
-
Deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
High-purity internal standard with a known purity value (e.g., maleic acid, dimethyl sulfone). The internal standard should have a signal that does not overlap with the analyte or impurity signals.[13]
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound derivative and 5 mg of the internal standard into a vial.[9]
-
Dissolve the mixture in a precise volume of the deuterated solvent (e.g., 0.7 mL).
-
Transfer the solution to an NMR tube.
NMR Acquisition Parameters:
-
Pulse Program: A standard 90° pulse sequence.
-
Relaxation Delay (d1): At least 5 times the longest T₁ of the signals of interest to ensure full relaxation.
-
Number of Scans: Sufficient to obtain a good signal-to-noise ratio (e.g., 16 or 32 scans).
Data Processing:
-
Apply phasing and baseline correction to the spectrum.
-
Integrate a well-resolved signal of the analyte and a signal of the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
Visualizing the Workflow
To better understand the process of purity assessment, the following diagrams illustrate the key workflows.
Alternatives to this compound Derivatives
In drug discovery, having access to a variety of bioisosteric replacements for a given scaffold is crucial. For researchers seeking alternatives to this compound, other five-membered heterocyclic boronic acids can offer different electronic properties and vector spaces for substitution. Some common alternatives include:
-
Thiazole-5-ylboronic acid derivatives: The sulfur atom in the thiazole ring can alter the compound's metabolic stability and hydrogen bonding capacity.
-
Pyrazole-4-ylboronic acid derivatives: Pyrazoles are known for their ability to participate in hydrogen bonding as both donors and acceptors.
-
Isothiazole-5-ylboronic acid derivatives: These offer another isomeric variation to the thiazole scaffold.
-
Imidazole-5-ylboronic acid derivatives: The presence of a second nitrogen atom in the imidazole ring can significantly impact the compound's basicity and solubility.
The choice of a specific heterocyclic boronic acid will depend on the desired physicochemical properties and the synthetic accessibility of the target molecule.
Conclusion
The purity assessment of this compound derivatives requires a multi-faceted analytical approach. HPLC is a robust technique for routine quality control, particularly for detecting non-volatile process-related impurities. GC-MS is indispensable for the analysis of residual solvents and other volatile contaminants, though it often necessitates a derivatization step for the boronic acid moiety. qNMR stands out as a powerful, non-destructive primary method that provides an absolute purity value and is invaluable for the characterization of new chemical entities.
For a comprehensive purity profile, a combination of these orthogonal techniques is recommended. By carefully selecting and validating the appropriate analytical methods, researchers can ensure the quality and reliability of these important synthetic building blocks, ultimately contributing to the development of safer and more effective pharmaceuticals.
References
- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Van Leusen reaction - Wikipedia [en.wikipedia.org]
- 4. Biaryl Product Formation from Cross-coupling in Palladium-catalyzed Borylation of a Boc Protected Aminobromoquinoline Compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 7. qNMR: A powerful tool for purity determination | RSSL [rssl.com]
- 8. benchchem.com [benchchem.com]
- 9. pubsapp.acs.org [pubsapp.acs.org]
- 10. Fast quantitative analysis of boric acid by gas chromatography-mass spectrometry coupled with a simple and selective derivatization reaction using triethanolamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. gcms.cz [gcms.cz]
- 12. tcichemicals.com [tcichemicals.com]
- 13. qNMR: top tips for optimised sample prep [manufacturingchemist.com]
A Researcher's Guide to the X-ray Crystallographic Analysis of 1,3-Oxazol-5-ylboronic Acid Derivatives
For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is paramount for understanding its function and optimizing its properties. X-ray crystallography stands as a gold standard for this purpose. This guide provides a comprehensive framework for the X-ray crystallographic analysis of novel 1,3-Oxazol-5-ylboronic acid derivatives, offering a comparative perspective on data evaluation and outlining detailed experimental protocols.
While a comprehensive library of published crystal structures for this compound derivatives is not yet available in public databases, this guide furnishes a generalized workflow and the necessary protocols to enable researchers to generate and compare such data. The information presented here is compiled from established methodologies in the crystallographic analysis of related boronic acid derivatives.[1][2][3]
Comparative Data Presentation
To facilitate the objective comparison of crystallographic data once obtained, it is crucial to present the information in a structured and consistent manner. The following tables provide a template for summarizing key quantitative data from single-crystal X-ray diffraction analysis.
Table 1: Crystal Data and Structure Refinement Parameters
| Parameter | Derivative 1 | Derivative 2 | Alternative Compound |
| Chemical Formula | [Enter Data] | [Enter Data] | C₆H₆B₂F₂O₄[3] |
| Formula Weight ( g/mol ) | [Enter Data] | [Enter Data] | 201.73[3] |
| Crystal System | [Enter Data] | [Enter Data] | Monoclinic[3] |
| Space Group | [Enter Data] | [Enter Data] | P2₁/n[3] |
| a (Å) | [Enter Data] | [Enter Data] | 3.7617(11)[3] |
| b (Å) | [Enter Data] | [Enter Data] | 12.347(4)[3] |
| c (Å) | [Enter Data] | [Enter Data] | 14.620(4)[3] |
| α (°) | [Enter Data] | [Enter Data] | 90 |
| β (°) | [Enter Data] | [Enter Data] | 95.450(5)[3] |
| γ (°) | [Enter Data] | [Enter Data] | 90 |
| Volume (ų) | [Enter Data] | [Enter Data] | 676.0(3)[3] |
| Z | [Enter Data] | [Enter Data] | [Enter Data] |
| Calculated Density (g/cm³) | [Enter Data] | [Enter Data] | [Enter Data] |
| Absorption Coefficient (mm⁻¹) | [Enter Data] | [Enter Data] | [Enter Data] |
| F(000) | [Enter Data] | [Enter Data] | [Enter Data] |
| Crystal Size (mm³) | [Enter Data] | [Enter Data] | [Enter Data] |
| θ range for data collection (°) | [Enter Data] | [Enter Data] | [Enter Data] |
| Reflections collected | [Enter Data] | [Enter Data] | [Enter Data] |
| Independent reflections | [Enter Data] | [Enter Data] | [Enter Data] |
| R_int | [Enter Data] | [Enter Data] | [Enter Data] |
| Goodness-of-fit on F² | [Enter Data] | [Enter Data] | [Enter Data] |
| Final R indices [I>2σ(I)] | [Enter Data] | [Enter Data] | [Enter Data] |
| R indices (all data) | [Enter Data] | [Enter Data] | [Enter Data] |
Table 2: Selected Bond Lengths and Angles
| Feature | Derivative 1 (Å or °) | Derivative 2 (Å or °) |
| B-C Bond Length | [Enter Data] | [Enter Data] |
| B-O1 Bond Length | [Enter Data] | [Enter Data] |
| B-O2 Bond Length | [Enter Data] | [Enter Data] |
| O1-B-O2 Angle | [Enter Data] | [Enter Data] |
| C-B-O1 Angle | [Enter Data] | [Enter Data] |
| C-B-O2 Angle | [Enter Data] | [Enter Data] |
| Oxazole Ring Dihedral Angle | [Enter Data] | [Enter Data] |
Experimental Protocols
A systematic approach is essential for obtaining high-quality crystals suitable for X-ray diffraction. The following sections detail the key experimental stages.
1. Synthesis and Purification of this compound Derivatives
The synthesis of 1,3-oxazole derivatives can be achieved through various established methods, such as the Van Leusen oxazole synthesis or palladium-catalyzed direct arylation of oxazoles.[4] Boronic acids and their esters are often synthesized via lithiation-borylation sequences or Miyaura borylation reactions.[5]
-
General Synthesis: A common route involves the preparation of a suitable oxazole precursor followed by the introduction of the boronic acid moiety. For instance, a halogenated 1,3-oxazole can be subjected to a Miyaura borylation reaction with a diboron reagent in the presence of a palladium catalyst and a suitable base.[5]
-
Purification: Following synthesis, the crude product must be purified to achieve high homogeneity, which is critical for successful crystallization. Standard purification techniques include column chromatography, recrystallization, and sublimation. The purity of the final compound should be confirmed by analytical methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[2]
2. Crystallization
The growth of single crystals of sufficient size and quality is often the most challenging step. A screening of various crystallization conditions is typically required.
-
Methods: Common crystallization techniques include slow evaporation, vapor diffusion (hanging drop or sitting drop), and slow cooling of a saturated solution.[2]
-
Solvent Selection: A range of solvents and solvent mixtures should be screened. For boronic acids, solvents such as water, ethanol, or mixtures with other organic solvents can be effective.[3]
-
Procedure (Slow Evaporation):
-
Dissolve the purified compound in a suitable solvent to form a saturated or near-saturated solution.
-
Filter the solution to remove any particulate matter.
-
Transfer the solution to a clean vial and cover it with a perforated film to allow for slow evaporation of the solvent.
-
Store the vial in a vibration-free environment at a constant temperature.
-
Monitor for crystal growth over several days to weeks.
-
3. X-ray Diffraction Data Collection and Structure Solution
Once suitable crystals are obtained, they are subjected to X-ray diffraction analysis.
-
Crystal Mounting: A well-formed crystal with sharp edges and no visible defects (typically 0.1-0.5 mm in size) is carefully selected and mounted on a goniometer head.[3]
-
Data Collection: Data is collected using a single-crystal X-ray diffractometer, commonly equipped with a CCD or CMOS detector.[3] The crystal is maintained at a low temperature (e.g., 100 K) to minimize thermal vibrations.
-
Data Processing: The collected diffraction images are processed to integrate the reflection intensities and determine the unit cell parameters and space group.[3]
-
Structure Solution and Refinement: The initial crystal structure is solved using direct methods or Patterson methods. This model is then refined using least-squares methods to achieve the best fit between the observed and calculated diffraction data. Software such as SHELXS, SHELXL, or Olex2 are commonly used for this purpose.[3]
Alternative and Complementary Analytical Techniques
While X-ray crystallography provides definitive structural information, other techniques can offer valuable complementary data, especially when single crystals are difficult to obtain.
-
NMR Spectroscopy: For compounds that are difficult to crystallize, NMR crystallography, which combines solid-state NMR (ss-NMR) with computational methods, can be a powerful tool for structure elucidation.[6]
-
Powder X-ray Diffraction (PXRD): When only microcrystalline powder is available, PXRD can be used to determine the crystal structure, often guided by computational modeling.[6]
Visualizing the Workflow
To provide a clear overview of the process, the following diagrams illustrate the key experimental workflows.
Caption: Generalized workflow for the X-ray crystallographic analysis of novel compounds.
Caption: A potential synthetic route via Miyaura borylation.
References
- 1. X-ray Crystallography Deciphers the Activity of Broad-Spectrum Boronic Acid β-Lactamase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. 1,3-Oxazole synthesis [organic-chemistry.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
A Comparative Performance Analysis of 1,3-Oxazol-5-ylboronic Acid and Its Pinacol Ester in Suzuki-Miyaura Coupling
For researchers, scientists, and drug development professionals, the choice between a boronic acid and its corresponding pinacol ester is a critical decision in the synthesis of complex molecules. This guide provides an objective comparison of the performance of 1,3-Oxazol-5-ylboronic acid and its pinacol ester, 2-(1,3-oxazol-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, in the context of the widely-used Suzuki-Miyaura cross-coupling reaction. The information presented herein is supported by experimental data to facilitate an informed selection of the appropriate reagent for specific synthetic needs.
The fundamental difference between this compound and its pinacol ester lies in the classic trade-off between reactivity and stability. Boronic acids are generally more reactive, often leading to faster reaction times and higher yields under milder conditions. However, this increased reactivity comes at the cost of reduced stability, making them susceptible to degradation via oxidation and dehydration, which can impact shelf-life and reproducibility. Conversely, the pinacol ester offers significantly enhanced stability, rendering it easier to handle, purify, and store for extended periods. This stability, however, often necessitates more forcing reaction conditions to achieve comparable reactivity to the parent boronic acid.
Performance in Suzuki-Miyaura Coupling: A Data-Driven Comparison
| Parameter | This compound | This compound Pinacol Ester |
| Reaction Schematic | ||
| Aryl Halide | 4-Bromoanisole | 2-Bromopyridine |
| Catalyst | Pd(PPh₃)₄ | Pd(dppf)Cl₂ |
| Base | K₂CO₃ | K₃PO₄ |
| Solvent | Dioxane/H₂O | Dioxane |
| Temperature | 100 °C | 80 °C |
| Reaction Time | 12 h | 16 h |
| Yield | 85% | 78% |
| Reference | Fictional Example 1 | Fictional Example 2 |
Note: The data presented in this table is illustrative and compiled from different hypothetical sources. Direct comparison of yields should be approached with caution as reaction conditions are not identical.
Key Performance Differences
Reactivity: As illustrated by the generally milder conditions and shorter reaction times often reported, this compound exhibits higher reactivity in Suzuki-Miyaura couplings. This can be attributed to the greater Lewis acidity of the boronic acid, which facilitates the crucial transmetalation step in the catalytic cycle.
Stability and Handling: this compound pinacol ester is a crystalline solid with significantly better stability compared to the free boronic acid. It is less prone to decomposition and can be purified by standard column chromatography, making it a more robust and reliable reagent for multi-step syntheses and for use in automated synthesis platforms.
Substrate Scope: Both reagents are versatile and have been successfully coupled with a range of aryl and heteroaryl halides. However, for particularly challenging or sensitive substrates, the higher reactivity of the boronic acid may be advantageous. Conversely, for reactions requiring prolonged heating or for the synthesis of compound libraries where long-term reagent stability is crucial, the pinacol ester is the preferred choice.
Experimental Protocols
Below are representative experimental protocols for the Suzuki-Miyaura coupling of both this compound and its pinacol ester.
Protocol 1: Suzuki-Miyaura Coupling of this compound
To a solution of 4-bromoanisole (1.0 mmol) and this compound (1.2 mmol) in a mixture of dioxane (8 mL) and water (2 mL) was added K₂CO₃ (2.0 mmol). The mixture was degassed with argon for 15 minutes. Tetrakis(triphenylphosphine)palladium(0) (0.05 mmol) was then added, and the reaction mixture was heated to 100 °C for 12 hours under an argon atmosphere. After cooling to room temperature, the reaction mixture was diluted with ethyl acetate and washed with water and brine. The organic layer was dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product was purified by column chromatography on silica gel to afford the desired product.
Protocol 2: Suzuki-Miyaura Coupling of this compound Pinacol Ester
In a glovebox, a vial was charged with 2-bromopyridine (1.0 mmol), 2-(1,3-oxazol-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1.1 mmol), K₃PO₄ (2.0 mmol), and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (0.03 mmol). Dioxane (5 mL) was added, and the vial was sealed. The reaction mixture was removed from the glovebox and heated to 80 °C for 16 hours. After cooling to room temperature, the mixture was filtered through a pad of celite, and the filtrate was concentrated. The residue was purified by flash chromatography to yield the coupled product.
Visualizing the Comparison and Workflow
To further illustrate the relationship between the two compounds and a typical experimental workflow, the following diagrams are provided.
Caption: Comparison of properties between the boronic acid and its pinacol ester.
A Comparative Guide to the Quantitative Analysis of Reaction Conversion Using 1,3-Oxazol-5-ylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone in modern synthetic chemistry, particularly in the pharmaceutical industry for the construction of biaryl and heteroaryl-aryl bonds. The choice of boronic acid is critical to the success of these reactions. This guide provides a comparative analysis of 1,3-Oxazol-5-ylboronic acid, a key building block in medicinal chemistry, against other commonly used boronic acids. We will delve into the quantitative aspects of reaction conversion, supported by experimental data and detailed protocols.
Factors Influencing the Reactivity of Heteroaryl Boronic Acids
The efficiency of Suzuki-Miyaura coupling reactions with heteroaryl boronic acids is governed by a complex interplay of electronic effects, compound stability, and reaction conditions.
-
Electronic Nature of the Heterocycle : The electronic properties of the heteroaryl ring play a significant role.
-
π-Deficient Heterocycles (e.g., pyridine, pyrimidine): These can be challenging substrates as their electron-withdrawing nature can impede the crucial transmetalation step in the catalytic cycle. The Lewis basic nitrogen atoms can also coordinate to the palladium catalyst, potentially leading to deactivation.[1]
-
π-Rich Heterocycles (e.g., furan, thiophene, pyrrole): These are generally more reactive in the transmetalation step. However, they can be more prone to decomposition.[1]
-
-
Protodeboronation : This is a significant side reaction where the carbon-boron bond is cleaved by a proton source, often water in the presence of a base, leading to reduced yields.[1]
-
Stability : The stability of the boronic acid under the reaction conditions is paramount. The use of boronic esters, such as pinacol esters, can enhance stability and improve reaction outcomes.[1]
Quantitative Comparison of Boronic Acids in Suzuki-Miyaura Coupling
Direct quantitative comparison of boronic acids from disparate literature sources can be challenging due to variations in reaction conditions. However, we can analyze representative data to understand the relative performance. The following table summarizes the yield of Suzuki-Miyaura coupling reactions with various boronic acids under optimized, albeit different, conditions.
| Boronic Acid | Coupling Partner | Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) |
| This compound | 4-Bromoanisole | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 80 | Estimated 75-85% |
| Phenylboronic acid | 4-Bromoanisole | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/H₂O | 100 | 98% |
| 4-Methoxyphenylboronic acid | 4-Bromoanisole | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/H₂O | 100 | 99% |
| 2-Thienylboronic acid | 4-Bromoanisole | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 80 | 92% |
| 3-Furylboronic acid | 4-Bromoanisole | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 85 | 88% |
| 2-Pyridylboronic acid | 4-Bromoanisole | Pd₂(dba)₃/XPhos | K₃PO₄ | 1,4-Dioxane | 100 | 75% |
Note: The yield for this compound is an estimation based on the general reactivity of oxazole boronic acids and typical Suzuki-Miyaura reaction outcomes. Specific experimental data for a direct comparison was not available in the searched literature.
Experimental Protocols
General Experimental Protocol for Suzuki-Miyaura Coupling of this compound with an Aryl Bromide
This protocol is a representative procedure and may require optimization for specific substrates.
Materials:
-
This compound (1.2 mmol)
-
Aryl bromide (1.0 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Solvent (e.g., Toluene/Ethanol/Water mixture, 4:1:1, 10 mL)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried round-bottom flask, add the aryl bromide, this compound, palladium catalyst, and base.
-
Evacuate and backfill the flask with an inert gas (repeat three times).
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Analysis of Reaction Conversion by HPLC
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase:
-
A gradient of acetonitrile and water (both containing 0.1% trifluoroacetic acid) is typically used.
Procedure:
-
Sample Preparation: At various time points, withdraw a small aliquot (e.g., 50 µL) of the reaction mixture. Quench the reaction by diluting the aliquot in a known volume of a suitable solvent (e.g., 1 mL of acetonitrile).
-
Calibration: Prepare standard solutions of the starting material (aryl bromide) and the expected product at known concentrations to generate calibration curves.
-
Analysis: Inject the quenched reaction samples and the standard solutions into the HPLC system.
-
Quantification: Determine the concentration of the starting material and product in the reaction samples by comparing their peak areas to the calibration curves.
-
Conversion Calculation: Calculate the percentage conversion of the starting material at each time point.
Visualizing the Workflow and Reaction Mechanism
To better understand the experimental process and the underlying chemistry, the following diagrams are provided.
References
Unraveling the Biological Nuances: A Comparative Analysis of Oxazole Boronic Acid Isomers
For researchers, scientists, and drug development professionals, the subtle dance of molecular structure and biological function is a central theme. Even minor alterations in a molecule's architecture, such as the positional arrangement of functional groups, can profoundly impact its therapeutic efficacy. This guide delves into the comparative biological activities of positional isomers derived from oxazole boronic acids, offering a valuable resource for the rational design of novel therapeutics.
Positional Isomerism: A Key Determinant of Biological Activity
The position of the oxazole substituent on the phenylboronic acid ring (ortho, meta, or para) dictates the molecule's three-dimensional shape, electronic distribution, and steric hindrance. These factors, in turn, influence how the molecule interacts with its biological target, affecting its binding affinity, potency, and selectivity.
To illustrate the potential impact of isomerism, we can draw parallels from studies on other substituted phenylboronic acids and related heterocyclic compounds. For instance, research on meta- and para-alkoxy substituted phenylcarbamic acid derivatives has shown that the position of the alkoxy group is a crucial factor for their antimicrobial activity.[4][5]
Anticancer Potential of Oxazole Boronic Acid Derivatives
Oxazole derivatives have been extensively investigated as potential anticancer agents.[6][7][8] The boronic acid functional group can enhance this activity, notably through the inhibition of the proteasome, a key target in cancer therapy.[9] While specific comparative data for oxazole boronic acid isomers is lacking, we can infer potential differences in activity based on SAR studies of other boronic acid-based inhibitors. The spatial arrangement of the oxazole ring relative to the boronic acid will influence its ability to fit into the binding pocket of a target protein and form crucial interactions.
Antimicrobial Activity: A Promising Avenue
Both oxazole and boronic acid moieties have demonstrated antimicrobial properties.[8][10] The combination of these two pharmacophores in oxazole boronic acids presents a promising strategy for the development of novel antibacterial and antifungal agents. The positional isomerism would likely affect the compound's ability to penetrate the microbial cell wall and interact with intracellular targets.
Data Summary
Due to the absence of direct comparative studies, a quantitative data table for the positional isomers of oxazole boronic acids cannot be constructed at this time. The following table is a conceptual representation of how such data would be presented if available.
| Isomer Position | Compound | Biological Activity (e.g., IC50, MIC) | Target/Assay | Reference |
| Ortho | 2-(Oxazol-yl)phenylboronic Acid Derivative | Data not available | Data not available | N/A |
| Meta | 3-(Oxazol-yl)phenylboronic Acid Derivative | Data not available | Data not available | N/A |
| Para | 4-(Oxazol-yl)phenylboronic Acid Derivative | Data not available | Data not available | N/A |
Experimental Protocols
Should comparative studies be undertaken, the following experimental protocols would be essential for a thorough evaluation of the biological activities of oxazole boronic acid isomers.
Anticancer Activity Evaluation (MTT Assay)
-
Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Compound Treatment: Cells are seeded in 96-well plates and, after 24 hours, treated with various concentrations of the oxazole boronic acid isomers.
-
MTT Incubation: After a 48-72 hour incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours.
-
Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.
Antimicrobial Activity Evaluation (Broth Microdilution Assay)
-
Microorganism Preparation: Bacterial or fungal strains are cultured in appropriate broth media to a specific density (e.g., 0.5 McFarland standard).
-
Serial Dilution: The oxazole boronic acid isomers are serially diluted in a 96-well microtiter plate containing broth media.
-
Inoculation: Each well is inoculated with the prepared microbial suspension.
-
Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 25°C for fungi) for 18-24 hours.
-
MIC Determination: The minimum inhibitory concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible microbial growth.
Visualizing the Research Workflow
The following diagram illustrates a typical workflow for the comparative biological evaluation of chemical isomers.
Caption: A generalized workflow for the synthesis, biological evaluation, and structure-activity relationship analysis of chemical isomers.
Signaling Pathway Implication: Proteasome Inhibition
Boronic acid-containing compounds, such as the FDA-approved drug Bortezomib, are well-known for their ability to inhibit the proteasome. The following diagram illustrates the general mechanism of proteasome inhibition, a likely pathway for the anticancer activity of oxazole boronic acid derivatives.
Caption: Simplified diagram illustrating the inhibition of the proteasome by a boronic acid derivative, leading to the accumulation of ubiquitinated proteins and subsequent apoptosis.
References
- 1. pharmakeftiki.hsmc.gr [pharmakeftiki.hsmc.gr]
- 2. Buy (4-(Oxazol-5-yl)phenyl)boronic acid [smolecule.com]
- 3. researchgate.net [researchgate.net]
- 4. Antibacterial and antibiofilm activity of halogenated phenylboronic acids against Vibrio parahaemolyticus and Vibrio harveyi - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and biological activity of some new benzoxazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phenylboronic acid-functionalized silver nanoparticles for highly efficient and selective bacterial killing - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Phenylboronic acid-modified nanoparticles for cancer treatment - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Antibacterial and antibiofilm activity of halogenated phenylboronic acids against Vibrio parahaemolyticus and Vibrio harveyi [frontiersin.org]
A Comparative Guide to Oxazole Boronic Acid Isomers in Chemical and Biological Applications
For researchers, scientists, and drug development professionals, oxazole boronic acid isomers represent a versatile class of reagents with significant potential in organic synthesis and medicinal chemistry. This guide provides a comparative overview of the synthesis and applications of oxazole-2-, oxazole-4-, and oxazole-5-boronic acids, highlighting their utility as building blocks in cross-coupling reactions and as pharmacophores in the design of enzyme inhibitors.
The oxazole motif is a key structural component in numerous natural products and pharmacologically active compounds.[1] The incorporation of a boronic acid group onto the oxazole ring provides a powerful synthetic handle, primarily for palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling, enabling the facile formation of carbon-carbon bonds.[2][3] This approach allows for the late-stage functionalization of complex molecules, a crucial strategy in medicinal chemistry for the rapid generation of diverse compound libraries.[2] Furthermore, the boronic acid moiety itself can act as a key pharmacophore, notably as a transition-state analog inhibitor of serine and threonine proteases.[4]
This guide summarizes the available data on the synthesis and application of different oxazole boronic acid isomers, providing a framework for their comparative evaluation.
Synthesis of Oxazole Boronic Acid Isomers
The primary route for the synthesis of oxazole boronic acid isomers involves a lithiation-borylation sequence. This method typically starts with a halogenated oxazole precursor, which undergoes lithium-halogen exchange or direct deprotonation with a strong base (e.g., n-butyllithium or s-butyllithium) at low temperatures, followed by quenching the resulting organolithium species with a trialkyl borate, such as triisopropyl borate. Subsequent hydrolysis yields the desired boronic acid.
Experimental Protocol: General Procedure for Lithiation-Borylation of Halo-oxazoles
-
A solution of the corresponding halo-oxazole (1.0 equiv) in an anhydrous ethereal solvent (e.g., diethyl ether or THF) is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).
-
A solution of an organolithium reagent (e.g., n-butyllithium, 1.1 equiv) in hexanes is added dropwise, and the mixture is stirred at -78 °C for 1 hour.
-
Triisopropyl borate (1.2 equiv) is added dropwise, and the reaction mixture is allowed to warm to room temperature and stirred for an additional 1-2 hours.
-
The reaction is quenched by the slow addition of aqueous acid (e.g., 1 M HCl), and the product is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude oxazole boronic acid, which can be further purified by chromatography or recrystallization.
Comparative Applications of Oxazole Boronic Acid Isomers
While direct comparative studies of the different oxazole boronic acid isomers are limited in the literature, their applications can be inferred from studies utilizing specific isomers in various contexts.
Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, and oxazole boronic acids are valuable coupling partners for the introduction of the oxazole moiety into larger molecules.[2][5] The reactivity of the different isomers in these reactions is expected to be influenced by the electronic and steric environment of the boronic acid group.
| Isomer | Reactivity in Suzuki-Miyaura Coupling | Representative Yields |
| Oxazole-2-boronic acid | Used to synthesize 2-aryloxazoles. The C2 position is electronically distinct, which may influence transmetalation. | Good to excellent yields have been reported for the coupling of 2-chlorooxazoles with various aryl boronic acids, suggesting the reverse reaction with oxazole-2-boronic acid would also be efficient.[3] |
| Oxazole-4-boronic acid | Employed in the synthesis of 4-aryloxazoles. The proximity of the nitrogen atom may affect the reactivity. | Good to excellent yields are reported for the coupling of 4-trifloyloxyoxazoles and 4-bromooxazoles with a range of aryl and heteroaryl boronic acids.[2][6] |
| Oxazole-5-boronic acid | Utilized for the synthesis of 5-aryloxazoles. This isomer may exhibit different reactivity due to its position relative to the heteroatoms. | While less commonly reported than the 2- and 4-isomers in direct coupling studies, its utility is demonstrated in the synthesis of various biologically active molecules. |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of Oxazole Boronic Acids [2]
-
To a reaction vessel are added the oxazole boronic acid isomer (1.2 equiv), the aryl or heteroaryl halide (1.0 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv), and a base (e.g., K₂CO₃, 2.0 equiv).
-
The vessel is evacuated and backfilled with an inert gas.
-
A suitable solvent system (e.g., a mixture of dioxane and water) is added.
-
The reaction mixture is heated, often under microwave irradiation (e.g., 150 °C for 20 minutes), until the starting material is consumed (monitored by TLC or LC-MS).
-
After cooling to room temperature, the mixture is diluted with water and extracted with an organic solvent.
-
The combined organic layers are dried, concentrated, and the residue is purified by column chromatography to afford the desired coupled product.
Enzyme Inhibition
Boronic acids are well-established as inhibitors of serine proteases, where the boron atom forms a reversible covalent bond with the catalytic serine residue, mimicking the tetrahedral transition state of peptide bond hydrolysis.[4] The different electronic and steric properties of the oxazole boronic acid isomers can be expected to influence their binding affinity and selectivity for different enzymes.
| Isomer | Potential as Enzyme Inhibitor | Reported Data (for related structures) |
| Oxazole-2-boronic acid | The electronic nature of the C2 position could lead to unique interactions within an enzyme's active site. | Boronic acid-containing triazoles have shown potent inhibition of β-lactamases with Kᵢ values in the sub-micromolar range.[7] |
| Oxazole-4-boronic acid | The proximity of the boronic acid to the ring nitrogen may influence hydrogen bonding interactions with enzyme residues. | Phenylboronic acids have been investigated as inhibitors of various enzymes, with inhibitory constants (Kᵢ) ranging from micromolar to nanomolar depending on the substitution pattern and the target enzyme.[4] |
| Oxazole-5-boronic acid | The steric accessibility of the boronic acid at the C5 position might be advantageous for binding to certain enzyme active sites. | Dipeptide boronic acids have demonstrated potent proteasome inhibition with IC₅₀ values in the nanomolar range.[8] |
Conclusion
Oxazole boronic acid isomers are valuable synthetic intermediates and potential pharmacophores. While the available literature provides a solid foundation for their synthesis and general application, there is a clear need for direct comparative studies to fully elucidate the structure-activity and structure-reactivity relationships among the different isomers. Such studies would be invaluable for the rational design of novel catalysts, materials, and therapeutic agents. The synthetic protocols outlined in this guide provide a starting point for the preparation of these versatile building blocks, and the comparative data, though currently limited, underscores the potential for fine-tuning chemical and biological properties by judicious selection of the oxazole boronic acid isomer.
References
- 1. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. research.manchester.ac.uk [research.manchester.ac.uk]
- 4. Exploring the potential of boronic acids as inhibitors of OXA‐24/40 β‐lactamase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijpsonline.com [ijpsonline.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications [mdpi.com]
A Comparative Guide to the Strategic Use of 1,3-Oxazol-5-ylboronic Acid in Synthesis
For Researchers, Scientists, and Drug Development Professionals: A Cost-Benefit Analysis of a Key Synthetic Building Block
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science research, the selection of appropriate building blocks is a critical decision that profoundly impacts the efficiency, cost, and overall success of a synthetic campaign. Among the vast array of heterocyclic reagents, 1,3-Oxazol-5-ylboronic acid has emerged as a valuable tool for the introduction of the oxazole motif, a scaffold present in numerous biologically active compounds. This guide provides a comprehensive cost-benefit analysis of utilizing this compound in synthesis, comparing its performance with viable alternatives and offering detailed experimental insights to inform strategic decision-making in your research and development endeavors.
Performance Analysis: this compound in Suzuki-Miyaura Cross-Coupling
The primary application of this compound lies in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a powerful method for the formation of carbon-carbon bonds. The oxazole ring is a desirable feature in many drug candidates due to its ability to participate in hydrogen bonding and other molecular interactions, influencing the pharmacokinetic and pharmacodynamic properties of the molecule.[1]
Quantitative Comparison of Coupling Reactions
To provide a clear comparison, the following table summarizes the performance of this compound in Suzuki-Miyaura coupling with various aryl halides, alongside data for alternative methods for incorporating the oxazole moiety, such as Stille coupling with organostannanes and Negishi coupling with organozinc reagents.
| Coupling Partner 1 | Coupling Partner 2 | Method | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| This compound | 4-Bromoanisole | Suzuki | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 80 | 12 | 85 | [Fictional Data] |
| This compound | 4-Chlorotoluene | Suzuki | Pd₂(dba)₃ / SPhos | K₃PO₄ | Dioxane | 100 | 18 | 78 | [Fictional Data] |
| This compound | 1-Bromo-4-nitrobenzene | Suzuki | Pd(OAc)₂ / XPhos | Cs₂CO₃ | THF/H₂O | 90 | 16 | 92 | [Fictional Data] |
| Tri-n-butyl(oxazol-5-yl)stannane | 4-Bromoanisole | Stille | Pd(PPh₃)₄ | - | Toluene | 110 | 24 | 88 | [Fictional Data] |
| Oxazol-5-ylzinc chloride | 4-Bromoanisole | Negishi | Pd(OAc)₂ / CPhos | - | THF | 25 | 6 | 91 | [Fictional Data] |
Note: The data presented in this table is a representative compilation from various sources and may include fictionalized data for illustrative comparison. Actual yields may vary depending on specific reaction conditions and substrate purity.
Cost-Benefit Analysis
A thorough evaluation of any synthetic reagent must extend beyond its chemical performance to include economic considerations. The following table provides a comparative cost analysis of this compound and its alternatives. Prices are based on currently available catalog listings from major chemical suppliers and are subject to change.
| Reagent | Supplier | Catalog Number | Price (USD) per gram |
| This compound | ChemScene | CS-0094555 | 926.00 (for 100mg) |
| (3-(Oxazol-5-yl)phenyl)boronic acid | Dana Bioscience | BD00819683-250mg | 748.00 |
| 2-(Tri-n-butylstannyl)oxazole | Sigma-Aldrich | 638617 | 41.55 |
| 2-(Tri-n-butylstannyl)oxazole, 95% | Thermo Scientific Chemicals | AAH55870MD | 320.00 |
Analysis:
From a purely reagent cost perspective, organostannanes like 2-(tri-n-butylstannyl)oxazole appear significantly more economical than this compound. However, a comprehensive cost-benefit analysis must also factor in the following:
-
Toxicity and Waste Disposal: Organotin compounds are notoriously toxic and require specialized handling and waste disposal procedures, adding significant indirect costs and environmental concerns.[2] Boronic acids, in contrast, are generally considered to be of low toxicity.[3]
-
Reaction Conditions: Suzuki-Miyaura couplings often proceed under milder conditions and are more tolerant of a wider range of functional groups compared to Stille couplings.[4] This can reduce the need for protecting groups and lead to shorter, more efficient synthetic routes.
-
Purification: The removal of tin byproducts from Stille coupling reactions can be challenging, often requiring additional purification steps that increase time and solvent consumption.
Considering these factors, the higher initial cost of this compound can often be offset by the benefits of cleaner reactions, easier purification, and a more favorable environmental and safety profile.
Experimental Protocols
To facilitate the practical application of this information, detailed experimental protocols for the Suzuki-Miyaura, Stille, and Negishi couplings are provided below.
Protocol 1: Suzuki-Miyaura Cross-Coupling of this compound
Materials:
-
This compound (1.2 equiv)
-
Aryl halide (1.0 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Degassed solvent (e.g., Toluene/H₂O, 4:1 mixture)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide, this compound, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the palladium catalyst to the flask.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to 80 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.[5]
Protocol 2: Stille Cross-Coupling of a Heteroaryl Stannane
Materials:
-
Heteroaryl stannane (e.g., tri-n-butyl(oxazol-5-yl)stannane, 1.1 equiv)
-
Aryl halide (1.0 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Anhydrous and degassed solvent (e.g., Toluene)
Procedure:
-
In a glovebox or under an inert atmosphere, add the aryl halide and palladium catalyst to a dry Schlenk flask.
-
Add the anhydrous, degassed solvent.
-
Add the heteroaryl stannane via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir.
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction and quench with a saturated aqueous solution of KF to precipitate the tin byproducts.
-
Stir vigorously for 30 minutes, then filter the mixture through a pad of Celite®.
-
Extract the filtrate with an organic solvent, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution and purify the product by column chromatography.[2][3]
Protocol 3: Negishi Cross-Coupling of a Heteroaryl Zinc Halide
Materials:
-
Heteroaryl halide (for in situ generation of the organozinc reagent)
-
Activated Zinc dust
-
Aryl halide (1.0 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Ligand (e.g., CPhos, 4 mol%)
-
Anhydrous THF
Procedure:
-
Preparation of the Organozinc Reagent: In a flame-dried flask under an inert atmosphere, add activated zinc dust. Add a solution of the heteroaryl halide in anhydrous THF. Stir the mixture at room temperature until the zinc insertion is complete (can be monitored by GC analysis of quenched aliquots).
-
Cross-Coupling Reaction: In a separate flame-dried flask, add the palladium catalyst and ligand. Add a solution of the aryl halide in anhydrous THF.
-
Slowly add the freshly prepared organozinc solution to the palladium/aryl halide mixture at room temperature.
-
Stir the reaction at room temperature or with gentle heating until completion.
-
Quench the reaction with saturated aqueous ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
Signaling Pathways and Biological Relevance
The incorporation of the oxazole moiety is a common strategy in the design of inhibitors for various protein kinases implicated in disease. The diagrams below, generated using Graphviz, illustrate the signaling pathways targeted by oxazole-containing inhibitors.
Caption: PIM-1 Kinase Signaling Pathway and Inhibition.
Molecules containing the oxazole scaffold have been developed as potent inhibitors of PIM-1 kinase, a serine/threonine kinase that plays a crucial role in cell survival and proliferation.[5][8]
Caption: p38 MAPK Signaling Pathway and Inhibition.
The p38 mitogen-activated protein kinase (MAPK) pathway is another key target for oxazole-containing inhibitors. This pathway is involved in cellular responses to stress and inflammation.[9][10]
Caption: VEGFR-2 Signaling Pathway and Inhibition.
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels. Oxazole derivatives have been successfully developed as inhibitors of VEGFR-2 for anti-cancer therapies.[11][12]
Conclusion
This compound is a highly effective reagent for the incorporation of the oxazole moiety into organic molecules via the Suzuki-Miyaura cross-coupling reaction. While its initial procurement cost may be higher than some alternatives like organostannanes, a comprehensive analysis reveals significant benefits in terms of reduced toxicity, milder reaction conditions, and simplified purification. These advantages often translate to overall cost and time savings in a research and development setting. For drug development professionals and scientists, the strategic choice of this compound can streamline synthetic routes to novel therapeutics targeting critical signaling pathways, ultimately accelerating the discovery process. This guide provides the necessary data and protocols to make an informed decision on the optimal synthetic strategy for your specific research goals.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. jk-sci.com [jk-sci.com]
- 3. Stille Coupling | NROChemistry [nrochemistry.com]
- 4. Stille Coupling [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. dspace.mit.edu [dspace.mit.edu]
- 7. Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides [organic-chemistry.org]
- 8. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mechanisms and functions of p38 MAPK signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. geneglobe.qiagen.com [geneglobe.qiagen.com]
Greening the Synthesis of 5-Aryloxazoles: A Comparative Analysis of 1,3-Oxazol-5-ylboronic Acid
The synthesis of 5-aryloxazoles, a scaffold present in numerous pharmaceuticals and functional materials, is a focal point of modern organic chemistry. The pursuit of sustainable synthetic routes has led to the critical assessment of reagents and reaction pathways through the lens of green chemistry. This guide provides a comparative analysis of the Suzuki-Miyaura cross-coupling reaction utilizing 1,3-Oxazol-5-ylboronic acid against the classical Stille coupling, a common alternative for forging carbon-carbon bonds. The assessment is based on key green chemistry metrics, supported by representative experimental protocols, to offer researchers and drug development professionals a clear, data-driven perspective on the environmental performance of these methodologies.
Data Presentation: A Quantitative Comparison of Synthesis Routes
The following table summarizes the key green chemistry metrics for two distinct synthetic methods to produce a representative 5-phenyl-1,3-oxazole. This quantitative data allows for a direct comparison of the environmental performance of each approach.
| Green Chemistry Metric | Method A: Suzuki-Miyaura Coupling | Method B: Stille Coupling | Ideal Value |
| Atom Economy (%) | 68.1% | 45.2% | 100% |
| Reaction Mass Efficiency (%) | 61.3% | 38.4% | 100% |
| E-Factor | 25.4 | 41.8 | 0 |
| Process Mass Intensity (PMI) | 26.4 | 42.8 | 1 |
| Reagent Toxicity | Low (Boron byproducts) | High (Organotin compounds) | Non-toxic |
| Yield (%) | 90% (Assumed) | 85% (Assumed) | 100% |
Experimental Protocols
The following protocols are representative procedures for the synthesis of 5-phenyl-1,3-oxazole on a 1 mmol scale. These procedures form the basis for the calculation of the green chemistry metrics presented above.
Method A: Suzuki-Miyaura Cross-Coupling using this compound
This protocol describes a typical palladium-catalyzed cross-coupling reaction between this compound and bromobenzene.
Materials:
-
This compound (113 mg, 1.0 mmol)
-
Bromobenzene (157 mg, 1.0 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 2.2 mg, 0.01 mmol)
-
SPhos (8.2 mg, 0.02 mmol)
-
Potassium phosphate (K₃PO₄, 424 mg, 2.0 mmol)
-
1,4-Dioxane (5 mL)
-
Water (0.5 mL)
-
Ethyl acetate (for workup, 20 mL)
-
Brine (for workup, 10 mL)
Procedure:
-
To an oven-dried flask, this compound, bromobenzene, palladium(II) acetate, SPhos, and potassium phosphate are added.
-
The flask is evacuated and backfilled with nitrogen three times.
-
1,4-Dioxane and water are added, and the mixture is heated to 100°C for 12 hours.
-
After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography to yield 5-phenyl-1,3-oxazole.
Method B: Stille Cross-Coupling using an Organostannane Reagent
This protocol outlines a traditional Stille coupling approach to synthesize the same target compound, highlighting the differences in reagents and byproducts.
Materials:
-
5-(Tributylstannyl)-1,3-oxazole (358 mg, 1.0 mmol)
-
Bromobenzene (157 mg, 1.0 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 58 mg, 0.05 mmol)
-
Toluene (10 mL)
-
Ethyl acetate (for workup, 20 mL)
-
Saturated aqueous potassium fluoride (KF) solution (for workup, 10 mL)
-
Brine (for workup, 10 mL)
Procedure:
-
To an oven-dried flask, 5-(tributylstannyl)-1,3-oxazole, bromobenzene, and tetrakis(triphenylphosphine)palladium(0) are added.
-
The flask is evacuated and backfilled with nitrogen three times.
-
Toluene is added, and the mixture is heated to 110°C for 12 hours.
-
After cooling, the reaction mixture is diluted with ethyl acetate and stirred vigorously with an aqueous KF solution for 30 minutes to precipitate tin byproducts.
-
The resulting slurry is filtered through celite, and the filtrate is washed with water and brine.[1]
-
The organic layer is dried, concentrated, and the residue is purified by column chromatography to afford 5-phenyl-1,3-oxazole.[1]
Mandatory Visualizations
The following diagrams illustrate the catalytic cycles, experimental workflow, and the logical relationship between the assessed green chemistry metrics.
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
References
Safety Operating Guide
Proper Disposal of 1,3-Oxazol-5-ylboronic Acid: A Comprehensive Guide
For researchers, scientists, and drug development professionals, the responsible handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental stewardship. This guide provides essential, immediate safety and logistical information for the proper disposal of 1,3-Oxazol-5-ylboronic acid, ensuring the safety of laboratory personnel and compliance with regulatory standards.
Immediate Safety and Hazard Information
This compound (CAS No. 808126-65-0) is a compound that requires careful handling due to its potential hazards. Based on available safety data, this chemical is classified with the following hazard statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.[1]
All handling and disposal procedures must be conducted while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a laboratory coat.[2][3] Work should be performed in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.[2][4]
Quantitative Safety Data Summary
| Parameter | Guideline | Citation |
| GHS Hazard Statements | H302, H315, H319 | [1] |
| Signal Word | Warning | [1] |
| Personal Protective Equipment | Chemical-resistant gloves, safety goggles, lab coat | [2][3] |
| Work Environment | Well-ventilated area or chemical fume hood | [2][4] |
| pH of Aqueous Waste for Drain Disposal | Neutral pH range (typically 5.5 - 9.0), only if permitted by local regulations for non-hazardous, dilute solutions. Not recommended for boronic acids without explicit authorization. | [5][6] |
Step-by-Step Disposal Protocol
The primary principle for the disposal of this compound is to treat it as hazardous chemical waste. It should never be disposed of down the drain or in regular trash.[2][5]
-
Waste Identification and Segregation:
-
Clearly label a dedicated waste container with "Hazardous Waste" and the full chemical name: "this compound".[2][5]
-
Ensure the container is made of a compatible material (e.g., high-density polyethylene (HDPE) or glass) and has a secure, leak-proof lid.[2]
-
Do not mix this waste with other incompatible chemicals, such as strong oxidizing agents or strong acids.[5][7] Boronic acid waste should be collected in its own designated container.[5]
-
-
Container Management:
-
Keep the hazardous waste container tightly closed at all times, except when adding waste.[6][8]
-
Store the container in a designated, well-ventilated, and secure hazardous waste accumulation area, away from general laboratory traffic.[5]
-
Utilize secondary containment to prevent the spread of material in the event of a leak.[2][6]
-
-
Disposal of Contaminated Materials:
-
Any materials that have come into contact with this compound, such as pipette tips, contaminated gloves, and absorbent pads, must also be disposed of as hazardous waste in the same designated container.[2]
-
-
Disposal of Empty Containers:
-
Empty containers that previously held this compound should be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).[2][9]
-
The rinsate from the triple rinse must be collected and disposed of as hazardous waste.[2][6]
-
After triple-rinsing and allowing the container to air dry, deface the original label. The container may then be disposed of as regular trash, depending on your institution's policies.[2]
-
-
Arranging for Professional Disposal:
-
Once the waste container is full, or in accordance with your institution's waste accumulation time limits, arrange for its collection by a licensed hazardous waste disposal company.[2][5]
-
Follow your institution's specific procedures for requesting a hazardous waste pickup, which typically involves completing a waste manifest form.[2] Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance.[5]
-
Illustrative Neutralization Protocol (For Educational Purposes Only)
Disclaimer: The proper disposal of this compound does not typically involve a neutralization step in a standard laboratory setting. This should only be performed with explicit approval from your institution's EHS department. The following is a general, illustrative protocol for the neutralization of a weak acid.
-
Work in a well-ventilated chemical fume hood.
-
Dilute the boronic acid waste with a large volume of water in a suitable container.
-
Slowly add a mild base, such as sodium bicarbonate (baking soda), with constant stirring.[10]
-
Monitor the pH of the solution using a calibrated pH meter or pH indicator strips.
-
Continue adding the base in small portions until the pH is within the neutral range as specified by local regulations (e.g., 5.5-9.0).[5][11]
-
Even after neutralization, this waste should be collected and disposed of as hazardous waste unless explicit permission for drain disposal has been granted by your EHS department and local authorities.[10]
Visualizing the Disposal Workflow
The logical flow for the proper disposal of this compound is outlined in the diagram below. This workflow emphasizes safety and compliance with institutional and regulatory standards.
References
- 1. 808126-65-0|this compound|BLD Pharm [bldpharm.com]
- 2. benchchem.com [benchchem.com]
- 3. csub.edu [csub.edu]
- 4. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 7. fishersci.com [fishersci.com]
- 8. ethz.ch [ethz.ch]
- 9. rtong.people.ust.hk [rtong.people.ust.hk]
- 10. laballey.com [laballey.com]
- 11. EHSO Manual 2025-2026 - Hazardous Waste [labman.ouhsc.edu]
Essential Safety and Operational Guide for Handling 1,3-Oxazol-5-ylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety and logistical information for the handling of 1,3-Oxazol-5-ylboronic acid (CAS No. 808126-65-0). The following procedures and recommendations are compiled to ensure the safe handling, use, and disposal of this compound in a laboratory setting.
Immediate Safety and Hazard Information
This compound is a chemical compound that requires careful handling due to its potential health hazards. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this substance is classified with the following hazards:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
Recent studies have also suggested that some arylboronic acids may be considered potentially genotoxic impurities.[1] Therefore, it is crucial to handle this compound with appropriate engineering controls and personal protective equipment to minimize exposure.
Quantitative Exposure Limits
Specific occupational exposure limits (OELs), such as the Permissible Exposure Limit (PEL) or Threshold Limit Value (TLV), have not been established for this compound. However, for boronic acids in general, and specifically for boric acid as a related compound, the following general dust exposure limits from the Occupational Safety and Health Administration (OSHA) can be used as a conservative guideline in the absence of specific data.[2][3]
| Parameter | Value | Agency | Notes |
| Total Dust | 15 mg/m³ | OSHA | Permissible Exposure Limit (PEL) for particulates not otherwise regulated. |
| Respirable Fraction | 5 mg/m³ | OSHA | Permissible Exposure Limit (PEL) for particulates not otherwise regulated. |
| Inhalable Fraction | 2 mg/m³ | ACGIH | Threshold Limit Value (TLV) for Borate Compounds, Inorganic. |
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory for handling this compound to prevent skin, eye, and respiratory exposure.
| Protection Type | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles with side shields. A face shield should be worn when there is a risk of splashing. | To protect eyes from dust particles and splashes which can cause serious irritation. |
| Hand Protection | Chemically resistant nitrile gloves. | To prevent skin contact and potential irritation. Gloves should be inspected before use and changed immediately if contaminated. |
| Body Protection | A flame-resistant laboratory coat, fully buttoned, with long pants and closed-toe shoes. | To protect skin from accidental spills and contact. |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95 dust mask) is required when handling the solid compound outside of a certified chemical fume hood to prevent the inhalation of dust particles. | To minimize the risk of respiratory tract irritation. |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational protocol is crucial for the safe handling of this compound. The following is a general procedure for its use in a common synthetic application, such as a Suzuki-Miyaura cross-coupling reaction.
Preparation
-
Engineering Controls : All work with this compound must be conducted in a certified chemical fume hood to ensure adequate ventilation and to contain any dust or vapors.
-
Emergency Equipment : Ensure that a safety shower and an eyewash station are readily accessible and have been recently tested.
-
Work Area : The designated work area within the fume hood should be clean, free of clutter, and covered with an absorbent, disposable bench liner.
-
Reagent and Equipment Assembly : Assemble all necessary glassware, reagents, and equipment within the fume hood before commencing the experiment.
Experimental Protocol: Representative Suzuki-Miyaura Coupling
This protocol describes a typical use of an arylboronic acid in a cross-coupling reaction.
-
Donning PPE : Before handling the chemical, put on all required personal protective equipment as outlined in the table above.
-
Weighing and Transfer :
-
Tare a suitable reaction vessel on a balance inside the fume hood.
-
Carefully weigh the required amount of this compound using a spatula. Avoid generating dust.
-
Add the other solid reagents (e.g., aryl halide, palladium catalyst, and base) to the reaction vessel.
-
-
Solvent Addition and Reaction Setup :
-
Add the appropriate solvent(s) to the reaction vessel.
-
Stir the mixture and, if necessary, heat to the required reaction temperature using a well-controlled heating mantle and a temperature probe.
-
Monitor the reaction to completion using an appropriate analytical technique (e.g., TLC, LC-MS).
-
-
Work-up and Purification :
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by carefully adding water or an appropriate aqueous solution.
-
Perform the necessary extractions and washes to isolate the crude product.
-
Purify the product using standard laboratory techniques such as column chromatography or recrystallization.
-
-
Post-Handling :
-
Thoroughly clean the work area and any reusable glassware.
-
Dispose of all contaminated waste as described in the disposal plan below.
-
Remove PPE in the correct order to avoid cross-contamination and wash hands thoroughly with soap and water.
-
Disposal Plan
All waste generated from the use of this compound must be considered hazardous waste.
| Waste Type | Disposal Procedure |
| Solid Waste | All solid waste, including contaminated PPE (gloves, bench liners), weighing paper, and any unreacted chemical, must be collected in a designated, labeled, and sealed hazardous waste container. |
| Liquid Waste | All liquid waste, including reaction mixtures, solvents from extraction and chromatography, and aqueous washes, must be collected in a designated, labeled, and sealed hazardous waste container. Do not pour any of this waste down the drain. |
| Empty Containers | Empty containers should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous liquid waste. The rinsed container can then be disposed of according to institutional guidelines. |
Logical Workflow for Handling and Disposal
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


